molecular formula C9H10N2O3 B1598365 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide CAS No. 98953-13-0

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B1598365
CAS No.: 98953-13-0
M. Wt: 194.19 g/mol
InChI Key: YENPHHQNXHYBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENPHHQNXHYBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398085
Record name 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98953-13-0
Record name 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Introduction: The Significance of the Benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine (commonly known as 1,4-benzodioxane) substructure is a privileged heterocyclic motif in medicinal chemistry.[1][2] Its unique conformational properties and ability to engage with various biological targets have led to its incorporation into a wide array of therapeutic agents.[1][2] The title compound, 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, combines this valuable scaffold with a highly versatile carbohydrazide functional group. This hydrazide moiety serves as a crucial synthetic handle, enabling its use as a building block for constructing more complex molecules, such as hydrazones, pyrazoles, and other heterocyclic systems with potential applications in pharmaceuticals and agrochemicals.[3]

This guide provides a comprehensive, field-proven methodology for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide. It details the underlying chemical principles, offers a step-by-step experimental protocol, and outlines the essential analytical techniques for its thorough characterization, ensuring both scientific integrity and practical applicability for researchers in drug discovery and organic synthesis.

Part 1: Synthesis Pathway and Rationale

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is most efficiently achieved through a two-step sequence starting from the corresponding carboxylic acid ester. This approach is favored due to the high efficiency and selectivity of each transformation.

  • Esterification: The precursor, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, is first converted to its ethyl ester. This step is crucial as it activates the carboxyl group for the subsequent nucleophilic attack by hydrazine. An acid-catalyzed Fischer esterification is the classic and cost-effective method for this conversion.

  • Hydrazinolysis: The resulting ethyl ester undergoes hydrazinolysis. Hydrazine hydrate, a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the stable carbohydrazide. This reaction is typically high-yielding and proceeds under mild conditions.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Start 2,3-Dihydro-1,4-benzodioxine- 6-carboxylic acid Ester Ethyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate Start->Ester Ethanol (EtOH) Sulfuric Acid (H₂SO₄) Reflux Ester_ref Ethyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate Product 2,3-Dihydro-1,4-benzodioxine- 6-carbohydrazide Ester_ref->Product Hydrazine Hydrate (N₂H₄·H₂O) Ethanol (EtOH) Reflux

Caption: Synthetic workflow for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

Part 2: Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Rationale: This procedure employs a standard Fischer esterification. Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. Ethanol serves as both the reactant and the solvent, and the reaction is driven to completion by heating under reflux.

Materials:

  • 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq).

  • Add an excess of absolute ethanol to act as the solvent and reactant.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per 10 mmol of carboxylic acid) to the stirring mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester, which can be purified by column chromatography if necessary.

Protocol 2.2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Rationale: This is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine displaces the ethoxide leaving group from the ester to form the thermodynamically stable amide-like carbohydrazide. The reaction is typically carried out in ethanol, which is a good solvent for both the ester and hydrazine hydrate.

Materials:

  • Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1.0 eq)

  • Hydrazine Hydrate (N₂H₄·H₂O, ~80% or higher) (2.0-3.0 eq)

  • Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer, Büchner funnel

Procedure:

  • Dissolve the ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1.0 eq) in ethanol in a round-bottom flask.[4]

  • To this solution, add hydrazine hydrate (2.5 eq) dropwise while stirring.[5]

  • Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate is often observed as the product is typically less soluble than the starting ester.[4][5]

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • After completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum to obtain 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide as a white or off-white solid.

Part 3: Characterization and Data Interpretation

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are expected for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

Caption: Structure of the title compound with atom numbering for NMR.

Table 1: Summary of Expected Characterization Data
Technique Parameter Expected Result/Observation
Physical AppearanceWhite to off-white solid
Melting PointSpecific range (e.g., 150-160 °C); sharp range indicates high purity.[6]
Molecular Formula C₉H₁₀N₂O₃-
Molecular Weight 194.19 g/mol -
Mass Spec. (MS) [M+H]⁺Expected m/z at 195.07
¹H NMR Chemical Shift (δ)~8.5-9.5 ppm: broad singlet, 1H (-CO-NH -).[7] ~6.8-7.5 ppm: multiplet, 3H (aromatic protons).[1] ~4.2-4.4 ppm: singlet or multiplet, 4H (-O-CH₂ -CH₂ -O-).[1] ~4.0-4.5 ppm: broad singlet, 2H (-NH₂ ).[7]
¹³C NMR Chemical Shift (δ)~165-170 ppm: Carbonyl carbon (C =O). ~140-150 ppm: Aromatic carbons attached to oxygen. ~115-125 ppm: Other aromatic carbons. ~64 ppm: Dioxane ring carbons (-O-C H₂-C H₂-O-).
IR Spectroscopy Wavenumber (cm⁻¹)3200-3400 cm⁻¹: N-H stretching (hydrazide, two bands).[8][9] ~3050 cm⁻¹: Aromatic C-H stretching. ~2900 cm⁻¹: Aliphatic C-H stretching. 1640-1680 cm⁻¹: C=O stretching (Amide I band).[5] ~1600 cm⁻¹: N-H bending (Amide II band). ~1250 cm⁻¹: C-O-C asymmetric stretching (ether).

Interpretation Insights:

  • ¹H NMR: The presence of two distinct broad singlets in the downfield region, one for the -NH- and one for the -NH₂ protons, is a key indicator of the hydrazide group. These peaks are typically exchangeable with D₂O. The characteristic signal for the ethylenedioxy protons around 4.3 ppm confirms the integrity of the benzodioxine ring.[1]

  • IR Spectroscopy: The most telling signals are the strong carbonyl (C=O) absorption of the amide and the N-H stretching bands. The presence of two N-H bands (one for the symmetric and one for the asymmetric stretch of the -NH₂ group) is characteristic of a primary amine functionality within the hydrazide.[8][10]

Conclusion and Future Applications

This guide has detailed a reliable and reproducible method for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, along with a comprehensive framework for its analytical characterization. The successful synthesis and confirmation of this compound provide researchers with a valuable intermediate. Its reactive hydrazide group is primed for further derivatization, such as condensation with aldehydes or ketones to form Schiff bases (hydrazones), which are themselves an important class of biologically active compounds.[3][11] This opens avenues for the development of novel derivatives for screening in various therapeutic areas, including as potential enzyme inhibitors or antimicrobial agents.[12][13]

References

  • PrepChem.com. Synthesis of Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate. [Link]

  • Spectrum by Wiley Science Solutions. 1,4-benzodioxin-6-carboxylic acid, 2,3-dihydro-, 2-[(3E)-1,2-dihydro-5-methyl-2-oxo-3H-indol-3-ylidene]hydrazide. [Link]

  • National Center for Biotechnology Information. Carbohydrazide - PubChem. [Link]

  • MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]

  • Rehman, A., et al. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]

  • Rehman, A., et al. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. [Link]

  • Idris, N., et al. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • National Institute of Standards and Technology. Carbohydrazide - NIST WebBook. [Link]

  • Google Patents. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Wikipedia. Carbohydrazide. [Link]

  • Abdel-Aziz, H. A., et al. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]

  • ResearchGate. ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. [Link]

  • Abdel-Aziz, H. A., et al. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. [Link]

  • ResearchGate. IR spectra of hydrazones I and complexes II–V. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can be tailored to interact with a multitude of biological targets. Within this context, 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide emerges as a compound of significant interest. Its unique architecture, which marries the structural rigidity of the benzodioxane moiety with the versatile reactivity of the carbohydrazide functional group, presents a compelling platform for the development of new therapeutic agents. This technical guide provides a comprehensive exploration of the core physicochemical properties of this molecule, offering insights into its synthesis, characterization, and potential applications, thereby serving as a vital resource for researchers engaged in the rational design of new chemical entities.

Molecular Architecture and Identification

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a heterocyclic compound featuring a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. The carbohydrazide group (-CONHNH2) is attached at the 6-position of this benzodioxane framework. This unique combination of a constrained ring system and a reactive side chain underpins its chemical and biological behavior.

Key Identifiers:

IdentifierValue
IUPAC Name 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
CAS Number 98953-13-0[1]
Molecular Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.19 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1C(=O)NN)OCCO2
InChI Key YENPHHQNXHYBCE-UHFFFAOYSA-N

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is paramount in the early stages of drug development, as these parameters profoundly influence its pharmacokinetic and pharmacodynamic profiles.

Physical State and Appearance

While specific data for the crystalline form of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is not extensively documented, carbohydrazide, the parent functional group, is a white crystalline solid. It is reasonable to infer that this derivative would also present as a solid at room temperature.

Melting Point

The melting point is a critical indicator of a compound's purity and thermal stability. For 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, an experimentally determined melting point is reported as:

  • 141 °C (recrystallized from water)

This relatively sharp melting point suggests a stable crystalline lattice.

Solubility Profile
  • Aqueous Solubility : The presence of the polar carbohydrazide group, with its capacity for hydrogen bonding, is expected to confer a degree of water solubility. The parent compound, carbohydrazide, is known to be soluble in water.

  • Organic Solvent Solubility : The benzodioxane core imparts a degree of lipophilicity. Therefore, solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) is anticipated. Conversely, it is likely to be less soluble in nonpolar solvents like hexane.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity and its ability to cross biological membranes. A predicted value for the XLogP3 of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide suggests a balanced hydrophilic-lipophilic character, which is often desirable for drug candidates.

Acidity and Basicity (pKa)

The pKa value(s) of a molecule are critical for predicting its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide molecule possesses both acidic and basic centers.

  • The hydrazide moiety contains both weakly acidic (N-H) and weakly basic (amino) protons. The pKa of the protonated amino group is a key parameter.

  • The benzodioxane ring is generally considered electronically neutral, though the ether oxygens possess lone pairs that can participate in hydrogen bonding.

While an experimentally determined pKa for this specific molecule is not available, it can be determined using established methods such as potentiometric titration or NMR spectroscopy.[2][3] Understanding the pKa is essential for formulating the compound and predicting its behavior in different biological compartments.

Synthesis and Chemical Reactivity

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide typically proceeds from its corresponding carboxylic acid precursor, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Synthesis of the Carboxylic Acid Precursor

A common route to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves a Williamson ether synthesis to form the dioxane ring, followed by oxidation.

Synthesis_of_Precursor A 3,4-Dihydroxybenzaldehyde C 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde A->C Base (e.g., NaOH) B 1,2-Dibromoethane B->C E 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid C->E Oxidation D Potassium Permanganate (KMnO4) D->E

Figure 1: Synthetic pathway to the carboxylic acid precursor.

Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

  • Ring Formation: To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF), add a base such as sodium hydroxide.

  • Slowly add 1,2-dibromoethane to the reaction mixture.

  • Heat the reaction mixture to facilitate the cyclization reaction, forming 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.

  • Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent, such as potassium permanganate in an aqueous solution.

  • Work-up and Purification: The reaction mixture is worked up by acidification to precipitate the carboxylic acid, which is then collected by filtration and can be purified by recrystallization.

Formation of the Carbohydrazide

The conversion of the carboxylic acid to the carbohydrazide is a standard transformation in organic synthesis. A common and efficient method involves the use of a carbodiimide coupling agent.

Carbohydrazide_Formation A 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid C Active Ester Intermediate A->C Activation B Carbodiimide (e.g., EDC) B->C E 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide C->E Nucleophilic Attack D Hydrazine Hydrate D->E

Figure 2: General scheme for carbohydrazide synthesis.

Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

  • Activation of the Carboxylic Acid: Dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution.[4][5] An additive like N-hydroxysuccinimide (NHS) can be included to improve coupling efficiency and minimize side reactions.[6]

  • Reaction with Hydrazine: To the activated carboxylic acid solution, add hydrazine hydrate dropwise at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield the pure 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

Spectroscopic Characterization

The structural elucidation of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the dioxane ring, and the protons of the carbohydrazide group (-CONHNH₂). The integration and splitting patterns of these signals would confirm the connectivity of the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the hydrazide, the aromatic carbons, and the methylene carbons of the dioxane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the amide, and the C-O-C stretching of the ether linkages in the dioxane ring.

  • Mass Spectrometry: Mass spectrometry would provide the molecular weight of the compound and its fragmentation pattern, further confirming its structure.

Biological and Pharmaceutical Relevance

The 1,4-benzodioxane scaffold is a well-established pharmacophore found in numerous biologically active compounds.[7] Derivatives of this ring system have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity: Some benzodioxane derivatives have shown potential as anticancer agents.[8][9]

  • Anti-inflammatory Effects: Certain compounds containing the 1,4-benzodioxane moiety have demonstrated anti-inflammatory properties.[10]

  • Neurological Activity: The scaffold is present in molecules targeting various receptors in the central nervous system, including adrenergic and serotoninergic receptors.[8]

The incorporation of the carbohydrazide group introduces a versatile handle for further chemical modification and can also contribute to the biological activity profile. Hydrazide-containing compounds are known to possess a broad spectrum of bioactivities.[11]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide. While specific toxicity data for this compound is limited, general guidelines for handling hydrazide derivatives should be followed. These compounds can be irritants and may have other toxicological properties. Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide represents a promising molecular scaffold for the development of new chemical entities with potential therapeutic applications. Its well-defined physicochemical properties, accessible synthetic routes, and the known biological relevance of its constituent moieties make it an attractive starting point for medicinal chemistry campaigns. This technical guide has provided a comprehensive overview of its core characteristics, offering a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule. Further investigation into its biological activities and structure-activity relationships is warranted and is anticipated to yield valuable insights for the design of next-generation therapeutics.

References

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available at: [Link]

  • ResearchGate. (2025). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Available at: [Link]

  • MDPI. (2022). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Development of Methods for the Determination of pKa Values. Available at: [Link]

  • ResearchGate. (2016). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Available at: [Link]

  • PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Available at: [Link]

  • ResearchGate. (2016). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Available at: [Link]

  • Science.gov. calculated pka values: Topics by Science.gov. Available at: [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Available at: [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Available at: [Link]

  • Journal of Applied Pharmaceutical Research. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of 2,3-dihydrobenzo[b][12][13]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][12][13]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Frontiers. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available at: [Link]

  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carbodiimides. Available at: [Link]

  • Schrödinger. Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Available at: [Link]

  • ResearchGate. (2016). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Available at: [Link]

  • ResearchGate. (2015). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. Available at: [Link]

Sources

initial investigations of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Initial Investigations of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Foreword: Bridging Privileged Scaffolds with Versatile Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The 2,3-dihydro-1,4-benzodioxine moiety is a classic example of a "privileged structure," found in numerous approved pharmaceuticals, valued for its conformational rigidity and ability to engage with a variety of biological targets.[1][2] On the other hand, the carbohydrazide functional group and its derivatives, particularly hydrazones, represent a class of compounds renowned for their broad and potent biological activities, including antimicrobial, anticonvulsant, and antitumoral effects.[3][4]

This guide presents a foundational framework for the initial scientific investigation of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (CAS No: 98953-13-0), a molecule that elegantly merges these two key chemical entities.[5][6] As Senior Application Scientists, our objective is not merely to present protocols but to illuminate the scientific rationale behind them. We will explore the synthesis, characterization, and a proposed battery of initial biological screenings designed to uncover the therapeutic potential of this promising scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter at the intersection of proven structural motifs and versatile biological activity.

Section 1: Synthesis and Characterization

The logical starting point for any new chemical entity is a robust and reproducible synthetic pathway. The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a two-step process commencing from commercially available precursors. The causality behind this approach is efficiency and reliability, beginning with the formation of the core benzodioxine ring system followed by the introduction of the reactive hydrazide moiety.

Synthetic Workflow

The proposed synthesis involves the initial preparation of the parent carboxylic acid, followed by conversion to the target carbohydrazide.

Synthetic Workflow A 3,4-Dihydroxybenzoic acid B Methyl 3,4-dihydroxybenzoate A->B Esterification (MeOH, H2SO4) C Methyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate B->C Cyclization (1,2-Dibromoethane, K2CO3) D 2,3-Dihydro-1,4-benzodioxine- 6-carbohydrazide C->D Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic pathway for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis of each intermediate confirms the viability of the previous step.

Step 1: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (Intermediate C)

  • Esterification: To a solution of 3,4-dihydroxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3,4-dihydroxybenzoate (Intermediate B).

  • Cyclization: Combine methyl 3,4-dihydroxybenzoate (1.0 eq), 1,2-dibromoethane (1.2 eq), and potassium carbonate (3.0 eq) in dimethylformamide (DMF, 15 vol).[7]

  • Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 15 vol).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (Intermediate C) as a solid.

Step 2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (Target Compound D)

  • Hydrazinolysis: Dissolve Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1.0 eq) in ethanol (10 vol).

  • Add hydrazine hydrate (5.0 eq) to the solution.[8][9]

  • Reflux the mixture for 8-12 hours. The product often precipitates out of the solution upon cooling.

  • Monitor the reaction to completion by TLC.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide as a pure solid.

Physicochemical and Spectroscopic Characterization

All synthesized compounds must be rigorously characterized to confirm their identity and purity.

PropertyDataSource
Chemical Name 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide(IUPAC)
CAS Number 98953-13-0[5]
Molecular Formula C₉H₁₀N₂O₃[5][6]
Molecular Weight 194.19 g/mol [5]
Appearance Expected to be a white to off-white solid(Predicted)
Predicted ¹H NMR Signals for aromatic, dioxine, and hydrazide protons(Predicted)
Predicted IR (cm⁻¹) N-H, C=O (amide), C-O-C stretches(Predicted)

Section 2: Rationale for Biological Investigation

The decision to investigate this molecule is grounded in the established pharmacological profiles of its constituent parts. The core hypothesis is that the combination of the benzodioxine scaffold with the carbohydrazide functional group will result in a synergistic or novel biological activity profile.

Investigation Rationale cluster_0 Structural Components cluster_1 Known Biological Activities A 2,3-Dihydro-1,4-benzodioxine C α-Adrenergic Blockers PARP1 Inhibition Antioxidant A->C Associated with E Target Molecule: 2,3-Dihydro-1,4-benzodioxine- 6-carbohydrazide A->E Structural Fusion B Carbohydrazide Moiety (-CONHNH2) D Antimicrobial Antitubercular Anticancer Anticonvulsant B->D Associated with B->E Structural Fusion E->C Hypothesized Synergistic/Novel Activities E->D Hypothesized Synergistic/Novel Activities

Caption: Rationale for investigating the target molecule based on its components.

The 1,4-benzodioxan skeleton is a key feature in drugs like Doxazosin and is explored in inhibitors for enzymes such as PARP1.[7] The hydrazide group is a critical pharmacophore in drugs like Isoniazid and serves as a versatile synthetic handle for creating libraries of bioactive hydrazones.[3][10] This convergence of properties strongly suggests that the title compound is an excellent candidate for broad biological screening.

Section 3: Proposed Initial Biological Screening Protocols

To efficiently probe the potential of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, a tiered screening approach is recommended, starting with broad, cost-effective in vitro assays.

Antimicrobial Activity Screening

Causality: Hydrazide and hydrazone derivatives are well-documented antimicrobial agents.[8][9][10][11][12] This assay will determine if the compound has inherent activity against common bacterial pathogens.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

  • Incubation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. An indicator dye like resazurin can be used for clearer endpoint determination.

Antioxidant Capacity Assessment

Causality: The benzodioxine ring, particularly when substituted with electron-donating groups, can act as a radical scavenger.[13][14][15] This assay quantifies the compound's ability to neutralize free radicals, a property relevant to various pathological conditions.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation: Prepare various concentrations of the test compound in methanol. Prepare a fresh solution of DPPH in methanol.

  • Reaction: In a 96-well plate, mix the test compound solutions with the DPPH solution. Include a control (DPPH with methanol) and a blank (methanol). Ascorbic acid or Trolox should be used as a positive control.[16]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting inhibition percentage against compound concentration.

Section 4: Future Directions & Derivative Exploration

The true value of a novel scaffold lies in its potential for optimization through medicinal chemistry. The primary amine of the hydrazide group is an ideal reaction handle for creating a diverse library of derivatives, primarily Schiff bases (hydrazones).

Derivative Synthesis A 2,3-Dihydro-1,4-benzodioxine- 6-carbohydrazide C Hydrazone Derivatives (Schiff Bases) A->C Condensation (Acid catalyst, Reflux) B Substituted Aldehyde/Ketone (R-CHO / R-CO-R') B->C

Caption: General scheme for the synthesis of hydrazone derivatives.

By reacting 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide with a panel of aromatic and heterocyclic aldehydes, a library of N'-benzylidene-carbohydrazide derivatives can be synthesized.[11] This allows for a systematic exploration of the Structure-Activity Relationship (SAR). The electronic and steric properties of the substituents on the aldehyde can be varied to modulate the biological activity, lipophilicity, and pharmacokinetic properties of the resulting compounds. Initial screening data from the parent carbohydrazide will guide the selection of aldehydes for this follow-up synthesis, creating a data-driven path toward more potent and selective agents.

Conclusion

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide stands as a molecule of significant academic and pharmaceutical interest. It represents a deliberate fusion of a privileged heterocyclic core with a functionally versatile and biologically active side chain. The synthetic route is straightforward, and the potential for diverse biological activity is high, warranting the initial investigations outlined in this guide. The proposed screening cascade in antimicrobial and antioxidant assays provides a cost-effective yet powerful method to generate preliminary data. Positive outcomes from these initial tests, coupled with the high potential for derivative synthesis, would establish this compound as a valuable scaffold for future drug discovery programs.

References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Asian Journal of Research in Chemistry.
  • Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. (n.d.).
  • Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Deriv
  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2022). MDPI.
  • Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. (2011).
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI.
  • Synthesis of 2,3-dihydrobenzo[b][8][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (n.d.). National Institutes of Health.

  • Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3-Dihydro Derivatives. (2005).
  • Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. (n.d.). ChemRxiv.
  • 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. (n.d.). CymitQuimica.
  • Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. (2011).
  • Benzodioxan. (n.d.). Wikipedia.
  • Total synthesis of a natural antioxidant and structure-activity relationships of rel
  • 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. (n.d.). Echemi.
  • Antioxidants Activity of Selected Synthesized Compounds. (2018). Crimson Publishers.
  • Biological Activities of Hydrazone Derivatives. (n.d.).
  • A review exploring biological activities of hydrazones. (n.d.).
  • 2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE. (n.d.). King-Pharm.

Sources

An In-depth Technical Guide to the Discovery and Synthesis of 2,3-Dihydro-1,4-Benzodioxine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The 2,3-dihydro-1,4-benzodioxine, commonly known as the 1,4-benzodioxane moiety, stands as a quintessential example of such a structure.[1][2] Its remarkable versatility is evidenced by its presence in natural products and a vast array of synthetic compounds demonstrating a wide spectrum of biological activities.[1][3][4] This guide eschews a conventional template to provide a narrative rooted in causality, exploring the foundational synthetic strategies, the evolution to modern catalytic methods, and the profound pharmacological impact of this evergreen scaffold. We will dissect not just how these molecules are made, but why specific synthetic choices are made and how they translate into potent, targeted therapeutics.

Section 1: The Architectural Blueprint: Core Synthetic Strategies

The construction of the benzodioxane ring system is the critical first step in the journey of discovery. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, and the need for stereochemical control.

The Classical Cornerstone: The Williamson Ether Synthesis

The most traditional and widely employed method for constructing the 1,4-benzodioxane ring is an application of the venerable Williamson ether synthesis.[1] This pathway involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[1]

The reaction proceeds via a double SN2 mechanism, where the deprotonated catechol acts as a dinucleophile.[5][6] The first hydroxyl group, activated by the base to form a phenoxide, attacks one carbon of the dihaloethane, displacing a halide. An intramolecular SN2 reaction then occurs as the second phenoxide attacks the remaining carbon, closing the dioxane ring.

Causality in Practice: The primary limitation of this method in a laboratory setting can be the mutual insolubility of the inorganic base (often in an aqueous phase) and the organic reactants. To overcome this, Phase-Transfer Catalysis (PTC) is frequently employed. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophilic phenoxide from the aqueous phase into the organic phase, dramatically accelerating the reaction rate and improving yields.[7][8][9][10] This avoids the need for expensive, high-boiling polar aprotic solvents.[8]

Williamson_Synthesis cluster_reactants Reactants Catechol Catechol (1,2-Dihydroxybenzene) Intermediate Phenoxide Intermediate Catechol->Intermediate Dihaloethane 1,2-Dihaloethane (e.g., Br-CH2-CH2-Br) Product 2,3-Dihydro-1,4-benzodioxine Dihaloethane->Product Double SN2 Cyclization Base Base (e.g., K2CO3, NaOH) Base->Catechol Deprotonation PTC Phase-Transfer Catalyst (Optional) PTC->Base Improves Reactivity Intermediate->Product Double SN2 Cyclization

Caption: The Williamson Ether Synthesis pathway for benzodioxane formation.

The Modern Evolution: Palladium-Catalyzed Methodologies

While robust, the Williamson synthesis offers limited control over complex substitutions and stereochemistry. Modern organometallic chemistry has provided powerful alternatives. Palladium-catalyzed reactions, in particular, have emerged as highly efficient and versatile methods for constructing the benzodioxane core, even in an asymmetric fashion.[4][11]

Key palladium-catalyzed approaches include:

  • Heteroannulation of Propargyl-Substituted Catechols: The palladium-catalyzed reaction of monoprop-2-ynylated catechols with aryl iodides affords alkylidene-substituted benzodioxins in excellent yields.[11]

  • Asymmetric Cyclization: A powerful strategy involves the palladium-catalyzed cyclization of substituted catechols with various propargylic carbonates. This method not only forms the ring but can also establish stereocenters with high enantioselectivity (up to 96% ee), a critical feature for developing chiral drugs.[4][11]

  • Tandem Oxidative Carbonylation-Cyclization: A newer approach involves a tandem palladium-catalyzed process starting from 2-prop-2-ynyloxyphenols, which undergo oxidative aminocarbonylation followed by an intramolecular cyclization to yield functionalized benzodioxine derivatives.[12]

Expert Insight: The advantage of these catalytic methods lies in their mild reaction conditions and exceptional functional group tolerance. They allow for the pre-installation of complex side chains on the precursors, enabling the rapid synthesis of diverse libraries of compounds for screening, a cornerstone of modern drug discovery.

Section 2: From Scaffold to Solution: Pharmacological Significance and Key Derivatives

The 2,3-dihydro-1,4-benzodioxine scaffold is a component of numerous marketed drugs and clinical candidates, validating its status as a privileged structure. Its rigid framework effectively orients substituents in three-dimensional space, facilitating precise interactions with biological targets.[1] The scaffold is found in agents targeting a wide range of conditions, including hypertension, cancer, inflammation, and central nervous system disorders.[3][13][14][15]

Case Study 1: Doxazosin - A Paradigm in Adrenergic Receptor Antagonism

Doxazosin is a quinazoline derivative and a highly successful therapeutic agent that prominently features the benzodioxine moiety.[16][17]

  • Mechanism of Action: Doxazosin is a potent and selective antagonist of α1-adrenergic receptors located on the smooth muscle of blood vessels and the prostate gland.[16][17][18] By competitively blocking norepinephrine from binding to these postsynaptic receptors, it induces vasodilation of both arterioles and veins.[16][18][19]

  • Therapeutic Application: This mechanism translates directly to its clinical uses. The resulting decrease in peripheral vascular resistance leads to a reduction in blood pressure, making it an effective treatment for hypertension.[19][20] Simultaneously, the relaxation of smooth muscle in the prostate and bladder neck alleviates the symptoms of benign prostatic hyperplasia (BPH).[16][17][20]

Case Study 2: PARP1 Inhibition - A New Frontier in Oncology

The benzodioxine scaffold has proven instrumental in the development of novel anticancer agents, particularly inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1). PARP1 is a key enzyme in the repair of single-strand DNA breaks, and its inhibition is a clinically validated strategy for treating certain cancers.[21]

  • Lead Identification: Through high-throughput screening, 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a promising inhibitor of PARP1 with an IC₅₀ of 5.8 μM.[21]

  • Lead Optimization: This initial hit served as the starting point for a focused medicinal chemistry campaign. Using strategies of analogue synthesis and scaffold hopping, researchers modified the core structure to improve potency. This effort led to the identification of significantly more potent inhibitors, demonstrating the value of the benzodioxine core as a template for structure-activity relationship (SAR) studies.[21]

Drug_Discovery_Workflow HTS High-Throughput Screening Lead_ID Lead Identification (Benzodioxine Carboxamide) IC50 = 5.8 μM HTS->Lead_ID SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR Analogue Analogue Synthesis SAR->Analogue Scaffold Scaffold Hopping SAR->Scaffold Optimized Optimized Lead (e.g., Benzoxazine Carboxamide) IC50 = 0.082 μM Analogue->Optimized Scaffold->Optimized

Caption: A logical workflow for lead optimization, exemplified by PARP1 inhibitors.

Table 1: Biological Activities of Representative Benzodioxine Derivatives
Compound NameTherapeutic ClassBiological TargetPotency / Activity
Doxazosin Antihypertensive, BPH treatmentα1-Adrenergic Receptor AntagonistClinically effective once-daily oral agent.[16][19][20]
Ambenoxane Muscle RelaxantCentral Nervous SystemEffective centrally acting skeletal muscle relaxant.[22]
WB-4101 Research Toolα1-Adrenergic Receptor AntagonistWidely used radioligand in pharmacological research.[23]
Compound 4 (Lead)Anticancer (Lead Compound)PARP1 InhibitorIC₅₀ = 5.8 μM.[21]
Americanol A Natural ProductNeurotrophic AgentIncreases CHAT (choline acetyltransferase) activity.[4]

Section 3: In the Laboratory: A Validated Experimental Protocol

To provide a practical, field-proven methodology, the following section details a representative synthesis of a key benzodioxane intermediate based on the classical Williamson approach. This protocol is adapted from the synthesis of a precursor used in the development of PARP1 inhibitors.[21]

Protocol: Synthesis of Methyl 2,3-dihydrobenzo[b][1][11]dioxine-5-carboxylate

This two-step procedure first protects the carboxylic acid of the catechol starting material via esterification, followed by the base-mediated cyclization to form the dioxane ring.

Step 1: Esterification of 2,3-Dihydroxybenzoic Acid

  • Reagents & Setup: To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol (approx. 0.1 M), add concentrated sulfuric acid (catalytic amount, ~0.1 eq) at 5 °C in an ice bath.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield methyl 2,3-dihydroxybenzoate (intermediate 13 ), typically as a white powder.[21]

Step 2: Cyclization via Williamson Ether Synthesis

  • Reagents & Setup: Suspend methyl 2,3-dihydroxybenzoate (13 , 1.0 eq) and potassium carbonate (K₂CO₃, 1.1 eq) in dimethylformamide (DMF, approx. 0.4 M).

  • Reaction: To the stirred suspension, add 1,2-dibromoethane (1.0 eq). Heat the reaction mixture under reflux for 10 hours, monitoring for the consumption of the starting material by TLC.

  • Workup: Upon completion, cool the mixture and dilute with water. Extract the aqueous mixture with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, methyl 2,3-dihydrobenzo[b][1][11]dioxine-5-carboxylate (14 ).[21]

Section 4: Conclusion and Future Outlook

The 2,3-dihydro-1,4-benzodioxine scaffold is a testament to the power of privileged structures in drug discovery.[2][14] Its synthetic accessibility, through both classical and modern catalytic routes, combined with its favorable physicochemical properties, ensures its continued relevance. The successful development of drugs like Doxazosin and the promising research into new areas like PARP inhibition underscore its therapeutic potential.[16][21]

Future research will undoubtedly focus on refining synthetic methodologies, particularly in asymmetric synthesis, to allow for even more precise control over molecular architecture.[4][11] The exploration of novel derivatives will continue to unlock new biological targets and provide innovative solutions for unmet medical needs, cementing the legacy of the 1,4-benzodioxane ring as a truly evergreen scaffold in medicinal chemistry.

References

  • Sinou, D. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. Current Organic Chemistry, 9(4), 377-387.
  • Patel, P. & Tadi, P. (2023). Doxazosin. In StatPearls. StatPearls Publishing. [Link]

  • Kamal, A., et al. (2016). Synthesis of 2,3-dihydrobenzo[b][1][11]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][11]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 21(11), 1459. [Link]

  • Urology Textbook. Doxazosin: Mechanism, Adverse Effects and Dosage. Urology Textbook. [Link]

  • Manifest Pharmacy. (2022). Doxazosin Mechanism Of Action, Uses, Dosage & Side Effects. Manifest Pharmacy. [Link]

  • AIR Unimi. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. AIR Unimi. [Link]

  • Ingenta Connect. (2011). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Str... Ingenta Connect. [Link]

  • Bentham Science. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. Bentham Science. [Link]

  • DSpace Repository. (1983). Synthèse du benzo-1,4-dioxanne en catalyse par transfert de phase. DSpace Repository. [Link]

  • ResearchGate. (2006). A New Synthesis of 2,3-Dihydrobenzo[1][11]dioxine and 3,4-Dihydro-2 H -benzo[1][11]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. ResearchGate. [Link]

  • PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Doxazosin Mesylate?. Patsnap Synapse. [Link]

  • ResearchGate. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]

  • NIH PubChem. Doxazosin. PubChem. [Link]

  • Williamson Ether Synthesis. Williamson Ether Synthesis. [Link]

  • University of Copenhagen Research Portal. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. University of Copenhagen Research Portal. [Link]

  • PubMed. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • NCBI PMC. (1964). The pharmacology of ambenoxan (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane), a centrally acting muscle relaxant. British Journal of Pharmacology and Chemotherapy, 22(2), 263-270. [Link]

  • Rakesh Devidas Amrutkar, et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 05(05). [Link]

  • Wikipedia. Pinner reaction. Wikipedia. [Link]

  • American Institute of Chemists. article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. American Institute of Chemists. [Link]

  • CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 1-21. [Link]

  • Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. Pinner synthesis. A) Generation of an iminoester salt (Pinner salt)... ResearchGate. [Link]

Sources

In-depth Technical Guide: The Challenge of Identifying CAS 98953-13-0

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

This guide was intended to provide an in-depth technical overview of the properties and suppliers for the compound identified by the user as 4-(4-iodophenyl)-1-methyl-5-(4-methylphenyl)-1H-imidazole , associated with CAS number 98953-13-0 . However, our initial and thorough investigation has revealed a significant discrepancy that prevents the creation of the requested guide with the necessary scientific integrity.

The Core Discrepancy

Our research indicates that the CAS number provided, 98953-13-0 , is officially assigned to a different chemical entity: 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide . These two compounds possess fundamentally different chemical structures, as illustrated below.

User-Requested Compound
  4-(4-iodophenyl)-1-methyl-5-(4-methylphenyl)-1H-imidazole
Compound Associated with CAS 98953-13-0 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Structure not definitively available in chemical databases.Structure of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Given this fundamental conflict, providing a technical guide based on the user-provided name but linked to the incorrect CAS number would be misleading and scientifically unsound.

The Search for the Correct CAS Number

Subsequent extensive searches were conducted to identify the correct CAS number for 4-(4-iodophenyl)-1-methyl-5-(4-methylphenyl)-1H-imidazole . These searches, utilizing various chemical databases and search engines, did not yield a specific and confirmed CAS number for this particular substituted imidazole.

The absence of a dedicated CAS number for this compound in major chemical registries suggests that it may be a novel or less-common research chemical that has not yet been assigned a unique identifier. Without a correct CAS number, it is not feasible to:

  • Accurately retrieve specific and verified physicochemical data.

  • Identify reputable commercial suppliers.

Moving Forward

As a Senior Application Scientist, maintaining the highest standards of scientific accuracy and trustworthiness is paramount. Therefore, we cannot, in good faith, generate an in-depth technical guide on a compound that cannot be definitively identified and for which reliable data cannot be sourced.

We recommend that researchers interested in 4-(4-iodophenyl)-1-methyl-5-(4-methylphenyl)-1H-imidazole first verify its existence and correct CAS number through their own institutional resources, chemical synthesis records, or by contacting a chemical registry service.

Should a correct CAS number be identified, we would be pleased to revisit this topic and prepare the comprehensive technical guide as originally envisioned. We can, however, provide a more general overview of the synthesis and properties of substituted imidazoles if that would be of interest. The imidazole scaffold is a crucial pharmacophore in many areas of drug discovery, and a broader discussion of its chemistry and applications is possible based on the available scientific literature.

An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (CAS No. 98953-13-0) is a heterocyclic compound featuring a benzodioxine core linked to a carbohydrazide functional group.[1] This unique structural combination makes it a valuable building block in medicinal chemistry and organic synthesis, with potential applications in the development of novel therapeutic agents.[1][2][3] Key to its utility in drug development is a thorough understanding of its fundamental physicochemical properties, namely its melting point and solubility. These parameters are critical determinants of a compound's purity, stability, formulation feasibility, and bioavailability. While specific experimental data for this compound is not extensively published, this guide provides a comprehensive framework for its characterization. It outlines the theoretical principles and provides detailed, field-proven experimental protocols for determining its melting point and solubility profile, designed for researchers and drug development professionals.

Theoretical Framework: The "Why" Behind the Measurements

Before detailing the experimental procedures, it is crucial to understand the principles governing melting point and solubility and their implications in a research and development context.

Melting Point: A Sentinel of Purity

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase.[4][5] For a pure, crystalline organic compound, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C. This sharpness is a direct consequence of the uniform intermolecular forces within the crystal lattice. The energy required to overcome these forces (e.g., hydrogen bonds from the hydrazide moiety, van der Waals forces between the aromatic rings) is consistent throughout the material.

Conversely, the presence of impurities disrupts the crystal lattice, weakening the intermolecular forces. This leads to two observable effects:

  • Melting Point Depression: The impure solid will melt at a lower temperature than the pure compound.

  • Melting Point Range Broadening: The transition from solid to liquid will occur over a wider temperature range (e.g., 3-5°C).[4]

Therefore, determining the melting point is not merely a physical measurement; it is a critical first assessment of a synthesized compound's identity and purity.

Solubility: The Gateway to Bioavailability

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. In drug development, a compound's solubility profile across various solvents is a cornerstone of its developability. The structural features of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide suggest a complex solubility profile:

  • Polar/Hydrophilic Character: The carbohydrazide group (-CONHNH₂) is capable of forming strong hydrogen bonds with protic solvents like water, ethanol, and methanol.[6] This is a key driver of solubility in aqueous and polar environments.

  • Non-polar/Lipophilic Character: The 2,3-dihydro-1,4-benzodioxine ring system is largely aromatic and non-polar. This part of the molecule will favor interactions with non-polar or lipophilic solvents like hexane or within lipid bilayers, which is critical for membrane permeability.[7]

A compound's solubility dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug formulation, often leading to low bioavailability. Understanding solubility in organic solvents is equally important for synthesis, purification, and the creation of formulations for preclinical studies.[7]

Experimental Protocol: Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[8] This protocol details the use of a modern digital melting point apparatus.

Materials and Equipment
  • 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (dry, powdered sample)

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Long glass tube (for packing)

Step-by-Step Procedure
  • Sample Preparation: a. Ensure the compound is completely dry, as residual solvent will act as an impurity and depress the melting point.[9] b. If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle. c. Tap the open end of a capillary tube into the powder to collect a small amount of the sample.[9] d. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. e. To pack the sample tightly, drop the capillary tube (sealed-end down) through a long glass tube (approx. 1 meter) onto the benchtop. Repeat several times until the sample is packed to a height of 2-3 mm.[9]

  • Apparatus Setup and Measurement (Rapid Determination): a. Insert the packed capillary tube into the heating block of the apparatus.[9] b. Set a rapid heating rate (e.g., 10-15°C per minute) to quickly find an approximate melting range. c. Record the temperature at which melting begins and the temperature at which the sample is fully liquid. This is your approximate range. d. Allow the apparatus to cool to at least 20°C below the observed approximate melting point.

  • Apparatus Setup and Measurement (Accurate Determination): a. Use a fresh, newly packed capillary tube for the accurate measurement. b. Set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point found in the previous step.[9] c. Once this temperature is reached, adjust the heating rate to a slow 1-2°C per minute. This slow rate is critical to ensure thermal equilibrium and obtain an accurate reading. d. Record T₁: The temperature at which the first drop of liquid appears. e. Record T₂: The temperature at which the last solid crystal melts into a transparent liquid.[9] f. The melting point is reported as the range T₁ - T₂.

  • Validation: a. Repeat the accurate determination (Step 3) with a fresh sample to ensure the result is reproducible. Consistent values should be obtained.

Data Presentation

All melting point data should be recorded systematically.

Trial NumberHeating Rate (°C/min)T₁ (Onset of Melting)T₂ (Completion of Melting)Melting Range (°C)Observations (e.g., color change, decomposition)
1 (Rapid)15----
2 (Accurate)1-2----
3 (Accurate)1-2----
Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_data Data Recording p1 Dry & Pulverize Sample p2 Load Capillary Tube p1->p2 p3 Pack Sample (2-3 mm) p2->p3 m1 Insert Capillary into Apparatus p3->m1 m2 Heat Rapidly for Approx. Range m1->m2 m3 Cool Apparatus m2->m3 m4 Heat Slowly (1-2°C/min) for Accurate Range m3->m4 d1 Record T1 (First Liquid Drop) m4->d1 d2 Record T2 (All Liquid) d1->d2 d3 Report Range (T1 - T2) d2->d3 end END d3->end Repeat for Validation

Caption: Workflow for Melting Point Determination by the Capillary Method.

Experimental Protocol: Solubility Determination

The isothermal saturation or "shake-flask" method is a gold-standard technique for determining the equilibrium solubility of a compound.[7] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

  • Selection of solvents (e.g., Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC)

Step-by-Step Procedure
  • Preparation: a. Add an excess amount of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide to a pre-weighed vial. The key is to add enough solid such that a visible amount remains undissolved at the end of the experiment. b. Add a known volume of the desired solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). b. Agitate the mixture for a set period, typically 24 to 48 hours, to ensure the solution reaches equilibrium. To validate equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.

  • Sample Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant. d. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.

  • Quantification: a. Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument. b. Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry if the compound has a suitable chromophore).

  • Calculation: a. Calculate the original concentration in the supernatant, accounting for the dilution factor. b. The result is the equilibrium solubility of the compound in that specific solvent at that temperature, typically reported in units of mg/mL or µg/mL.

Data Presentation

Solubility results should be tabulated clearly for easy comparison.

SolventTemperature (°C)Measured Concentration (mg/mL)Standard DeviationAnalytical Method
Deionized Water25--HPLC / UV-Vis
PBS (pH 7.4)37--HPLC / UV-Vis
Ethanol25--HPLC / UV-Vis
Dimethyl Sulfoxide (DMSO)25--HPLC / UV-Vis
Hexane25--HPLC / UV-Vis
Logical Relationship Diagram

SolubilityFactors cluster_features Molecular Features cluster_interactions Dominant Interactions cluster_solvents Favored Solvents compound 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide hydrazide Carbohydrazide Group (-CONHNH2) compound->hydrazide benzodioxine Benzodioxine Ring (Aromatic/Lipophilic) compound->benzodioxine h_bond Hydrogen Bonding hydrazide->h_bond promotes hydrophobic Hydrophobic / van der Waals benzodioxine->hydrophobic promotes polar Polar / Protic (e.g., Water, Ethanol) h_bond->polar leads to solubility in nonpolar Non-polar / Aprotic (e.g., Hexane, Toluene) hydrophobic->nonpolar leads to solubility in

Caption: Molecular features influencing the solubility of the target compound.

Conclusion

The determination of melting point and solubility are foundational experiments in the characterization of any new chemical entity, including 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide. A sharp, reproducible melting point serves as a reliable indicator of high purity, which is a prerequisite for all subsequent biological and toxicological testing. A well-defined solubility profile is paramount for guiding formulation development, enabling the compound to be delivered effectively for in vitro and in vivo studies. The robust, validated protocols detailed in this guide provide the necessary framework for researchers to generate the critical data needed to advance promising compounds from the bench to potential clinical applications.

References

  • University of Calgary. (n.d.). Melting Point. Retrieved from a relevant university chemistry resource.
  • Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • Al-Dahhan, W. (2021). experiment (1) determination of melting points.
  • Clarion University. (n.d.). Determination of Melting Point.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2659–2667. Retrieved from [Link]

  • Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Fundamental Reactivity of the Carbohydrazide Group in Benzodioxines

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Synthesis of Scaffolds

In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. The 1,4-benzodioxane framework is a privileged scaffold, celebrated for its structural rigidity and its presence in numerous bioactive compounds that address a range of biological targets.[1][2][3][4] When this evergreen scaffold is functionalized with a carbohydrazide group—a versatile and highly reactive moiety—a powerful platform for generating diverse molecular libraries emerges.[5][6][7][8] This guide provides an in-depth exploration of the fundamental reactivity of the carbohydrazide group when anchored to a benzodioxine core, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices and present self-validating protocols to empower your research endeavors.

The Core Identity: Electronic and Steric Landscape

The carbohydrazide, with its OC(N₂H₃)₂ formula, is structurally a derivative of urea where both amide groups have been replaced by hydrazine residues.[9] Its reactivity is dominated by the nucleophilic character of the terminal nitrogen atoms of the two -NHNH₂ arms.

The benzodioxine ring, while largely stable and unreactive under standard derivatization conditions, exerts a significant steric and electronic influence. It acts as a bulky, lipophilic anchor, which can modulate the molecule's overall solubility, membrane permeability, and interaction with biological targets. Its primary role is not to alter the fundamental reaction pathways of the carbohydrazide but to serve as a foundational element upon which to build molecular complexity.

// Nodes A [label="1,4-Benzodioxine Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Carbohydrazide Group\n(-CONHNH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Benzodioxine Carbohydrazide", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; D [label="Nucleophilic Attack\n(Primary Reactivity)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; E [label="Condensation Reactions\n(e.g., with Aldehydes/Ketones)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Acylation Reactions", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Cyclization Reactions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Hydrazone Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Heterocyclic Derivatives\n(Oxadiazoles, Triazoles)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> C [label="Functionalized with"]; B -> C; C -> D [label="Exhibits"]; D -> E [label="Leads to"]; D -> F [label="Leads to"]; D -> G [label="Enables"]; E -> H [label="Forms"]; G -> I [label="Forms"]; } endom Caption: Logical flow of reactivity for the benzodioxine carbohydrazide.

The Primary Axis of Reactivity: Nucleophilic Attack

The synthetic utility of the carbohydrazide group stems almost entirely from the high nucleophilicity of its terminal amino (-NH₂) groups. These sites readily attack electrophilic carbon centers, providing a reliable handle for molecular elaboration.

Condensation with Carbonyls: The Gateway to Hydrazones

The most fundamental and widely exploited reaction is the condensation with aldehydes and ketones. This reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration to yield a stable carbohydrazone (a type of Schiff base).[5][10] The resulting C=N double bond is more stable than a typical imine bond due to conjugation with the adjacent nitrogen atoms.[11] This reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, to facilitate the dehydration step.[10]

// Nodes start [label="Benzodioxine-CONHNH2\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; carbonyl [label="R-CHO\n(Aldehyde Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Tetrahedral Intermediate\n(Unstable)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Benzodioxine-CONHN=CHR\n(Hydrazone)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Nucleophilic Attack"]; carbonyl -> intermediate; intermediate -> product [label="- H2O\n(Dehydration)"]; } endom Caption: Generalized mechanism for the formation of a hydrazone.

Acylation and Sulfonylation

Reaction with acylating agents (like acyl chlorides or anhydrides) or sulfonyl chlorides proceeds readily at the terminal nitrogen. This forms stable amide or sulfonamide linkages, respectively. These reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl or carboxylic acid byproduct.[5]

Cyclization: Forging Heterocyclic Scaffolds

The true versatility of the carbohydrazide moiety is revealed in its ability to serve as a precursor for a variety of five-membered heterocycles, which are themselves valuable pharmacophores.

  • 1,3,4-Oxadiazoles: Acylated carbohydrazides can undergo intramolecular cyclodehydration using reagents like phosphorus oxychloride (POCl₃) or sulfuric acid to yield 2,5-disubstituted 1,3,4-oxadiazoles.

  • 1,2,4-Triazoles & 1,3,4-Thiadiazoles: Reaction of the carbohydrazide with isothiocyanates generates a thiosemicarbazide intermediate. This intermediate is a pivotal branching point. It can be cyclized under basic conditions to form 1,2,4-triazole-3-thiones or under acidic conditions to yield 1,3,4-thiadiazoles.[5][10]

Synthesis and Derivatization: A Practical Workflow

The preparation of a benzodioxine carbohydrazide is a robust and reproducible process, typically starting from the corresponding benzodioxine carboxylic acid ester.

// Nodes start [label="Benzodioxine-COOEt\n(Ethyl Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="Hydrazine Hydrate (N2H4·H2O)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product1 [label="Benzodioxine-CONHNH2\n(Carbohydrazide)"]; reagent2 [label="Aromatic Aldehyde (ArCHO)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product2 [label="Benzodioxine-CONHN=CHAr\n(Hydrazone Derivative)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> product1 [label="Hydrazinolysis"]; reagent1 -> product1; product1 -> product2 [label="Condensation"]; reagent2 -> product2; } endom Caption: Synthetic pathway from ester to hydrazone derivative.

Experimental Protocol 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Causality: This protocol utilizes the classic and highly efficient method of hydrazinolysis. The ester carbonyl is an excellent electrophile for the nucleophilic hydrazine. Using an excess of hydrazine hydrate and refluxing in a protic solvent like ethanol drives the reaction to completion.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1.0 eq).

  • Reagents: Add ethanol (approx. 10 mL per gram of ester) to dissolve the starting material. To this solution, add hydrazine hydrate (80% solution, 5.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Dry the resulting white solid under vacuum. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Experimental Protocol 2: Synthesis of N'-[(4-chlorophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Causality: This protocol demonstrates the acid-catalyzed condensation to form a hydrazone. A minimal amount of glacial acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the carbohydrazide's terminal amine.

  • Setup: In a 100 mL round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide (1.0 eq) in absolute ethanol.

  • Reagents: Add 4-chlorobenzaldehyde (1.05 eq) to the solution.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux for 4-6 hours. Monitor by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will typically form.

  • Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the pure hydrazone derivative.

Summary of Key Transformations

The reactivity of the carbohydrazide group provides access to a rich chemical space from a single benzodioxine precursor.

Reaction TypeElectrophile/ReagentKey IntermediateFinal Product Class
Condensation Aldehydes / Ketones-Carbohydrazones
Acylation Acyl Halides-N-Acylcarbohydrazides
Oxadiazole Synthesis Acyl Halide, then POCl₃N-Acylcarbohydrazide1,3,4-Oxadiazoles
Triazole Synthesis Isothiocyanates, then BaseThiosemicarbazide1,2,4-Triazoles
Thiadiazole Synthesis Isothiocyanates, then AcidThiosemicarbazide1,3,4-Thiadiazoles

Concluding Remarks for the Drug Developer

The fusion of the 1,4-benzodioxane scaffold with the carbohydrazide functional group creates a molecule of significant strategic value. The benzodioxane moiety provides a well-established anchor for interacting with various biological targets, including GPCRs and enzymes, and is known to improve druglike properties.[1][12] The carbohydrazide group acts as a versatile chemical handle, allowing for the systematic and efficient generation of libraries of derivatives through reliable, high-yielding reactions. The resulting hydrazones, oxadiazoles, triazoles, and other heterocycles are all motifs frequently associated with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][7][13] This combination, therefore, represents a validated and powerful approach for lead generation and optimization in modern drug discovery programs.

References

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Deriv
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applic
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Bentham Science.
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. PubMed.
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applic
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.
  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket.
  • Reactions of Benzimidazole‐2‐carbohydrazide with Electrophilic Compounds. Sci-Hub.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI.
  • CARBOHYDRAZIDE.
  • Carbohydrazide.
  • Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • Carbohydrazide. Wikipedia.

Sources

Exploration of Novel 2,3-Dihydro-1,4-Benzodioxine Scaffolds: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 2,3-dihydro-1,4-benzodioxine, also commonly known as 1,4-benzodioxane, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique combination of structural rigidity, conformational stability, and versatile electronic properties has established it as a "privileged" structure, capable of interacting with a wide array of biological targets. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the exploration of this potent scaffold. We will delve into the fundamental synthetic strategies, elucidate the critical nuances of structure-activity relationships (SAR) through key case studies, detail robust experimental protocols, and explore future directions for innovation. The objective is to equip scientific teams with the foundational knowledge and practical insights required to effectively leverage the 2,3-dihydro-1,4-benzodioxine core in the design and development of next-generation therapeutics.

Chapter 1: The 2,3-Dihydro-1,4-Benzodioxine Core: A Privileged Scaffold in Medicinal Chemistry

Introduction to the Scaffold

The 2,3-dihydro-1,4-benzodioxine scaffold consists of a benzene ring fused to a 1,4-dioxane ring. This bicyclic system is not merely a passive linker but an active pharmacophoric element. Its relative planarity and the presence of two hydrogen bond-accepting oxygen atoms critically influence how molecules containing this motif interact with protein targets.[3] The scaffold is a key component in numerous clinically approved drugs and investigational agents, demonstrating a remarkable range of biological activities. These include treatments for hypertension, central nervous system disorders like schizophrenia, inflammatory diseases, and cancer.[4][5]

A Survey of Biological Activities

The therapeutic versatility of the benzodioxine scaffold is extensive. Derivatives have been successfully developed as:

  • Adrenergic Receptor Antagonists: Many antihypertensive agents function by blocking α-adrenergic receptors, a classic application for this scaffold.[3][4]

  • Serotonin Receptor Modulators: The scaffold's ability to interact with 5-HT receptor subtypes has led to its use in developing treatments for CNS disorders.[1][6]

  • Enzyme Inhibitors: More recently, benzodioxine-based molecules have been identified as potent inhibitors of critical enzymes in oncology, such as Poly(ADP-ribose)polymerase 1 (PARP1).[7]

  • Anti-inflammatory and Anti-neuroinflammatory Agents: The core is found in inhibitors of 5-lipoxygenase and, more recently, monoamine oxidase B (MAO-B), targeting diseases like asthma, arthritis, and neurodegenerative disorders.[4][8]

The absolute configuration of substituents on the dioxin ring, particularly at the C2 position, has been shown to be a critical determinant of biological activity, making stereoselective synthesis a key consideration in drug design.[9]

Chapter 2: Synthetic Strategies for Scaffold Construction and Diversification

The construction of the benzodioxine core is accessible, yet allows for complex and strategic diversification. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and stereochemical requirements.

Foundational Synthesis: The Williamson Ether Synthesis Approach

The most common and reliable method for constructing the 2,3-dihydro-1,4-benzodioxine ring is a variation of the Williamson ether synthesis. This involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a 1,2-dielectrophile.

Causality Behind Experimental Choices:

  • Reactants: A substituted catechol is the key starting material, as its substituents will define the "eastern" portion of the final molecule. The choice of 1,2-dibromoethane or related dielectrophiles is critical for forming the six-membered dioxin ring.

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is typically employed. Its function is to deprotonate the phenolic hydroxyl groups of the catechol, forming a more nucleophilic phenoxide intermediate. A strong base is often unnecessary and can lead to side reactions.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal. It effectively dissolves the ionic intermediates and facilitates the Sₙ2 reaction mechanism without solvating the nucleophile as strongly as protic solvents would, thus accelerating the reaction.

Below is a generalized workflow for this foundational synthetic approach.

G start_node Substituted Catechol (e.g., Methyl 2,3-dihydroxybenzoate) intermediate_node Cyclization via Williamson Ether Synthesis start_node->intermediate_node reagent_node 1,2-Dibromoethane reagent_node->intermediate_node condition_node Base (K₂CO₃) Solvent (DMF) Heat condition_node->intermediate_node Reaction Conditions product_node Functionalized 2,3-Dihydro- 1,4-Benzodioxine Scaffold intermediate_node->product_node Forms Dioxin Ring G core Core Benzodioxine Scaffold arom_mod Aromatic Ring Modification? core->arom_mod nitration Nitration (HNO₃/H₂SO₄) -> Reduction (H₂/Pd-C) -> Amine Chemistry arom_mod->nitration Yes halogenation Halogenation (NBS/NCS) -> Cross-Coupling (Suzuki, Buchwald) arom_mod->halogenation Yes diox_mod Dioxin Ring Modification? arom_mod->diox_mod No nitration->diox_mod halogenation->diox_mod chiral_aux Asymmetric Synthesis (e.g., Chiral Pool) diox_mod->chiral_aux Yes subst Substitution at C2/C3 (Requires different starting materials) diox_mod->subst Yes library Diverse Compound Library diox_mod->library No chiral_aux->library subst->library

Sources

Methodological & Application

The Versatile Scaffolding of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Core in Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. Its unique conformational rigidity and ability to engage in specific interactions with biological receptors have cemented its status as a "privileged" structure in drug design. This structural motif is integral to drugs targeting a wide array of physiological pathways. The versatility of the 2,3-dihydro-1,4-benzodioxine core allows for its derivatives to be explored for various therapeutic applications.

This guide focuses on a particularly valuable derivative: 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide . The introduction of the carbohydrazide functional group (-CONHNH2) transforms the stable benzodioxane core into a highly reactive and versatile building block for organic synthesis. The nucleophilic amino group and the carbonyl moiety of the hydrazide offer a gateway to a diverse range of chemical transformations, most notably in the construction of heterocyclic systems, which are themselves of immense pharmacological importance.

Herein, we present a detailed exploration of the synthetic utility of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide, providing robust, field-tested protocols for its application in the synthesis of Schiff bases, pyrazoles, and 1,3,4-oxadiazoles. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthesis of the Core Building Block: 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

The primary and most efficient route to 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves the hydrazinolysis of its corresponding ester, typically the methyl or ethyl ester. This reaction is a classic and reliable method for the preparation of carbohydrazides.

The underlying principle is the nucleophilic acyl substitution at the ester carbonyl. Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester. The subsequent departure of the alcoholate leaving group (e.g., methoxide or ethoxide) yields the desired carbohydrazide. The reaction is typically carried out in an alcoholic solvent, which serves to dissolve the starting ester and facilitate the reaction with hydrazine hydrate.

Synthesis_of_Carbohydrazide Ester Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate Reaction Nucleophilic Acyl Substitution Ester->Reaction Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Reflux Product 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide Reaction->Product

Caption: Synthesis of the target carbohydrazide via hydrazinolysis.

Protocol 1: Preparation of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Materials:

  • Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

  • Hydrazine hydrate (99-100%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 0.1 mol of ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in 100 mL of absolute ethanol.

  • To this solution, add 0.2 mol (a 2-fold molar excess) of hydrazine hydrate. The excess hydrazine ensures the complete conversion of the ester.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

  • After completion, allow the reaction mixture to cool to room temperature. A white precipitate of the carbohydrazide will form.

  • Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 85-95% Appearance: White crystalline solid

Application in Heterocyclic Synthesis

Synthesis of Schiff Bases (N-Arylmethylenehydrazides)

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. In this context, the terminal amino group of our carbohydrazide acts as the primary amine. This reaction is typically acid-catalyzed, which protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide's amino group.

Schiff_Base_Synthesis Carbohydrazide 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide Reaction Condensation Carbohydrazide->Reaction Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Catalyst Glacial Acetic Acid (catalyst) Catalyst->Reaction Reflux in Ethanol Product N'-(Arylmethylene)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide Reaction->Product

Caption: General workflow for Schiff base synthesis.

Protocol 2: Synthesis of N'-(4-Chlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

  • 4-Chlorobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend 10 mmol of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add 10 mmol of 4-chlorobenzaldehyde to the suspension.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain pure crystals.

Reactant 1Reactant 2ProductYield (%)
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide~90
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazideBenzaldehydeN'-(Benzylidene)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide~92
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide4-MethoxybenzaldehydeN'-(4-Methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide~88
Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for a wide range of biological activities. A common and effective method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In this reaction, 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide reacts with a compound like acetylacetone (a 1,3-diketone). The reaction proceeds through initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Pyrazole_Synthesis Carbohydrazide 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide Reaction Cyclocondensation Carbohydrazide->Reaction Diketone Acetylacetone (1,3-Diketone) Diketone->Reaction Solvent Glacial Acetic Acid (Solvent/Catalyst) Solvent->Reaction Reflux Product N-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Reaction->Product

Caption: Synthesis of a pyrazole derivative via cyclocondensation.

Protocol 3: Synthesis of N-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask, combine 10 mmol of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide and 11 mmol (1.1 equivalents) of acetylacetone.

  • Add 20 mL of glacial acetic acid, which acts as both the solvent and the acid catalyst.

  • Heat the mixture to reflux for 5-7 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A solid precipitate will form. If the product separates as an oil, scratch the flask's inner wall with a glass rod to induce crystallization.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove acetic acid.

  • Dry the crude product and recrystallize it from an appropriate solvent, such as ethanol or an ethanol/water mixture.

Reactant 1Reactant 2ProductYield (%)
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazideAcetylacetoneN-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide~85
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazideEthyl acetoacetateN-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide~80
Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms, and they are important scaffolds in medicinal chemistry. A prevalent method for their synthesis is the cyclodehydration of N,N'-diacylhydrazines. A convenient one-pot variation involves the reaction of a carbohydrazide with a carboxylic acid in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃). The carbohydrazide first acylates with the carboxylic acid to form a diacylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration promoted by POCl₃ to form the stable 1,3,4-oxadiazole ring.

Oxadiazole_Synthesis Carbohydrazide 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide Reaction Cyclodehydration Carbohydrazide->Reaction CarboxylicAcid Aromatic Carboxylic Acid CarboxylicAcid->Reaction DehydratingAgent POCl3 (Dehydrating Agent) DehydratingAgent->Reaction Reflux Product 2-(Aryl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole Reaction->Product

Caption: Synthesis of a 1,3,4-oxadiazole via cyclodehydration.

Protocol 4: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

  • 4-Nitrobenzoic acid

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser and a gas trap

  • Magnetic stirrer and heating mantle

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.

  • In a 100 mL round-bottom flask, create a mixture of 10 mmol of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide and 10 mmol of 4-nitrobenzoic acid.

  • Carefully add 10 mL of phosphorus oxychloride to the flask. The mixture may become warm.

  • Heat the reaction mixture to reflux for 6-8 hours. A gas trap (e.g., a bubbler with a sodium hydroxide solution) should be used to neutralize the HCl gas evolved.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This will hydrolyze the excess POCl₃. This step is exothermic and should be done with caution.

  • A solid product will precipitate. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash it extensively with water until the filtrate is neutral to litmus paper.

  • Dry the crude product and recrystallize it from a suitable solvent like glacial acetic acid or N,N-dimethylformamide (DMF).

Reactant 1Reactant 2ProductYield (%)
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide4-Nitrobenzoic acid2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole~75
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazideBenzoic acid2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole~80

Conclusion

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide stands out as a remarkably effective and versatile building block in organic synthesis. Its straightforward preparation and the dual reactivity of the carbohydrazide moiety provide a reliable platform for the construction of diverse and complex molecular architectures. The protocols detailed in this guide for the synthesis of Schiff bases, pyrazoles, and 1,3,4-oxadiazoles demonstrate the practical utility of this compound. By understanding the mechanistic principles behind these transformations, researchers and drug development professionals can leverage this valuable intermediate to accelerate the discovery of novel chemical entities with significant therapeutic potential.

References

  • Daidone, G., Raffa, D., Plescia, F., Maggio, B., & Roccaro, A. (2003). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc, 2003(5), 102-111.
  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI.
  • CymitQuimica. (n.d.). 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. CymitQuimica.
  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & Mahmoud, A. E. E. D. (2011). Synthesis and in vitro cytotoxic activity of novel pyrazolo [3, 4-d] pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. Bioorganic & medicinal chemistry, 19(22), 6808-6817.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and pharmacological activities of pyrazole derivatives: a review. Molecules, 19(9), 13949-13988.
  • Shaw, A. A., & Al-Bayati, R. I. (2008). Synthesis and reactions of some new heterocyclic carbohydrazides and related compounds as potential anticancer agents. Molecules, 13(9), 2095-2107.
  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive, 7(2), 466-473.
  • Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). Direct annulation of hydrazides with methyl ketones for the synthesis of 1, 3, 4-oxadiazoles. Organic letters, 17(12), 2960-2963.
  • Zheng, Y., Long, Y., Gong, H., Xu, J., Zhang, C., Fu, H., ... & Li, R. (2022). Ru-Catalyzed Acceptorless Dehydrogenative Coupling of 1, 3-Diols with Arylhydrazines: Access to Pyrazoles and 2-Pyrazolines. Organic Letters, 24(22), 3878-3883.
  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2016). Synthesis of 2-[2, 3-dihydro-1, 4-benzodioxin-6-yl (phenylsulfonyl) amino]-N-(un/substituted-phenyl) acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 15(11), 2429-2435.
  • Ng, Y. X. (2016). Synthesis and Characterization of 1, 3, 4-oxadiazoles Bearing an Indole Ring. Universiti Tunku Abdul Rahman.
  • Al Zoubi, W. (2013). Synthesis of macrocyclic schiff bases based on pyridine-2, 6-dicar. J Chem App, 2(1), 1-6.
  • Bollikolla, H. B., Akula, A., & Palle, S. (2022). Strategies to Synthesis of 1, 3, 4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-276.
  • de Oliveira, C. S., de Mattos, M. C., & de Oliveira, V. (2012).
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and characterization of complexes of Schiff base [1, 2-diphenyl-2-2-{[1-(3-amino-phenyl). National Journal of Chemistry, 28, 549-562.
  • Science of Synthesis. (2004). Product Class 8: 1,3,4-Oxadiazoles. Thieme.
  • Gaber, M., El-Ghamry, H. A., & Atiat, A. (2020). Different Schiff bases—structure, importance and classification. Schiff Base in Organic, Inorganic and Physical Chemistry, 1-18.
  • Organic Syntheses. (n.d.). Azibenzil. Organic Syntheses.
  • IL110461A - Process for the preparation of pyrazole and its derivatives. (1996).
  • Singh, T., & Sharma, A. (2007). Chemistry and pharmacology of benzodioxanes. Trade Science Inc.
  • ChemicalBook. (2023). 2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE. ChemicalBook.
  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
  • MDPI. (2018).
  • PubMed Central. (2008). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PubMed Central.
  • ResearchGate. (n.d.). General method to synthesize a Schiff base.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. ResearchGate.

The Versatile Scafford: Synthesizing Novel Heterocyclic Compounds from 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The 2,3-dihydro-1,4-benzodioxine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its carbohydrazide derivative, 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide, emerges as a highly versatile and reactive starting material for the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of the carbohydrazide moiety allows for its facile transformation into various five-membered aromatic rings, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These resulting heterocyclic systems are of significant interest to researchers and drug development professionals due to their established and potential pharmacological activities.

This comprehensive guide provides detailed application notes and protocols for the synthesis of these key heterocyclic compounds, emphasizing the causality behind experimental choices and ensuring scientific integrity through validated methodologies.

Strategic Importance of the Benzodioxine Moiety

The 2,3-dihydro-1,4-benzodioxine ring system is not merely a passive carrier for the reactive carbohydrazide group. Its conformational rigidity and potential for specific interactions with biological targets contribute significantly to the pharmacological profile of the final heterocyclic derivatives. This guide will explore the synthetic pathways that leverage the reactivity of the carbohydrazide to construct novel molecular architectures incorporating this valuable pharmacophore.

Synthesis of Pyrazole Derivatives

The construction of the pyrazole ring from a carbohydrazide is a classic and reliable transformation, typically achieved through condensation with a 1,3-dicarbonyl compound. This reaction, a variation of the Knorr pyrazole synthesis, proceeds through a well-established mechanism involving initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Protocol 1: Synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole

This protocol details the reaction of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide with acetylacetone (a 1,3-dicarbonyl compound) to yield a substituted pyrazole.

Reaction Scheme:

Caption: Synthesis of a pyrazole derivative.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide98953-13-0194.181 mmol
Acetylacetone (Pentane-2,4-dione)123-54-6100.121.1 mmol
Glacial Acetic Acid64-19-760.0510 mL
Ethanol64-17-546.07For recryst.
Water (distilled)7732-18-518.02As needed

Step-by-Step Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide (1 mmol, 0.194 g) and glacial acetic acid (10 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.

  • Add acetylacetone (1.1 mmol, 0.113 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • After completion of the reaction (disappearance of the starting carbohydrazide spot), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water (50 mL) with constant stirring.

  • A solid precipitate will form. Filter the solid using a Büchner funnel and wash with copious amounts of water to remove any residual acetic acid.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude solid from ethanol to afford the pure 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole.

Expected Yield: 75-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles from carbohydrazides is a common and efficient method that typically involves a cyclodehydration reaction. Various reagents can be employed to effect this transformation, with phosphorus oxychloride being a widely used and effective choice. The reaction proceeds by the initial formation of an acylated intermediate followed by intramolecular cyclization and elimination of water.

Protocol 2: Synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole

This protocol describes the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole by the reaction of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide with benzoic acid in the presence of phosphorus oxychloride.

Reaction Scheme:

Caption: Synthesis of a 1,3,4-oxadiazole derivative.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide98953-13-0194.181 mmol
Benzoic Acid65-85-0122.121 mmol
Phosphorus Oxychloride (POCl₃)10025-87-3153.335 mL
Sodium Bicarbonate (NaHCO₃)144-55-884.01For neutralization
Water (distilled)7732-18-518.02As needed
Ethanol64-17-546.07For recryst.

Step-by-Step Protocol:

  • In a 50 mL round-bottom flask, place a mixture of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide (1 mmol, 0.194 g) and benzoic acid (1 mmol, 0.122 g).

  • Carefully add phosphorus oxychloride (5 mL) to the flask in a fume hood with vigorous stirring. The addition is exothermic.

  • After the initial reaction subsides, attach a reflux condenser and heat the reaction mixture at reflux for 2-3 hours.

  • Monitor the reaction by TLC (ethyl acetate:hexane, 1:2).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled mixture onto crushed ice (50 g) in a beaker with constant stirring.

  • A solid will precipitate out. Allow the ice to melt completely.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Filter the solid product, wash thoroughly with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole.

Expected Yield: 80-90%

Characterization: The structure of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles from carbohydrazides can be achieved through various routes. One common method involves the reaction with a source of a single carbon and nitrogen atom, followed by cyclization. For instance, reaction with formamide or orthoesters can provide the necessary building blocks for the triazole ring. An alternative and efficient method involves the reaction of the carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized in the presence of a base.

Protocol 3: Synthesis of 4-allyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol outlines a two-step synthesis of a substituted 1,2,4-triazole-3-thione from 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide and allyl isothiocyanate.

Reaction Scheme:

Caption: Two-step synthesis of a 1,2,4-triazole-3-thione.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide98953-13-0194.181 mmol
Allyl isothiocyanate57-06-799.151 mmol
Ethanol64-17-546.0720 mL
Sodium Hydroxide (NaOH)1310-73-240.002 mmol
Hydrochloric Acid (HCl), concentrated7647-01-036.46For acidification
Water (distilled)7732-18-518.02As needed

Step-by-Step Protocol:

Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • Dissolve 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide (1 mmol, 0.194 g) in ethanol (15 mL) in a 50 mL round-bottom flask with gentle heating.

  • To this solution, add allyl isothiocyanate (1 mmol, 0.091 mL).

  • Reflux the reaction mixture for 3-4 hours. A white precipitate of the thiosemicarbazide intermediate will form.

  • Cool the mixture to room temperature and filter the solid.

  • Wash the solid with a small amount of cold ethanol and dry it. This intermediate can be used in the next step without further purification.

Step 2: Cyclization to the 1,2,4-Triazole-3-thione

  • Suspend the dried thiosemicarbazide intermediate from Step 1 in an aqueous solution of sodium hydroxide (2 mmol, 0.080 g in 5 mL of water).

  • Reflux the mixture for 4-6 hours. The solid will gradually dissolve as the cyclization proceeds.

  • After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.

  • Acidify the clear filtrate to pH 5-6 with concentrated hydrochloric acid.

  • A solid precipitate of the 1,2,4-triazole-3-thione will form.

  • Filter the solid, wash it thoroughly with water, and dry it.

  • Recrystallize the product from a suitable solvent like ethanol or an ethanol-water mixture.

Expected Yield: 70-80% over two steps.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR (presence of C=S and absence of C=O stretching bands), and Mass Spectrometry.

Conclusion and Future Perspectives

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a readily accessible and highly valuable building block for the synthesis of a wide range of heterocyclic compounds. The protocols detailed in this guide provide robust and reproducible methods for the preparation of pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives. These synthetic strategies offer a gateway to novel molecular entities with potential applications in drug discovery and materials science. Further exploration of the reactivity of this versatile carbohydrazide with other electrophilic reagents will undoubtedly lead to the discovery of new and interesting heterocyclic systems with unique biological and chemical properties.

References

  • Khalilullah, H., et al. (2011). Synthesis and antihepatotoxic activity of 5-(2,3-dihydro-1,4-benzodioxane-6-yl)-3-substituted-phenyl-4,5-dihydro-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 21(24), 7251-7254. [Link]

  • Rechel, P. A., et al. (2025). 4-Aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles: Synthesis, Characterization, and Biological Activity. Russian Journal of Organic Chemistry+.
  • Farghaly, A. M., et al. (2012). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 17(9), 10389-10403. [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987178. [Link]

  • Google Patents. (2016). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

The Versatile Scaffold: 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of medicinal chemistry, the 2,3-dihydro-1,4-benzodioxine moiety is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Its rigid, yet conformationally adaptable structure, combined with the electronic properties of the fused ring system, makes it an ideal building block for the design of novel therapeutic agents. When this esteemed scaffold is functionalized with a carbohydrazide group at the 6-position, it yields 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide , a highly versatile and reactive intermediate poised for a multitude of chemical transformations.

The true value of this compound lies in the carbohydrazide functional group (-CONHNH₂). This moiety is a synthetic linchpin, readily reacting with aldehydes, ketones, and other electrophiles to generate a diverse library of derivatives, most notably hydrazones and various five-membered heterocycles like 1,3,4-oxadiazoles.[2] These derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties. This guide serves as a comprehensive resource for researchers, providing in-depth application notes and validated protocols for the synthesis and utilization of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide in drug discovery and development.

PART 1: Foundational Synthesis Protocols

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a multi-step process that begins with commercially available starting materials. The following protocols provide a reliable pathway to obtain the target compound in high purity.

Protocol 1.1: Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde

This initial step involves the formation of the core benzodioxane ring system via a Williamson ether synthesis.

  • Rationale: The reaction between a catechol (in this case, 3,4-dihydroxybenzaldehyde) and 1,2-dibromoethane under basic conditions is a classic and efficient method for constructing the 1,4-benzodioxane ring. The base deprotonates the hydroxyl groups, forming nucleophilic phenoxides that subsequently displace the bromide ions in an intramolecular cyclization.

Materials:

  • 3,4-dihydroxybenzaldehyde

  • 1,2-dibromoethane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (0.16 mol) in 250 mL of DMF in a round-bottom flask, add potassium carbonate (0.32 mol).[3]

  • Add 1,2-dibromoethane (0.18 mol) to the stirred suspension.[3]

  • Heat the reaction mixture to 100-110 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.[3]

  • Reduce the volume of the filtrate in vacuo to approximately 80 mL and pour the residue into 670 mL of water.

  • Extract the aqueous phase with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization to obtain 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde as a solid.

Protocol 1.2: Oxidation to 2,3-Dihydro-1,4-benzodioxane-6-carboxylic Acid

The aldehyde is oxidized to the corresponding carboxylic acid, a necessary precursor for the carbohydrazide.

  • Rationale: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids. The reaction is typically performed in an aqueous solution, and the product is isolated by acidification after the reaction is complete.[1]

Materials:

  • 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde

  • Potassium Permanganate (KMnO₄)

  • Potassium Hydroxide (KOH) solution (10%)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

Procedure:

  • Suspend the aldehyde (e.g., 25g) in 500 mL of water and heat to 70-80 °C.[1]

  • Separately, prepare a solution of KMnO₄ (e.g., 30g) in 500 mL of water.

  • Slowly add the KMnO₄ solution dropwise to the heated aldehyde suspension.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.[1]

  • Cool the reaction to room temperature. Make the solution alkaline by adding 10% KOH solution and filter to remove the manganese dioxide byproduct.

  • Wash the filter cake with water until the washings are neutral.

  • Cool the combined filtrate in an ice bath and carefully acidify with concentrated HCl. A white solid will precipitate.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry to yield 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid.

Protocol 1.3: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

This final step converts the carboxylic acid into the target carbohydrazide. A common and effective method involves a two-step, one-pot procedure via an ester intermediate.

  • Rationale: Direct conversion of a carboxylic acid to a hydrazide can be inefficient. A more reliable method is to first convert the acid to a more reactive species. Esterification with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (like H₂SO₄ or SOCl₂) produces an ester. This ester is then readily converted to the hydrazide by nucleophilic acyl substitution with hydrazine hydrate.[4]

Materials:

  • 2,3-Dihydro-1,4-benzodioxane-6-carboxylic acid

  • Methanol (MeOH) or Ethanol (EtOH)

  • Thionyl Chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Hydrazine Hydrate (N₂H₄·H₂O)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Esterification: Dissolve the carboxylic acid (1 mmol) in methanol or ethanol (2 mL).[4] At room temperature, add thionyl chloride (4 equivalents) dropwise.

  • Reflux the mixture with stirring for 5-12 hours, monitoring by TLC until the starting material is consumed.[4]

  • Cool the reaction mixture and evaporate the solvent and excess SOCl₂ under reduced pressure.

  • Add water to the crude residue and extract with dichloromethane. Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude methyl or ethyl ester.

  • Hydrazinolysis: To the crude ester, add hydrazine hydrate (5 equivalents) and heat the mixture at 80 °C for 5-20 hours, monitoring by TLC.[4]

  • Allow the reaction to cool. If a solid precipitate forms, collect it by filtration.

  • If no solid forms, extract the reaction mixture with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

Workflow for the Synthesis of the Target Compound

G A 3,4-Dihydroxybenzaldehyde B 2,3-Dihydro-1,4-benzodioxane- 6-carboxaldehyde A->B Protocol 1.1: 1,2-dibromoethane, K2CO3 C 2,3-Dihydro-1,4-benzodioxane- 6-carboxylic Acid B->C Protocol 1.2: KMnO4, H2O D 2,3-Dihydro-1,4-benzodioxine- 6-carbohydrazide (Target) C->D Protocol 1.3: 1. SOCl2, MeOH 2. N2H4·H2O

Caption: Multi-step synthesis of the target carbohydrazide.

PART 2: Application in the Synthesis of Bioactive Derivatives

The primary utility of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is as a precursor for generating libraries of bioactive compounds. The following protocols detail the synthesis of two major classes of derivatives: hydrazones and 1,3,4-oxadiazoles.

Protocol 2.1: General Synthesis of Hydrazone Derivatives

Hydrazones are formed by the condensation reaction between the carbohydrazide and an aldehyde or ketone. This reaction is typically straightforward and high-yielding.

  • Rationale: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde/ketone, followed by dehydration, often acid-catalyzed, to form the C=N double bond characteristic of a hydrazone.[2] The resulting hydrazone scaffold is a well-established pharmacophore with diverse biological activities.[5]

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

  • Substituted aromatic or heterocyclic aldehyde (1 equivalent)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (1 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add the desired aldehyde (1 mmol) and a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure hydrazone derivative.

Protocol 2.2: Synthesis of 1,3,4-Oxadiazole Derivatives

Hydrazone derivatives can be cyclized to form 1,3,4-oxadiazoles, another important class of heterocyclic compounds in medicinal chemistry.

  • Rationale: The oxidative cyclization of hydrazones is a common method for synthesizing 1,3,4-oxadiazoles. Acetic anhydride serves as both a dehydrating and cyclizing agent, facilitating the ring closure to form the stable five-membered oxadiazole ring.

Materials:

  • Hydrazone derivative (from Protocol 2.1)

  • Acetic Anhydride ((CH₃CO)₂O)

Procedure:

  • Add the hydrazone derivative (1 mmol) to an excess of acetic anhydride (5-10 mL).

  • Reflux the mixture for 4-8 hours.

  • After cooling, pour the reaction mixture slowly into a beaker of ice-cold water with stirring.

  • A solid product will precipitate. Continue stirring until the excess acetic anhydride has hydrolyzed.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.

Synthetic Utility of the Carbohydrazide Scaffold

G A 2,3-Dihydro-1,4-benzodioxine- 6-carbohydrazide B Hydrazone Derivatives A->B Protocol 2.1: Condensation C 1,3,4-Oxadiazole Derivatives B->C Protocol 2.2: Oxidative Cyclization D Substituted Aldehydes/ Ketones D->B

Caption: Derivatization of the carbohydrazide into bioactive scaffolds.

PART 3: Biological Evaluation Protocols & Data

Once synthesized, the derivatives must be evaluated for their biological activity. The following are standard protocols for assessing anticancer and antimicrobial potential.

Protocol 3.1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used for screening anticancer compounds.

  • Rationale: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Related Hydrazone Derivatives

While specific IC₅₀ data for derivatives of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide are not yet broadly published, the following table presents data for structurally related hydrazone and 1,3,4-thiadiazole derivatives, highlighting the potential of this compound class.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Hydrazone Pyrrole-containing hydrazonePC-3 (Prostate)1.32[6]
MCF-7 (Breast)2.99[6]
HT-29 (Colon)1.71[6]
Hydrazone 2,4-dihydroxyphenyl derivativeHeLa (Cervical)< 10[7]
1,3,4-Thiadiazole Dihydroxyphenyl triazene derivativeCaco-2 (Colorectal)3.03[8]
HepG-2 (Liver)5.66[8]
MCF-7 (Breast)12.50[8]
Protocol 3.2: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Rationale: This method involves challenging the microorganism with serial dilutions of the antimicrobial compound in a liquid nutrient broth. The absence of visible growth (turbidity) in the wells indicates that the compound has inhibited microbial proliferation at that concentration.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Microbial inoculum standardized to 0.5 McFarland

Procedure:

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Prepare a standardized microbial inoculum and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria).

  • Add 10 µL of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • Determine the MIC by visually inspecting the plates for the lowest concentration that shows no turbidity.

Data Presentation: Antimicrobial Activity of Related Benzodioxane Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related hydrazone derivatives, demonstrating the antimicrobial potential of this structural class.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Hydrazone Steroidal HydrazoneEnterococcus faecalis15.62[9]
Hydrazone 1,2-dihydropyrimidineMicrococcus luteus0.08
Hydrazone 4-fluorobenzoic acid hydrazideStaphylococcus aureus3.13[2]
Hydrazone 4-chlorophenylcyclohexaneStaphylococcus aureus32

PART 4: Mechanistic Insights - PARP1 Inhibition

Many benzodioxane-based compounds have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA single-strand break repair. Inhibiting PARP1 is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

  • Mechanism of Action: In healthy cells, PARP1 detects single-strand DNA breaks and synthesizes poly(ADP-ribose) (PAR) chains. These chains act as a scaffold to recruit other DNA repair proteins, like XRCC1, to the site of damage, facilitating repair. When PARP1 is inhibited, these single-strand breaks are not efficiently repaired. During DNA replication, these unrepaired breaks are converted into more lethal double-strand breaks. In cancer cells with a compromised ability to repair double-strand breaks (e.g., due to BRCA1/2 mutations), this accumulation of damage leads to cell death, a concept known as synthetic lethality.

PARP1-Mediated DNA Repair and Inhibition

G cluster_0 Normal Cell Response cluster_1 Response with PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_act PARP1 Activation & PARylation DNA_SSB->PARP1_act XRCC1 Recruitment of XRCC1 Repair Complex PARP1_act->XRCC1 SSBR Successful Single- Strand Break Repair XRCC1->SSBR DNA_SSB_2 DNA Single-Strand Break (SSB) PARP1_inhib PARP1 Trapping & Inhibition of PARylation DNA_SSB_2->PARP1_inhib PARPi PARP Inhibitor (e.g., Benzodioxane Derivative) PARPi->PARP1_inhib Replication DNA Replication PARP1_inhib->Replication DSB Collapse of Replication Fork -> Double-Strand Break (DSB) Replication->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in BRCA-deficient cancer cells

Sources

Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2,3-Dihydro-1,4-benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] This versatile heterocyclic motif is present in compounds developed as antihypertensive agents, treatments for neurological disorders, and as potent anti-inflammatory drugs.[1] Its rigid conformational structure and the specific spatial arrangement of its oxygen atoms allow for precise interactions with biological targets, making it a valuable component in rational drug design.

Notably, derivatives of this scaffold have been investigated as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair, highlighting its potential in oncology.[2] The carbohydrazide functional group, in turn, is a crucial pharmacophore known for its ability to form various heterocyclic systems and its role as a key building block in the synthesis of compounds with anticonvulsant, antidepressant, and antimicrobial properties.[3][4] The combination of the 2,3-dihydro-1,4-benzodioxine core with a carbohydrazide moiety at the 6-position results in a molecule, 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, that serves as a pivotal intermediate for the synthesis of a diverse library of potentially bioactive compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide and its subsequent derivatization. The protocols detailed herein are based on established literature and provide a clear, step-by-step methodology, explaining the rationale behind the experimental choices to ensure scientific integrity and reproducibility.

PART 1: Synthesis of the Core Intermediate: 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

The synthesis of the target carbohydrazide is most efficiently achieved through a three-step sequence starting from the commercially available 3,4-dihydroxybenzaldehyde. This pathway involves the formation of the benzodioxine ring, oxidation to the carboxylic acid, esterification, and finally, hydrazinolysis.

Experimental Workflow Overview

The overall synthetic pathway is illustrated below. Each step is detailed in the subsequent protocols.

Synthesis_Workflow A 3,4-Dihydroxybenzaldehyde B 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde A->B  1,2-Dibromoethane,  Base C 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid B->C  KMnO4 (Oxidation) D Methyl 2,3-Dihydro-1,4-benzodioxine-6-carboxylate C->D  Methanol, H2SO4  (Fischer Esterification) E 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide D->E  Hydrazine Hydrate  (Hydrazinolysis) Hydrazone_Formation cluster_0 A 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide C N'-Substituted Hydrazone Derivative A->C  Ethanol, Reflux  (Condensation) B Substituted Aldehyde (R-CHO) B->C  Ethanol, Reflux  (Condensation)

Sources

Application Notes and Protocols for the Investigation of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel molecular architectures is a cornerstone of identifying new therapeutic agents. 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a compound of significant interest, wedding two key structural motifs: the 2,3-dihydro-1,4-benzodioxine ring and a carbohydrazide functional group. The benzodioxane scaffold is a privileged structure in medicinal chemistry, found in a variety of pharmaceuticals and known to interact with a range of biological targets.[1][2] The hydrazide and its derivatives, hydrazones, are also well-established as potent modulators of enzyme activity, demonstrating a broad spectrum of biological effects including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[3]

While 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide itself is a relatively under-explored molecule in the context of enzyme inhibition, its constituent parts have been independently incorporated into potent inhibitors of several key enzyme families. This suggests a strong rationale for its investigation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the enzyme inhibition potential of this promising compound. We will delve into hypothesized mechanisms of action, provide detailed protocols for screening against high-potential enzyme targets, and offer insights into data analysis and interpretation.

Hypothesized Enzyme Targets and Mechanisms of Action

Based on extensive literature precedent for structurally related compounds, we propose three primary enzyme classes as initial targets for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide:

  • Monoamine Oxidases (MAO-A and MAO-B): The hydrazide moiety is a classic pharmacophore for MAO inhibitors.[4][5][6][7] Both reversible and irreversible MAO inhibitors containing a hydrazide or hydrazine group have been developed.[6] The benzodioxane ring can confer selectivity and favorable binding interactions within the hydrophobic active site of MAO enzymes. Derivatives of benzodioxane have recently been reported as potent and selective MAO-B inhibitors.[8] The mechanism could involve the formation of a stable complex within the enzyme's active site, potentially through hydrogen bonding with the hydrazide group.[9]

  • Tyrosinase: This copper-containing enzyme is a key target in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.[10][11] Hydrazide and hydrazone derivatives have been shown to be effective tyrosinase inhibitors.[10][12] The proposed mechanism often involves the chelation of the copper ions in the enzyme's active site by the hydrazide group, thereby inactivating the enzyme.[10][13]

  • Carbonic Anhydrases (CAs): CAs are zinc-containing metalloenzymes involved in a variety of physiological processes. A recent study has explored aromatic hydrazides as inhibitors of human carbonic anhydrases, with some derivatives showing low micromolar inhibition.[14] The inhibitory action is proposed to occur through the coordination of the hydrazide moiety to the zinc ion in the active site, displacing the catalytic water molecule.[14]

Experimental Protocols

The following protocols provide a standardized framework for the initial characterization of the inhibitory activity of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide against the proposed enzyme targets.

Protocol 1: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol is adapted from established fluorometric methods for determining MAO activity.[6]

1.1. Materials and Reagents:

  • 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (Test Compound)

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Assay Buffer: 0.1 M sodium phosphate buffer, pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Positive controls: Clorgyline (for MAO-A), Pargyline (for MAO-B)

  • 96-well black microplates

1.2. Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create serial dilutions of the test compound in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Prepare working solutions of enzymes, substrates, HRP, and Amplex Red in assay buffer according to the manufacturer's recommendations.

  • Assay Setup (in triplicate):

    • Blank wells: 50 µL of assay buffer.

    • Control wells (100% activity): 40 µL of assay buffer and 10 µL of enzyme solution.

    • Test wells: 40 µL of the test compound dilution and 10 µL of enzyme solution.

    • Positive control wells: 40 µL of the positive control inhibitor and 10 µL of enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the substrate/HRP/Amplex Red mixture to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every minute for 30 minutes using a microplate reader.

1.3. Data Analysis:

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

  • Determine the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Tyrosinase Inhibition Assay

This protocol is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA.[10][12]

2.1. Materials and Reagents:

  • 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (Test Compound)

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 6.8

  • DMSO

  • Positive control: Kojic acid

  • 96-well clear microplates

2.2. Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create serial dilutions of the test compound in assay buffer.

    • Prepare a 2 mg/mL stock solution of mushroom tyrosinase in assay buffer.

    • Prepare a 2.5 mM solution of L-DOPA in assay buffer.

  • Assay Setup (in triplicate):

    • To each well, add 40 µL of assay buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution.

    • For control wells, add 20 µL of assay buffer instead of the test compound.

    • For blank wells, add 40 µL of assay buffer instead of the tyrosinase solution.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells.

  • Measurement: Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

2.3. Data Analysis:

  • Calculate the reaction rates by subtracting the rate of the blank from all other measurements.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.3.

Protocol 3: Carbonic Anhydrase Inhibition Assay

This protocol describes a common method based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

3.1. Materials and Reagents:

  • 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (Test Compound)

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5

  • DMSO

  • Positive control: Acetazolamide

  • 96-well clear microplates

3.2. Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create serial dilutions of the test compound in assay buffer.

    • Prepare a 0.1 mg/mL solution of hCA II in assay buffer.

    • Prepare a 10 mM solution of p-NPA in acetonitrile.

  • Assay Setup (in triplicate):

    • To each well, add 140 µL of assay buffer, 20 µL of the test compound dilution, and 20 µL of the hCA II solution.

    • For control wells, add 20 µL of assay buffer instead of the test compound.

    • For blank wells, add 20 µL of assay buffer instead of the enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 20 µL of the p-NPA solution to all wells.

  • Measurement: Immediately measure the absorbance at 400 nm every minute for 30 minutes.

3.3. Data Analysis:

  • Calculate the reaction rates and percentage of inhibition as described in Protocol 1.3 to determine the IC50 value.

Kinetic Studies for Mechanism of Inhibition

To understand how 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide inhibits the target enzyme, kinetic studies are crucial. This involves measuring the reaction rates at various substrate concentrations in the presence and absence of the inhibitor.

Procedure:

  • Perform the respective enzyme assay with a fixed concentration of the inhibitor (e.g., at its IC50 and 2x IC50).

  • Vary the concentration of the substrate over a range (e.g., 0.5 to 5 times the Michaelis constant, Km).

  • Measure the initial reaction rates for each substrate concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the plot to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Data Presentation

Quantitative data from the inhibition assays should be summarized in a clear and concise table for easy comparison.

Enzyme TargetTest Compound IC50 (µM)Positive ControlPositive Control IC50 (µM)Inhibition Type
MAO-AExperimental ValueClorgylineLiterature ValueTo be determined
MAO-BExperimental ValuePargylineLiterature ValueTo be determined
TyrosinaseExperimental ValueKojic AcidLiterature ValueTo be determined
hCA IIExperimental ValueAcetazolamideLiterature ValueTo be determined

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide) IC50_Det IC50 Determination (Dose-Response) Compound->IC50_Det Enzyme Target Enzyme (MAO, Tyrosinase, CA) Enzyme->IC50_Det Substrate Substrate & Reagents Substrate->IC50_Det IC50_Calc Calculate IC50 IC50_Det->IC50_Calc Kinetic_Study Kinetic Analysis (Varying Substrate) LB_Plot Lineweaver-Burk Plot Kinetic_Study->LB_Plot IC50_Calc->Kinetic_Study Inhibition_Mode Determine Mode of Inhibition LB_Plot->Inhibition_Mode MOA_Hypothesis cluster_inhibitor Inhibitor cluster_enzyme Enzyme Active Site Inhibitor 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide Benzodioxane Ring Carbohydrazide Moiety ActiveSite Enzyme Active Site Hydrophobic Pocket Metal Ion (e.g., Cu²⁺, Zn²⁺) Inhibitor:benz->ActiveSite:hyd_pocket Hydrophobic Interactions Inhibitor:hyd->ActiveSite:metal Chelation/ Coordination

Caption: Hypothesized binding mode of the inhibitor in the active site.

References

  • Davson, H. (1972). Inhibition of Monoamine Oxidase by Substituted Hydrazines. Biochemical Journal, 128(3), 99P–100P. [Link]

  • BenchChem. (2025).
  • Yelekci, K., et al. (2022). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. [Link]

  • Gerokonstantis, D. T., et al. (2018). Inhibition of monoamine oxidase–A activity in rat brain by synthetic hydrazines: Structure-activity relationship (SAR). Semantic Scholar. [Link]

  • Ucar, G., et al. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 23(11), 2984. [Link]

  • Kuzmanov, U., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Bagheri, A., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(47), 32433–32443. [Link]

  • Alves, M. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]

  • Houslay, M. D., & Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 129(4), 17P–18P. [Link]

  • Williams, P. A., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

  • Guedes, J. V. C., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(15), 5788. [Link]

  • Gümüş, M., et al. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]

  • ResearchGate. (n.d.). Enzyme inhibition plots as a function of hydrazide and hydrazine compounds concentrations. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
  • Akocak, S., et al. (2016). Heterocyclic compounds as carbonic anhydrase inhibitor. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Binding interactions of hydrazide ligands with tyrosinase enzyme. ResearchGate. [Link]

  • ResearchGate. (n.d.). Tyrosinase inhibition results (% inhibition at 25 µM) for compounds.... ResearchGate. [Link]

  • D'Mello, S. A., & Finlay, G. J. (2022). Computational studies of tyrosinase inhibitors. ScienceDirect. [Link]

  • Sun, D., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters, 15(6), 798–805. [Link]

  • Ranjbar, S., et al. (2021). Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors. Pharmaceutical and Biomedical Research, 7(2), 126-135. [Link]

  • Nocentini, A., et al. (2024). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. Archiv der Pharmazie. [Link]

  • Rehman, A., et al. (2026). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]

  • Fallacara, A. L., et al. (2018). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. ResearchGate. [Link]

  • Sola, F., et al. (2020). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 25(21), 5192. [Link]

  • Rehman, A., et al. (2025). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. [Link]

  • Nocentini, A., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. [Link]

  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Wikipedia. (n.d.). Benzodioxan. Wikipedia. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Anti-Diabetic Agents from 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique conformational rigidity and ability to engage in specific interactions with biological targets have made it a focal point for drug discovery. This guide provides detailed synthetic protocols for leveraging 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, a versatile starting material, to generate novel heterocyclic derivatives with potential anti-diabetic properties. We will focus on the synthesis of 1,3,4-oxadiazole and pyrazole derivatives, classes of compounds known for their wide range of biological activities, including anti-diabetic effects.[2][3] The protocols are supplemented with mechanistic insights, in-vitro biological evaluation assays for α-amylase and α-glucosidase inhibition, and data presentation guidelines for researchers in drug development.

Introduction: The Rationale for Targeting the Benzodioxine Scaffold

Diabetes mellitus, particularly Type 2, is a metabolic disorder characterized by chronic hyperglycemia. A key therapeutic strategy involves the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase, which reduces the rate of glucose absorption after meals.[4][5] The 2,3-dihydro-1,4-benzodioxine moiety has been identified as a valuable pharmacophore for developing potent enzyme inhibitors. Its incorporation into molecular designs can enhance binding affinity and modulate pharmacokinetic properties.

The starting material, 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide , is an ideal precursor for synthetic diversification. The carbohydrazide functional group (-CONHNH₂) is highly reactive and serves as a linchpin for constructing various five-membered heterocyclic rings, which are staples in medicinal chemistry. This guide outlines two primary synthetic pathways from this key intermediate.

Visualizing the Core Synthetic Strategy

The following workflow illustrates the central role of the carbohydrazide intermediate in generating diverse heterocyclic systems for anti-diabetic screening.

G A 2,3-Dihydro-1,4-benzodioxine- 6-carbohydrazide B Pathway 1: 1,3,4-Oxadiazole Synthesis A->B CS₂ / KOH C Pathway 2: Pyrazole Synthesis A->C 1,3-Diketone / Acid D 5-(Benzodioxin-6-yl)- 1,3,4-oxadiazole-2-thiol B->D E Substituted Pyrazole Derivatives C->E F Schiff/Mannich Bases (Final Products) D->F Aldehydes / Amines G Biological Evaluation (α-amylase / α-glucosidase inhibition) E->G F->G G cluster_0 Normal Digestion cluster_1 With Inhibitor A Starch / Sucrose (Complex Carbohydrates) B α-Amylase & α-Glucosidase A->B C Glucose (Monosaccharides) B->C D Absorption into Bloodstream C->D E High Blood Glucose D->E A2 Starch / Sucrose B2 α-Amylase & α-Glucosidase A2->B2 C2 Reduced Glucose Production B2->C2 X Synthesized Inhibitor (e.g., Oxadiazole) X->B2 D2 Delayed Absorption C2->D2 E2 Lower Blood Glucose D2->E2

Sources

Topic: Reaction of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide with Aldehydes and Ketones: Synthesis, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatile 1,4-Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its rigid structure and potential for diverse substitutions make it an attractive starting point for the design of novel therapeutic agents. When functionalized with a carbohydrazide group at the 6-position, it becomes a potent building block, 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. This key intermediate serves as a gateway to a vast library of derivatives through its reaction with various carbonyl compounds.

This guide focuses on the fundamental yet highly fruitful reaction of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide with aldehydes and ketones. This condensation reaction yields a class of compounds known as N-acylhydrazones (structure: R-CO-NH-N=CR'R''). These molecules are of significant interest due to the pharmacophoric properties of the hydrazone linker (-CO-NH-N=CH-), which is a key structural feature in many compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3][4][5] We will explore the underlying reaction mechanism, provide detailed experimental protocols, and discuss the significant applications of the resulting derivatives in drug discovery.

Pillar 1: Reaction Mechanism and Scientific Principles

The formation of a hydrazone from a hydrazide and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction.[6] The reaction proceeds under mild conditions, often catalyzed by a small amount of acid.

The Causality Behind the Mechanism:

  • Activation of the Carbonyl: In the presence of an acid catalyst (e.g., acetic acid), the carbonyl oxygen of the aldehyde or ketone is protonated. This step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazide (-NH2 group) possesses a lone pair of electrons, rendering it nucleophilic. This nitrogen attacks the now highly electrophilic carbonyl carbon.[6]

  • Proton Transfer & Intermediate Formation: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, resulting in a neutral carbinolamine intermediate.

  • Elimination of Water: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H2O). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling a water molecule.

  • Deprotonation: The final step involves the deprotonation of the nitrogen atom to regenerate the acid catalyst and yield the stable N-acylhydrazone product.

The overall reaction is reversible, but the formation of the stable, often crystalline, hydrazone product and the removal of water typically drive the equilibrium to the right.

Hydrazone Formation Mechanism cluster_0 Step 1: Carbonyl Activation A Aldehyde/Ketone (R-C(=O)-R') Activated_A Activated Carbonyl (R-C(=O+H)-R') A->Activated_A H_plus H+ Intermediate1 Tetrahedral Intermediate Hydrazide Carbohydrazide (Ar-CO-NH-NH2) Hydrazide->Intermediate1 Attack on Carbonyl C Carbinolamine Carbinolamine Intermediate1->Carbinolamine Protonated_Carbinolamine Protonated Intermediate Carbinolamine->Protonated_Carbinolamine +H+ Hydrazone N-Acylhydrazone (Ar-CO-NH-N=CRR') Protonated_Carbinolamine->Hydrazone -H2O

Caption: General mechanism for acid-catalyzed hydrazone formation.

Pillar 2: Experimental Protocols & Workflow

The protocols described herein are designed to be self-validating systems. The success of the synthesis is confirmed through standard analytical techniques, ensuring the identity and purity of the final product.

Protocol 1: General Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide Derivatives

This protocol outlines a reliable solution-based method for the condensation of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide with a variety of aromatic and aliphatic aldehydes or ketones.[7][8]

Materials and Reagents:

  • 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

  • Substituted aldehyde or ketone (e.g., 4-chlorobenzaldehyde, acetophenone)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (as catalyst)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Melting point apparatus

  • Instrumentation for characterization (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

Step-by-Step Methodology:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide (e.g., 1.94 g, 10 mmol) in absolute ethanol (30 mL). Stir the mixture at room temperature until a clear solution is obtained.

    • Causality Note: Ethanol serves as an effective solvent for both reactants and is easily removed post-reaction.

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount of the selected aldehyde or ketone (10 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Causality Note: The acid catalyst is essential to activate the carbonyl group, thereby increasing the reaction rate.[8] Without it, the reaction may be sluggish or incomplete.

  • Reaction Reflux: Equip the flask with a condenser and reflux the mixture with continuous stirring for a period ranging from 2 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: Heating under reflux provides the necessary activation energy for the reaction to proceed to completion without loss of solvent.

  • Product Precipitation and Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. If precipitation is slow, the mixture can be cooled further in an ice bath or a small amount of cold water can be added.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol followed by deionized water to remove any unreacted starting materials and catalyst.

  • Purification (Recrystallization): The purity of the product is critical for accurate biological evaluation. Recrystallize the crude solid from a suitable solvent, typically ethanol or an ethanol-water mixture, to obtain a pure crystalline product.

    • Trustworthiness Note: Recrystallization is a self-validating purification step. The formation of well-defined crystals and a sharp, consistent melting point are indicators of high purity.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Determine the melting point, yield, and characterize its structure using spectroscopic methods (FTIR, NMR, MS) to confirm the formation of the desired hydrazone.

Experimental Workflow Diagram

Synthesis Workflow start Start dissolve Dissolve Hydrazide in Ethanol start->dissolve add_carbonyl Add Aldehyde/ Ketone dissolve->add_carbonyl add_catalyst Add Acetic Acid (Catalyst) add_carbonyl->add_catalyst reflux Reflux for 2-6h (Monitor by TLC) add_catalyst->reflux cool Cool to Room Temp & Precipitate reflux->cool filter Vacuum Filter & Wash cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Product in Vacuum Oven recrystallize->dry characterize Characterization (MP, FTIR, NMR, MS) dry->characterize end End characterize->end

Caption: Standard workflow for hydrazone synthesis and purification.

Pillar 3: Applications in Drug Development

The hydrazone derivatives of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide are a treasure trove for medicinal chemists, exhibiting a remarkable range of biological activities.

Anticancer Activity

The 1,4-benzodioxan nucleus is a component of various compounds evaluated for their potential as anticancer agents.[1][9] When combined with the hydrazone linker, the resulting molecules have shown potent cytotoxic effects against several cancer cell lines. For instance, diacylhydrazine derivatives containing the 1,4-benzodioxan moiety have demonstrated significant antitumor activity, with some compounds showing potency comparable to the standard drug 5-fluorouracil against the MCF-7 breast cancer cell line.[1] The mechanism of action can be diverse, including the inhibition of crucial enzymes like tubulin polymerization or focal adhesion kinase (FAK).[9][10]

Anticonvulsant Activity

Hydrazones are a well-established class of anticonvulsant agents.[5][11] The core pharmacophore for this activity often includes an aryl unit, a hydrogen-bonding domain, and a terminal hydrophobic group. The N-acylhydrazone structure fits this model perfectly. Derivatives are typically evaluated in animal models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests, which represent generalized tonic-clonic and absence seizures, respectively.[11] The 1,4-benzodioxane moiety can serve as the aryl unit, and modifications to the aldehyde/ketone-derived portion can be used to tune the compound's lipophilicity and binding characteristics.[12][13]

Antimicrobial Activity

With the rise of drug-resistant pathogens, the need for new antimicrobial agents is urgent. Hydrazide-hydrazones have consistently shown promising antibacterial and antifungal activities.[3] Their mechanism is often linked to the inhibition of essential microbial enzymes. The 1,4-benzodioxane scaffold itself has been incorporated into novel antibacterial agents targeting proteins essential for bacterial viability, such as those involved in fatty acid biosynthesis.[9] The resulting hydrazones can be screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine their minimum inhibitory concentration (MIC).[14][15][16]

Data Summary Table

The following table provides illustrative data on the types of biological activities observed for hydrazones derived from 1,4-benzodioxane and related structures.

Compound ClassAldehyde/Ketone MoietyBiological ActivityTarget/ModelReference
Benzodioxane DiacylhydrazinesVarious Aromatic AldehydesAnticancerMCF-7 Cell Line[1]
Benzothiazole HydrazonesSubstituted BenzaldehydesAnticancerTubulin Polymerization[10]
Salicyloyl HydrazonesSubstituted BenzaldehydesAnticonvulsantMES & PTZ Seizure Models[11]
Isonicotinic Acid HydrazonesVarious Aromatic AldehydesAntibacterialGram-positive bacteria (e.g., S. aureus)[3]
Benzodioxane Thiazolidinediones(Indirectly related)AntibacterialE. coli FabH Inhibition[9]

References

  • Title: Synthesis, biological evaluation, and molecular docking studies of diacylhydrazine derivatives possessing 1,4-benzodioxan moiety as potential anticancer agents Source: ResearchGate (originally from a peer-reviewed journal) URL: [Link]

  • Title: Antimicrobial Activity of Some Steroidal Hydrazones Source: MDPI URL: [Link]

  • Title: Antimicrobial Activity of Some Steroidal Hydrazones Source: Semantic Scholar URL: [Link]

  • Title: Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones Source: PMC - NIH URL: [Link]

  • Title: A review exploring biological activities of hydrazones Source: PMC - PubMed Central URL: [Link]

  • Title: Antimicrobial Activity of Some Steroidal Hydrazones Source: Researcher.Life URL: [Link]

  • Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach Source: PubMed Central URL: [Link]

  • Title: ANTICONVULSANT ACTIVITY OF SUBSTITUTED BENZALDEHYDE SALICYLOYL HYDRAZONES Source: Pharmacologyonline URL: [Link]

  • Title: Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents Source: PubMed URL: [Link]

  • Title: 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design Source: AIR Unimi (University of Milan Institutional Repository) URL: [Link]

  • Title: Hydrazone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity Source: Sryahwa Publications URL: [Link]

  • Title: Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models Source: PubMed URL: [Link]

  • Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach Source: ResearchGate URL: [Link]

  • Title: Anticonvulsant activity of hydrazone based on (+)-camphor and valproic acid Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition Source: PubMed Central URL: [Link]

  • Title: Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives Source: PubMed URL: [Link]

  • Title: Reactions of the common functional groups Part III: Aldehydes and ketones Source: Capilano University URL: [Link]

  • Title: Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry Source: Journal of Drug Designing and Research URL: [Link]

  • Title: Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis Source: PubMed URL: [Link]

  • Title: Aldehydes And Ketones Important Reactions Source: Jack Westin URL: [Link]

  • Title: Scheme 2. Reactions of hydrazide 6 with 1,3-diketones and aromatic anhydrides. Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction Source: Chemistry LibreTexts URL: [Link]

Sources

use of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide in creating novel Schiff bases

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Characterization of Novel Schiff Bases from 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Benzodioxine and Hydrazone Scaffolds

In the landscape of medicinal chemistry, the 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure, integral to numerous biologically active compounds and pharmaceuticals.[1] Its rigid, heterocyclic framework is a cornerstone in the design of agents with diverse therapeutic applications, including anti-inflammatory, anticancer, and antihypertensive activities.[1] When this potent moiety is functionalized with a carbohydrazide group, it becomes a versatile precursor for the synthesis of Schiff bases, a class of compounds renowned for their broad pharmacological spectrum and utility in coordination chemistry.

Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation of a primary amine with an aldehyde or ketone.[2] This imine linkage is not merely a structural element but is often crucial for biological activity.[3] The resulting hydrazone derivatives have demonstrated significant potential as antimicrobial, anticonvulsant, anticancer, and antioxidant agents.[4][5][6][7][8]

This guide provides a comprehensive, field-proven protocol for the synthesis of novel Schiff bases by reacting 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide with various carbonyl compounds. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, detail robust characterization methodologies, and discuss the potential applications of these novel chemical entities.

Pillar 1: The Underlying Chemistry - Mechanism of Schiff Base Formation

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and can be acid-catalyzed. Understanding this mechanism is critical for optimizing reaction conditions and ensuring high yields.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal primary amine (-NH₂) of the carbohydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a transient, unstable tetrahedral intermediate known as a carbinolamine.[2]

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable imine (Schiff base). This elimination step is the rate-determining step and is often facilitated by a catalytic amount of acid, which protonates the hydroxyl group, converting it into a better leaving group (H₂O).[2]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism R1 2,3-Dihydro-1,4-benzodioxine -6-carbohydrazide (Nucleophile) I1 Step 1: Nucleophilic Attack Forms unstable Carbinolamine Intermediate R1->I1 Attacks R2 Aldehyde / Ketone (Electrophile) R2->I1 I2 Step 2: Acid-Catalyzed Dehydration Elimination of H₂O I1->I2 Protonation & Loss of H₂O P Final Product: Schiff Base (Hydrazone) + Water I2->P Forms stable C=N bond

Caption: Mechanism of Schiff Base Formation.

Pillar 2: Experimental Protocols - A Self-Validating Workflow

This section outlines the detailed, step-by-step methodologies for synthesis and purification. Each step is designed to be part of a self-validating system, where successful completion of one stage sets up the next for optimal results.

Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (Precursor)

Causality: This initial step converts the commercially available methyl ester of 1,4-benzodioxane-6-carboxylic acid into the more reactive hydrazide. Hydrazine hydrate acts as a potent nucleophile, displacing the methoxy group of the ester to form the stable carbohydrazide, which is the essential building block for the subsequent Schiff base synthesis.[9]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1 equivalent).

  • Solvation: Add absolute ethanol as the solvent.

  • Reagent Addition: Add hydrazine hydrate (80% or 99%, ~10 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, the white crystalline product will precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the solid product, wash thoroughly with cold distilled water, and then with a small amount of cold ethanol. Dry the purified 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide under vacuum.

Protocol 2: General Synthesis of Novel Schiff Bases

Causality: This protocol leverages the classic condensation reaction. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point for reflux.[10] A catalytic amount of glacial acetic acid is crucial to protonate the carbinolamine intermediate, facilitating the rate-limiting dehydration step and driving the reaction equilibrium towards the product.[11]

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide (1 equivalent, e.g., 1.0 mmol) in 20 mL of absolute ethanol.

  • Carbonyl Addition: To this solution, add the desired aromatic or aliphatic aldehyde/ketone (1.0-1.1 equivalents, e.g., 1.0-1.1 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-5 hours. Monitor the reaction's completion using TLC (a typical mobile phase is ethyl acetate/hexane).

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid Schiff base product will typically precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small volume of cold ethanol to remove unreacted starting materials.

  • Recrystallization: For higher purity, recrystallize the product from a suitable solvent such as ethanol or a DMF/ethanol mixture.[10] Dry the final product in a vacuum oven.

G cluster_apps Potential Applications cluster_outcomes Research Outcomes center Novel Schiff Bases from 2,3-Dihydro-1,4-benzodioxine -6-carbohydrazide A Antimicrobial Agents center->A Screening vs. Pathogens B Anticonvulsant Drugs center->B In-vivo Seizure Models C Anticancer Therapeutics center->C Cytotoxicity Assays D Coordination Chemistry (Ligand Synthesis) center->D Metal Complex Synthesis O1 New Antibiotics/ Antifungals A->O1 O2 Epilepsy Treatment Leads B->O2 O3 Antiproliferative Agents C->O3 O4 Novel Catalysts & Materials D->O4

Caption: Potential Application Pathways.

References

  • IOSR Journal. (n.d.). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. Retrieved from [Link]

  • Mahdi, H., Hameed, A., Mohammed, A., & Jassem, I. A. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-661. Retrieved from [Link]

  • Murhekar, G. H., & Kukalkar, M. G. (2025). Synthesis and Characterization of Novel Triazine Schiff 's Bases Complexes with Transition Metal(II) Ions. International Journal of Scientific Research in Science and Technology.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

  • Abdullahi, M., Ahmed, A. S., Adebayo, G. A., & Waziri, A. (2021). Synthesis, Biological and In Silico Studies of a Tripodal Schiff Base Derived from 2,4,6-Triamino-1,3,5-triazine and Its Trinuclear Dy(III), Er(III), and Gd(III) Salen Capped Complexes. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Schiff base. Retrieved from [Link]

  • Rehman, A. U., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11). Retrieved from [Link]

  • Smoleń, S., et al. (2022). Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders. International Journal of Molecular Sciences. Retrieved from [Link]

  • Jarosławiecka, A., & Kaczmarek, M. T. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules. Retrieved from [Link]

  • Badar, H., et al. (2014). Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes.
  • Dziurka, M., et al. (2015). Synthesis and Crystal Structures of Two New Schiff Base Hydrazones Derived from Biphenyl-4-Carbohydrazide.
  • Halder, S., et al. (2010). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Journal of Applied Sciences Research. Retrieved from [Link]

  • Mahdi, H. S., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. INTERNATIONAL JOURNAL OF DRUG DELIVERY TECHNOLOGY.
  • Shingare, M. S., et al. (2020). Synthesis and Evaluation of Anticonvulsant Activity of Some Schiff Bases of 7-Amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Chemistry & Biodiversity. Retrieved from [Link]

  • ChemHelp GVSU. (2017, February 9). CHEM 407 - Carbohydrate Chemistry - Schiff Base Formation. YouTube. Retrieved from [Link]

  • Khanam, H., et al. (2010). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine.
  • Mohan, B., & Shaalan, N. (2023).
  • Roy, M., et al. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia.
  • Al-Hamdani, A. A. S., et al. (2024). Synthesis, Spectroscopy and Biological Activity Study of Some New Complexes with Schiff Base Derived From Malonic Acid Dihydrazide with 2. Baghdad Science Journal. Retrieved from [Link]

  • Poojary, B., et al. (2015). Synthesis, Spectroscopic Properties and Antioxidant Activity of Bis-Hydrazones and Schiff's bases Derived from Terephthalic Dihydrazide. Journal of Fluorescence. Retrieved from [Link]

  • Halder, S., et al. (2010). Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine. Journal of Applied Sciences Research. Retrieved from [Link]

  • Kumar, D., et al. (2011). Synthesis and Anticonvulsant Activity of Various Mannich and Schiff Bases of 1,5-Benzodiazepines. Journal of the Formosan Medical Association. Retrieved from [Link]

  • Andres-Mach, M., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. Antioxidants. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Cancer Cell International. Retrieved from [Link]

  • Soroceanu, M., et al. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Scientific Transactions.
  • Afroz, S., et al. (2020). Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. Oriental Journal of Chemistry. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Retrieved from [Link]

  • Sengupta, J., & Hudait, N. (2020). Synthesis and characterization of new carbohydrate-based organic Schiff bases. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Seth, K., et al. (2024). Schiff Bases: A Captivating Scaffold with Potential Anticonvulsant Activity. Mini-Reviews in Medicinal Chemistry.
  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are working with this important scaffold. As a key intermediate in the development of pharmaceuticals and agrochemicals, a reliable and efficient synthesis is crucial.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Challenges & Solutions

The synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is typically a two-step process: first, the formation of an ester intermediate, such as ethyl or methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, followed by hydrazinolysis to yield the final carbohydrazide. While seemingly straightforward, each step presents unique challenges.

Part 1: Synthesis of the Ester Intermediate (e.g., Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate)

The common starting material for this synthesis is 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which undergoes Fischer esterification.[2]

Q1: My esterification reaction is showing low conversion to the methyl ester. What are the likely causes and how can I improve the yield?

A1: Low conversion in Fischer esterification is a frequent issue, often stemming from the equilibrium nature of the reaction. Here’s a breakdown of potential causes and solutions:

  • Insufficient Catalyst: Sulfuric acid is a common catalyst. Ensure you are using a sufficient catalytic amount (typically 2-5 mol%). An inadequate amount will result in a slow reaction rate.

  • Water in the Reaction Mixture: The presence of water, either from wet reagents or as a byproduct, will shift the equilibrium back towards the starting materials.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water azeotropically as it forms, especially if scaling up the reaction.

  • Suboptimal Temperature: The reaction generally requires refluxing.[2] Ensure your reaction is heated to the boiling point of methanol (around 65 °C) to achieve a reasonable reaction rate.

  • Insufficient Reaction Time: While monitoring by Thin Layer Chromatography (TLC) is ideal, a typical reflux time is 3-4 hours.[2] If conversion is still low, extending the reaction time may be beneficial.

Q2: I am observing significant side product formation during the synthesis of the 1,4-benzodioxane ring itself, starting from a catechol derivative. How can I minimize these?

A2: The formation of the 1,4-benzodioxane ring, for instance, by reacting a catechol derivative with 1,2-dibromoethane, can be prone to side reactions if not controlled carefully.[3][4]

  • Polymerization: Catechol has two hydroxyl groups, and under harsh basic conditions, polymerization can occur.

    • Solution: Use a moderate base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide.[3][4] The reaction should be carried out in a suitable solvent like acetone or DMF.[3][4][5]

  • Regioisomer Formation: If you are starting with a substituted catechol, the formation of regioisomers is a possibility.

    • Solution: The directing effects of the substituents on the catechol ring will influence the regioselectivity. Careful consideration of the electronic and steric properties of your starting material is necessary. Protecting groups may be required to achieve the desired regiochemistry.

Part 2: Hydrazinolysis of the Ester to Form the Carbohydrazide

This step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate.

Q3: The hydrazinolysis of my methyl ester is sluggish and gives a poor yield of the desired carbohydrazide. What can I do?

A3: Incomplete hydrazinolysis can be frustrating. Several factors can influence the efficiency of this reaction:

  • Reaction Temperature: While some hydrazinolysis reactions proceed at room temperature, heating is often necessary to drive the reaction to completion. Refluxing in a suitable solvent like ethanol is a common practice.[2]

  • Hydrazine Hydrate Stoichiometry: An excess of hydrazine hydrate is typically used to push the equilibrium towards the product.[2] A molar ratio of 3-5 equivalents of hydrazine hydrate to the ester is a good starting point.

  • Solvent Choice: Ethanol is a widely used solvent for this reaction as it effectively dissolves both the ester and hydrazine hydrate, facilitating their interaction.[2]

  • Reaction Time: Monitor the reaction progress using TLC. A typical reflux time is around 3 hours.[2]

Q4: My final product after hydrazinolysis is difficult to purify and appears to be contaminated with unreacted starting material and other impurities. What are the best purification strategies?

A4: Purification of carbohydrazides can be challenging due to their polarity and potential for hydrogen bonding.

  • Precipitation/Crystallization: The most common and effective method for purifying 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is precipitation or crystallization. After the reaction is complete, pouring the reaction mixture into ice-cold water often induces the precipitation of the carbohydrazide product.[2]

  • Washing: The collected precipitate should be thoroughly washed with cold water to remove excess hydrazine hydrate and other water-soluble impurities.[2] A final wash with a cold, non-polar solvent like ether can help remove organic-soluble impurities.[6]

  • Recrystallization: If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol-water) can be employed. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.[6]

  • Column Chromatography: While less common for this specific compound due to its polarity, silica gel column chromatography can be used if other methods fail. A polar eluent system, such as ethyl acetate/methanol, would likely be required.

Frequently Asked Questions (FAQs)

Q5: What is the typical appearance and melting point of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide?

A5: 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is typically a white to off-white solid.[7] While the exact melting point can vary slightly depending on purity, it is generally reported to be in a specific range. It is always recommended to characterize the synthesized product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2][3]

Q6: Are there any specific safety precautions I should take when working with hydrazine hydrate?

A6: Yes, hydrazine hydrate is a hazardous substance and must be handled with appropriate safety measures. It is corrosive, toxic, and a suspected carcinogen.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q7: Can I use a different ester (e.g., ethyl ester) for the hydrazinolysis reaction?

A7: Yes, both methyl and ethyl esters are commonly used as precursors for hydrazinolysis. The reaction conditions would be very similar. The choice between a methyl or ethyl ester often comes down to the ease of synthesis and purification of the ester itself.

Q8: I am considering a one-pot synthesis from the carboxylic acid to the carbohydrazide. Is this feasible?

A8: While a one-pot synthesis might seem attractive for efficiency, it is generally not recommended for this transformation. The conditions for esterification (acidic) and hydrazinolysis (basic nucleophile) are incompatible. Attempting a one-pot reaction would likely lead to a complex mixture of products and low yields. A stepwise approach with isolation of the intermediate ester is the most reliable method.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

This protocol is adapted from a general Fischer esterification procedure.[2]

  • To a round-bottom flask, add 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq).

  • Add methanol (10-20 volumes) to dissolve the carboxylic acid.

  • Carefully add concentrated sulfuric acid (0.05 eq) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Induce precipitation by adding ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the methyl ester.

Protocol 2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

This protocol is based on a standard hydrazinolysis procedure.[2]

  • In a round-bottom flask, dissolve methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1.0 eq) in ethanol (10-15 volumes).

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux for approximately 3 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • After completion, cool the reaction mixture and pour it into a beaker containing ice-cold water to precipitate the product.

  • Stir the mixture for a short period to ensure complete precipitation.

  • Filter the white solid, wash it thoroughly with cold water, and then with a small amount of cold ether.

  • Dry the product under vacuum to obtain 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide.

Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthetic pathway and troubleshooting logic, the following diagrams are provided.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Carboxylic_Acid 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid Ester Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate Carboxylic_Acid->Ester MeOH, H₂SO₄ (cat.), Reflux Carbohydrazide 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide Ester->Carbohydrazide NH₂NH₂·H₂O, EtOH, Reflux

Caption: Synthetic pathway for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Step Identify Problematic Step: Esterification or Hydrazinolysis? Start->Identify_Step Esterification_Issues Esterification Troubleshooting Identify_Step->Esterification_Issues Esterification Hydrazinolysis_Issues Hydrazinolysis Troubleshooting Identify_Step->Hydrazinolysis_Issues Hydrazinolysis Check_Catalyst Check H₂SO₄ amount Esterification_Issues->Check_Catalyst Check_Water Ensure anhydrous conditions Esterification_Issues->Check_Water Check_Temp_Time Verify reflux & reaction time Esterification_Issues->Check_Temp_Time Check_Hydrazine Check hydrazine excess Hydrazinolysis_Issues->Check_Hydrazine Check_Solvent Use appropriate solvent (EtOH) Hydrazinolysis_Issues->Check_Solvent Check_Purification Optimize purification (precipitation/crystallization) Hydrazinolysis_Issues->Check_Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

StepReagents & ConditionsTypical YieldKey Parameters to Monitor
Esterification 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, MeOH, H₂SO₄ (cat.), reflux80-90%Reaction completion by TLC, removal of water
Hydrazinolysis Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, NH₂NH₂·H₂O, EtOH, reflux75-85%Disappearance of starting ester by TLC

References

  • PrepChem.com. (n.d.). Preparation of carbohydrazide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Pilkington, L. I., & Barker, D. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(8), 1191-1216.
  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Retrieved from [Link]

  • Connect Chemicals. (n.d.). Carbohydrazide. Retrieved from [Link]

  • AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. Retrieved from [Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (n.d.). Heliyon. Retrieved from [Link]

Sources

optimizing reaction conditions for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this synthetic procedure. Our goal is to empower you with the scientific rationale behind the experimental steps to ensure a successful and optimized synthesis.

Scientific Introduction

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a versatile intermediate in medicinal chemistry, valued for its unique structural motif that combines a benzodioxine ring with a reactive hydrazide functional group.[1] This structure serves as a key building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.[2] The most common and direct route to this compound is the hydrazinolysis of the corresponding ester, typically ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, with hydrazine hydrate. This nucleophilic acyl substitution reaction is generally efficient, but like any chemical transformation, it is susceptible to various challenges that can impact yield and purity. This guide will address these potential issues and provide robust solutions.

Reaction Workflow & Key Checkpoints

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a straightforward yet critical process. The following diagram illustrates the overall workflow and highlights key quality control checkpoints.

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Starting Material Preparation cluster_1 Hydrazinolysis Reaction cluster_2 Work-up & Isolation cluster_3 Final Product Analysis Start Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate QC1 QC Check 1: Purity of Ester (NMR, GC-MS) Start->QC1 Reagents Hydrazine Hydrate (High Purity) QC1->Reagents Reaction Reaction Setup: - Inert Atmosphere - Solvent (e.g., Ethanol) - Temperature Control (Reflux) Reagents->Reaction QC2 QC Check 2: Reaction Monitoring (TLC) Reaction->QC2 Workup Work-up: - Cooling & Precipitation - Filtration QC2->Workup Purification Purification: - Washing with Solvent - Recrystallization Workup->Purification Final_Product 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide Purification->Final_Product QC3 QC Check 3: Characterization (NMR, IR, MS, MP) Final_Product->QC3

Caption: Workflow for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Potential Cause Scientific Explanation Recommended Solution
Incomplete Reaction The hydrazinolysis of esters is an equilibrium-driven process. Insufficient reaction time or temperature may lead to a low conversion of the starting ester.1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue refluxing until the starting ester spot is no longer visible. 2. Increase Temperature: Ensure the reaction is at a vigorous reflux. If using a lower boiling point solvent, consider switching to a higher boiling point alcohol like n-propanol.
Poor Quality Reagents The presence of water in hydrazine hydrate can reduce its nucleophilicity. Impurities in the starting ester can interfere with the reaction.1. Use High-Purity Hydrazine Hydrate: Employ a high concentration of hydrazine hydrate (80-100%). 2. Purify the Starting Ester: Ensure the purity of ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate via distillation or chromatography if necessary.
Insufficient Hydrazine Hydrate As a nucleophilic substitution, a sufficient excess of the nucleophile (hydrazine) is required to drive the reaction to completion.Increase Molar Excess of Hydrazine Hydrate: A molar ratio of ester to hydrazine hydrate between 1:3 and 1:5 is recommended to ensure complete conversion.

Issue 2: Formation of Significant Side Products

Potential Cause Scientific Explanation Recommended Solution
Dihydrazide Formation If the starting material contains dicarboxylic ester impurities, one molecule of the impurity can react with two molecules of hydrazine, leading to the formation of a dihydrazide.Purify the Starting Ester: High purity of the starting mono-ester is crucial to prevent this side reaction.
Ring Opening of Benzodioxine While generally stable, under harsh basic conditions and prolonged heating, the benzodioxine ring could potentially undergo cleavage.Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for the completion of the reaction.

Issue 3: Product Fails to Precipitate Upon Cooling

Potential Cause Scientific Explanation Recommended Solution
Product is Soluble in the Solvent The concentration of the product in the reaction solvent may be below its saturation point, even at lower temperatures.1. Reduce Solvent Volume: Carefully evaporate a portion of the solvent under reduced pressure. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the product. 3. Use an Anti-Solvent: Slowly add a solvent in which the product is known to be insoluble (e.g., cold water or a non-polar solvent like hexane) to induce precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous ethanol is the most commonly used and effective solvent for the hydrazinolysis of esters.[2][3] It readily dissolves the starting ester and has a suitable boiling point for refluxing the reaction. Methanol or other alcohols can also be used, but reaction times may need to be adjusted.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting ester and the more polar carbohydrazide product. The product should have a lower Rf value.

Q3: What is the expected appearance of the final product?

A3: 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is typically a white to off-white solid.[4]

Q4: How should the product be purified?

A4: The crude product obtained after filtration can be purified by washing with a small amount of cold solvent (the one used for the reaction) to remove soluble impurities. For higher purity, recrystallization from a suitable solvent such as ethanol is recommended.

Q5: What are the key characteristic peaks to look for in IR and NMR to confirm the product?

A5:

  • IR Spectroscopy: Look for the disappearance of the ester carbonyl (C=O) stretch (typically around 1700-1730 cm⁻¹) and the appearance of an amide carbonyl stretch (around 1630-1680 cm⁻¹) and N-H stretching vibrations (two bands in the range of 3200-3400 cm⁻¹) from the hydrazide group.

  • ¹H NMR Spectroscopy: The characteristic quartet and triplet of the ethyl group from the starting ester should be absent. New signals corresponding to the -NHNH₂ protons will appear, which are typically broad and may be exchangeable with D₂O. The aromatic and benzodioxine protons should remain in their expected regions.

Experimental Protocols

Representative Protocol for the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

This protocol is a representative procedure based on established methods for the hydrazinolysis of aromatic esters.[2][3]

Materials:

  • Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

  • Hydrazine hydrate (80-100%)

  • Anhydrous Ethanol

  • Standard laboratory glassware for reflux reactions

  • TLC plates and developing chamber

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1.0 eq) in anhydrous ethanol (10-15 mL per gram of ester).

  • To this solution, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting ester is consumed.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30-60 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

  • For higher purity, the product can be recrystallized from ethanol.

Verification of Results: Analytical Data

Analytical Technique Expected Observations
Appearance White to off-white solid
¹H NMR (DMSO-d₆) Signals for aromatic protons, singlets for the -OCH₂CH₂O- protons of the benzodioxine ring, and broad, exchangeable signals for the -NH and -NH₂ protons of the hydrazide group.
¹³C NMR (DMSO-d₆) Signals for aromatic carbons, the carbons of the benzodioxine ring, and a downfield signal for the amide carbonyl carbon.
IR (KBr, cm⁻¹) ~3300, 3200 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1600 (N-H bending, Amide II).
Mass Spectrometry (ESI+) [M+H]⁺ corresponding to the molecular weight of the product (C₉H₁₀N₂O₃, MW: 194.19 g/mol ).

References

  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • ResearchGate. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (CAS No. 98953-13-0). This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important intermediate. The purity of this compound is critical for successful downstream applications, including drug discovery and materials science.[1][2] This guide provides field-proven troubleshooting advice and detailed protocols to help you overcome common purification challenges and achieve high-purity material.

Initial Purity Assessment: Know Your Crude Material

Before attempting any large-scale purification, a preliminary assessment of your crude product is essential. This initial analysis will inform the most effective purification strategy.

Frequently Asked Questions

Q1: What are the first steps I should take to analyze my crude 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide?

A1: We recommend two simple, yet powerful, initial analyses:

  • Thin-Layer Chromatography (TLC): TLC is the fastest way to visualize the complexity of your crude mixture. It will show you the number of components, their relative polarities, and help in selecting a solvent system for column chromatography. The carbohydrazide functional group and the benzodioxine core impart moderate to high polarity.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of significant impurities. The melting point of carbohydrazide itself is 153–154 °C, though derivatives will vary.[3]

Q2: What are the likely impurities I should expect from the synthesis?

A2: The most common synthesis route involves the reaction of the corresponding methyl or ethyl ester (ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate) with hydrazine hydrate.[4][5] Based on this, common impurities include:

  • Unreacted Starting Ester: The parent ester is less polar than the carbohydrazide product.

  • Hydrazine Hydrate: Excess hydrazine is highly polar and water-soluble.

  • Side-Products: Depending on reaction conditions, small amounts of other reaction by-products may be present.

Purification Method Selection Guide

The choice of purification technique depends directly on the nature and quantity of the impurities identified in your initial assessment. This decision tree provides a logical workflow for selecting the optimal method.

Purification_Workflow cluster_start Start Here cluster_recrystallization Primary Purification cluster_chromatography Advanced Purification cluster_wash Pre-treatment Start Assess Crude Material (TLC & Melting Point) Recrystallization Recrystallization Start->Recrystallization Main spot is dominant; impurities are much less polar (e.g., starting ester) Column Column Chromatography Start->Column Multiple spots with similar polarity (close Rf values) Wash Aqueous Wash / Liquid-Liquid Extraction Start->Wash Significant baseline or highly polar impurities (e.g., excess hydrazine) Recrystallization_Protocol See Protocol 1 Recrystallization->Recrystallization_Protocol Column_Protocol See Protocol 2 Column->Column_Protocol Wash->Recrystallization After removing water-soluble impurities

Caption: Purification method selection workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Recrystallization is often the most efficient method for purifying carbohydrazides when impurities have significantly different solubilities.[4][6]

Q3: What is a good starting solvent for the recrystallization of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide?

A3: Based on the polarity of similar carbohydrazide derivatives, polar protic solvents are excellent starting points.[4][5] We recommend screening the following:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethanol/Water mixture

The ideal solvent should dissolve the compound when hot but result in low solubility when cold to maximize recovery.[4]

Q4: My product is "oiling out" instead of forming crystals. What's wrong and how do I fix it?

A4: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution cools too quickly, causing the product to separate as a liquid instead of a solid.[4]

  • Causality: This often happens if the boiling point of your chosen solvent is higher than the melting point of your compound, or if the concentration of the solute is too high.

  • Solutions:

    • Reheat and Dilute: Reheat the mixture until the oil fully redissolves. Add a small amount of additional solvent (10-20% more) to reduce saturation.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Rapid cooling promotes oiling.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.[4]

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.[4]

Q5: No crystals are forming even after my solution has cooled in an ice bath. What should I do?

A5: This indicates that your solution is not sufficiently saturated at the cold temperature.

  • Causality: You have likely used too much solvent. The product remains soluble even when cold.

  • Solutions:

    • Concentrate the Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.

    • Introduce an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., ethanol), you can slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water or hexane) until the solution becomes turbid. Then, add a few drops of the good solvent to clarify it and allow it to cool slowly.

Q6: My final yield after recrystallization is very low. How can I improve it?

A6: Low yield is typically due to the product having high solubility in the mother liquor or premature crystallization during a hot filtration step.

  • Causality & Solutions:

    • High Solubility: Your chosen solvent may be too effective. Try a solvent system where the product has lower solubility at cold temperatures (e.g., an ethanol/water mixture instead of pure ethanol).[4]

    • Minimize Washes: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[6][7]

    • Check Mother Liquor: After filtering your product, try cooling the filtrate further or evaporating some solvent to see if a second crop of crystals can be obtained.

Column Chromatography Issues

Column chromatography is necessary when dealing with impurities of similar polarity to the desired product.[8][9]

Q7: What is a good starting mobile phase (eluent) for purifying 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide on a silica gel column?

A7: A good starting point is a solvent system that gives your product an Rf value of approximately 0.25-0.35 on a TLC plate.[10] Given the compound's polarity, we recommend:

  • Ethyl Acetate / Hexane (or Heptane): Start with a 1:1 ratio and increase the proportion of ethyl acetate if the compound does not move from the baseline.

  • Dichloromethane / Methanol: Start with a 98:2 or 95:5 ratio. This is a more polar system suitable if the compound is poorly soluble or strongly retained in ethyl acetate systems.

Q8: My compound is streaking on the TLC plate and the column. Why is this happening?

A8: Streaking is usually caused by overloading the sample, poor solubility in the eluent, or strong interactions with the stationary phase (silica gel).

  • Causality & Solutions:

    • Overloading: Apply a more dilute solution of your crude material to the TLC plate. For the column, ensure you do not exceed the loading capacity of your silica gel (typically 1-5% of the silica weight).

    • Poor Solubility: The compound may be crashing out of the eluent at the top of the column. Dissolve your crude material in a minimal amount of a slightly more polar solvent (like dichloromethane or a few drops of methanol) before loading it onto the column.

    • Strong Interaction: The basic nitrogen atoms of the hydrazide can interact strongly with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et₃N) . This will compete for the active sites on the silica and improve peak shape.

Q9: The separation between my product and an impurity is very poor. How can I improve the resolution?

A9: Poor resolution means the eluent is either too strong (polar) or not selective enough.

  • Causality & Solutions:

    • Eluent is Too Polar: If both spots move too quickly up the TLC plate (high Rf), reduce the polarity of your eluent (e.g., switch from 1:1 to 1:2 Ethyl Acetate/Hexane). This will increase the interaction with the silica and improve separation.

    • Change Solvent System: If reducing polarity doesn't help, the selectivity may be the issue. Switch to a different solvent system with different chemical properties. For example, if you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol or an Ether/Hexane system.

    • Finer Silica Gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 60-120 mesh) increases the surface area and can significantly improve separation, though it will result in slower flow rates.[8]

Standard Operating Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline. The optimal solvent and volumes should be determined by small-scale trials first.

  • Dissolution: In an Erlenmeyer flask, add the crude 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.[6][7] Characterize the final product by melting point and an appropriate analytical technique (TLC, HPLC, NMR).

ParameterRecommended Value/Solvent
Primary Solvents Ethanol, Methanol, Isopropanol
Co-Solvent (for mixtures) Deionized Water, Hexane
Cooling Method Slow cooling to RT, followed by ice bath
Drying Vacuum oven, 40-50 °C
Protocol 2: Flash Column Chromatography

This protocol assumes a standard silica gel column.

  • Column Packing: Prepare a slurry of silica gel (e.g., 60-120 mesh) in the chosen non-polar eluent component (e.g., hexane). Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles form.[10]

  • Equilibration: Run 2-3 column volumes of the starting eluent mixture (e.g., 1:2 Ethyl Acetate/Hexane) through the packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, pre-adsorb the crude material onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin adding the eluent to the column, collecting the outflow in fractions (e.g., in test tubes). Apply gentle air pressure to maintain a steady flow rate.

  • Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the eluent during the run (e.g., slowly increasing the percentage of ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to remove residual solvent.

References

  • BenchChem. (n.d.). Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products.
  • Al-Amiery, A. A., et al. (2014). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 89-111.
  • Cytiva. (n.d.). Protein purification troubleshooting guide.
  • Pharmaffiliates. (2023, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). EP0103400B1 - Process for making carbohydrazide.
  • Google Patents. (n.d.). US4496761A - Process for making carbohydrazide.
  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Chirality. (2018).
  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures.
  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Molbase. (n.d.). N',N''-(1,4-phenylenedimethanylylidene)di(2,3-dihydro-1,4-benzodioxine-6-carbohydrazide). Retrieved from [Link]

  • Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Molecules. (2001). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 6(11), 878-888.
  • Molbase. (n.d.). N'-[(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents.
  • Trade Science Inc. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 1-12.
  • ResearchGate. (n.d.). 6-Oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide.

Sources

Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve the yield and purity of your synthesis. As researchers and drug development professionals, we understand that efficiency and reproducibility are paramount. This guide is structured to address the common challenges encountered during this multi-step synthesis, with a particular focus on the critical final hydrazinolysis step.

Synthesis Overview: The Path to Your Target Compound

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is typically a four-step process starting from 3,4-dihydroxybenzaldehyde. Each step presents unique challenges and opportunities for optimization. Understanding the complete pathway is crucial for troubleshooting, as the purity of each intermediate directly impacts the final yield.

Synthesis_Pathway Start 3,4-Dihydroxybenzaldehyde Intermediate1 2,3-Dihydro-1,4-benzodioxine- 6-carbaldehyde Start->Intermediate1  1,2-Dibromoethane, Base   Intermediate2 2,3-Dihydro-1,4-benzodioxine- 6-carboxylic Acid Intermediate1->Intermediate2  KMnO4 Oxidation   Intermediate3 Ethyl 2,3-Dihydro-1,4-benzodioxine- 6-carboxylate Intermediate2->Intermediate3  EtOH, H2SO4 (cat.)   FinalProduct 2,3-Dihydro-1,4-benzodioxine- 6-carbohydrazide Intermediate3->FinalProduct  Hydrazine Hydrate   Troubleshooting_Workflow Start Low Yield / Impure Product Analyze Analyze Reaction Mixture (TLC, LC-MS) Start->Analyze UnreactedEster Significant Unreacted Ester? Analyze->UnreactedEster Check Conversion SideProducts Major Side Products? UnreactedEster->SideProducts No Sol_TimeTemp Optimize Reaction: • Increase reflux time (e.g., to 6h) • Ensure proper reflux temp • Increase hydrazine eq. (to 1.5) UnreactedEster->Sol_TimeTemp Yes WorkupIssue Product Lost During Work-up? SideProducts->WorkupIssue No Sol_Purity Improve Precursor Quality: • Recrystallize starting ester • Use anhydrous solvent • Use fresh, high-purity hydrazine SideProducts->Sol_Purity Yes Sol_Workup Refine Isolation: • Cool mixture for longer • Add cold water to precipitate • Check filtrate for product WorkupIssue->Sol_Workup Yes End Improved Yield & Purity WorkupIssue->End No, Re-evaluate Sol_TimeTemp->End Sol_Purity->End Sol_Workup->End

Technical Support Center: Navigating Hydrazide Reactivity in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenges of managing hydrazide reactivity in multi-step organic synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter hydrazides and their derivatives in their synthetic campaigns. Here, we move beyond textbook descriptions to address the practical, real-world issues that can impact yield, purity, and scalability.

Our approach is rooted in a deep understanding of the underlying physical organic chemistry that governs hydrazide behavior. We will explore the "why" behind common experimental choices, providing you with the rationale needed to troubleshoot effectively and innovate in your own work.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Hydrazide Reactivity

This section addresses the most common foundational questions regarding the chemistry of hydrazides.

Question 1: What makes the hydrazide functional group so reactive and often difficult to control?

Answer: The reactivity of the hydrazide moiety stems from the "alpha effect," a phenomenon where the presence of adjacent atoms with lone pairs of electrons (in this case, the two nitrogen atoms) enhances the nucleophilicity of the terminal nitrogen. This makes the -NH2 group of a hydrazide significantly more nucleophilic than a typical primary amine. While this heightened reactivity is beneficial for forming hydrazones, it can also lead to undesired side reactions, such as acylation, oxidation, and cyclization, if not properly managed in a multi-step sequence.

Question 2: My hydrazide is unexpectedly degrading during workup or purification. What are the likely causes?

Answer: Hydrazide stability can be compromised under several conditions. Two common culprits are:

  • Oxidative Degradation: Hydrazides are susceptible to oxidation, which can convert them into diazenes or other reactive species, especially in the presence of air, metal catalysts (like Cu or Fe), or certain oxidizing agents. This is often observed as a color change in the solution.

  • Hydrolytic Instability: While generally more stable to hydrolysis than esters, hydrazides can still cleave under harsh acidic or basic conditions, particularly with prolonged heating. The specific acyl group attached to the hydrazide will influence its stability.

Question 3: I am trying to selectively react with another functional group in my molecule, but the hydrazide is interfering. What is the general strategy?

Answer: This is a classic chemoselectivity problem. The high nucleophilicity of the hydrazide often requires a protection strategy. The most common approach is to mask the hydrazide as a less reactive derivative, typically a hydrazone, which can be cleaved later in the synthesis to regenerate the free hydrazide. The choice of protecting group is critical and depends on the overall synthetic route and the tolerance of other functional groups.

Section 2: Troubleshooting Guide - Common Issues and Solutions in Hydrazide Chemistry

This section provides a problem-oriented approach to common experimental challenges.

Scenario 1: Incomplete Hydrazone Formation for Protection

Problem: "I am reacting my hydrazide with a ketone (e.g., acetone) to form a protective hydrazone, but the reaction is slow and does not go to completion."

Troubleshooting Steps:

  • Catalysis is Key: Hydrazone formation is often acid-catalyzed. A substoichiometric amount of a mild acid, such as acetic acid or pyridinium p-toluenesulfonate (PPTS), can significantly accelerate the reaction. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the hydrazide.

  • Water Removal: The reaction produces water as a byproduct. According to Le Châtelier's principle, removing this water will drive the equilibrium towards the hydrazone product. This can be achieved by:

    • Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene).

    • Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO4) or molecular sieves to the reaction mixture.

  • Solvent Choice: Ensure you are using an appropriate solvent. Aprotic solvents like THF, DCM, or toluene are generally preferred. Protic solvents can solvate the reactants and potentially hinder the reaction.

Workflow: Optimizing Hydrazone Formation

cluster_input Inputs cluster_process Reaction Conditions cluster_output Outcome Hydrazide Hydrazide Reaction Reaction Vessel (Solvent: Toluene) Hydrazide->Reaction Ketone Ketone/Aldehyde Ketone->Reaction WaterRemoval Water Removal (Dean-Stark) Reaction->WaterRemoval Drives Equilibrium Hydrazone Protected Hydrazone Reaction->Hydrazone Water Water (byproduct) Reaction->Water Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Accelerates WaterRemoval->Reaction

Caption: Workflow for optimizing hydrazone formation.

Scenario 2: Unwanted Acylation of the Hydrazide

Problem: "During an amide coupling reaction using a carboxylic acid activated with EDC/HOBt, my free hydrazide is getting acylated instead of my target amine."

Troubleshooting Steps:

  • Protect the Hydrazide: This is the most robust solution. As mentioned, converting the hydrazide to a hydrazone is a common strategy. A well-chosen hydrazone will be stable to the amide coupling conditions.

  • Stoichiometry and Addition Order: If protection is not feasible, carefully control the stoichiometry of your reagents. Use no more than 1.0 equivalent of the activated carboxylic acid. Also, consider the order of addition. Sometimes, adding the activated acid slowly to a solution of the target amine and the hydrazide-containing compound can favor the desired reaction, especially if the target amine is significantly more nucleophilic or less sterically hindered.

  • pH Control: The relative nucleophilicity of amines and hydrazides can sometimes be modulated by pH. However, this is a delicate balance and requires careful optimization.

Logical Relationship: Protecting Group Strategy

start Multi-functional Molecule (Contains Hydrazide & Amine) protect Protect Hydrazide (e.g., form Hydrazone) start->protect Step 1 react Perform Amide Coupling (EDC/HOBt) protect->react Step 2 deprotect Deprotect Hydrazone (Mild Acid) react->deprotect Step 3 finish Final Product (Free Hydrazide, New Amide) deprotect->finish Step 4

Caption: A typical protecting group workflow.

Scenario 3: Difficulty in Deprotecting a Hydrazone

Problem: "I've successfully protected my hydrazide as a dimethylhydrazone, but now I can't remove the protecting group without decomposing my molecule."

Troubleshooting Steps:

  • Hydrazone Choice Matters: The stability of the hydrazone is directly related to the steric and electronic properties of the ketone or aldehyde used.

    • Acetone-derived hydrazones are quite stable and may require relatively harsh acidic conditions (e.g., TFA, strong HCl) for cleavage.

    • Boc-hydrazones (formed from di-tert-butyl azodicarboxylate) are a popular choice as they can often be cleaved under milder acidic conditions that are orthogonal to many other protecting groups.

    • Hydrazones derived from more sterically hindered ketones (e.g., pinacolone) will be even more stable.

  • Alternative Deprotection Methods: If acid-lability is an issue, consider other cleavage methods:

    • Exchange Reactions: Transhydrazonation with a large excess of a more reactive carbonyl compound or hydrazine itself can sometimes be effective.

    • Reductive or Oxidative Cleavage: While less common for simple hydrazones, some specialized hydrazone protecting groups are designed for specific non-hydrolytic cleavage conditions.

Data Summary: Hydrazone Protecting Group Stability

Protecting Group (from)Common Formation ConditionsCommon Cleavage ConditionsStability Profile
AcetoneAcetone, cat. AcOH, Toluene, reflux1-6N HCl, TFA, heatStable to mild acids/bases, hydrogenation
PinacolonePinacolone, cat. AcOH, Toluene, refluxStronger acid (e.g., conc. H2SO4)Very stable, requires harsh conditions
Boc-hydrazineDi-tert-butyl azodicarboxylateMild TFA, 2N HCl in THFAcid-labile, orthogonal to many groups
SemicarbazoneSemicarbazide hydrochloride, NaOAcNitrous acid (NaNO2, HCl)Stable to many conditions, specific cleavage

Section 3: Experimental Protocols

Protocol 1: General Procedure for Hydrazide Protection as an Acetone Hydrazone
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap), add the hydrazide (1.0 eq).

  • Reagents: Add the solvent (e.g., toluene or THF, approx. 0.1-0.5 M concentration). Add acetone (2.0-5.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS until the starting hydrazide is consumed. The formation of water will be visible in the Dean-Stark trap if used.

  • Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure. The crude hydrazone can often be used directly in the next step or purified by crystallization or column chromatography if necessary.

Protocol 2: General Procedure for Deprotection of an Acetone Hydrazone
  • Setup: Dissolve the acetone hydrazone-protected compound in a suitable solvent (e.g., THF, methanol, or a mixture).

  • Reagents: Add an aqueous solution of a strong acid, such as 2N hydrochloric acid (HCl). The amount of acid should be in excess.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). Monitor the cleavage by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Workup: Quench the reaction by adding a base (e.g., saturated NaHCO3 solution) until the pH is neutral or slightly basic. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected hydrazide.

References

  • The α-Effect: A Brief History and Its Modern Face. Angewandte Chemie International Edition, [Link]

  • Oxidation of Hydrazides. Chemical Reviews, [Link]

  • Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, [Link]

  • Understanding and Exploiting the Alpha-Effect in Organocatalysis. Accounts of Chemical Research, [Link]

Technical Support Center: Overcoming Solubility Issues of 2,3-Dihydro-1,4-Benzodioxine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dihydro-1,4-benzodioxine intermediates. This guide is designed to provide you with in-depth technical assistance and practical solutions for the solubility challenges often encountered with this important class of compounds. The 2,3-dihydro-1,4-benzodioxine scaffold is a key structural motif in many pharmaceuticals and biologically active molecules.[1][2] However, its relatively non-polar and rigid nature can present significant solubility hurdles during synthesis, purification, and formulation.

This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex issues, all grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: Why are my 2,3-dihydro-1,4-benzodioxine intermediates poorly soluble in common laboratory solvents?

A1: The solubility of 2,3-dihydro-1,4-benzodioxine and its derivatives is largely dictated by its molecular structure. The core is a fused ring system consisting of a benzene ring and a dioxane ring, rendering the molecule relatively non-polar and rigid.[3] For derivatives, the nature and position of substituents play a crucial role. Generally, non-polar substituents will further decrease aqueous solubility, while polar or ionizable groups can enhance it. The underlying principle is "like dissolves like"; these intermediates will be more soluble in less polar organic solvents.[4]

Q2: I'm observing precipitation of my intermediate during an aqueous workup. What is the likely cause and how can I prevent it?

A2: Precipitation during aqueous workup is a common issue for hydrophobic organic compounds like many 2,3-dihydro-1,4-benzodioxine intermediates.[5] This typically occurs when the reaction solvent, in which the intermediate is soluble, is mixed with an anti-solvent (in this case, water), causing the compound to crash out of solution. To prevent this, consider using a larger volume of a water-immiscible organic solvent for extraction to keep the intermediate dissolved in the organic phase. Alternatively, if the intermediate has weakly acidic or basic functional groups, adjusting the pH of the aqueous phase can increase its solubility.[6][7]

Q3: Can I use pH adjustment to improve the solubility of my 2,3-dihydro-1,4-benzodioxine intermediate?

A3: The effectiveness of pH adjustment depends entirely on the presence of ionizable functional groups on your specific derivative. The parent 2,3-dihydro-1,4-benzodioxine ring system itself is not ionizable. However, if your intermediate has acidic substituents (e.g., carboxylic acids, phenols) or basic substituents (e.g., amines), altering the pH can significantly enhance aqueous solubility.[8][9] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt.[8] Conversely, for a weakly basic compound, decreasing the pH below its pKa will protonate it, also leading to a more soluble salt.[10]

Q4: What is polymorphism and could it be affecting the solubility of my solid intermediate?

A4: Polymorphism is the ability of a solid material to exist in two or more different crystal structures.[11][12][13] These different crystalline forms, or polymorphs, can have distinct physicochemical properties, including solubility and dissolution rate.[14][15] It is possible that you have synthesized a less soluble, more stable polymorph. The conditions of crystallization, such as the solvent used, temperature, and cooling rate, can all influence which polymorphic form is obtained.[13] If you suspect polymorphism, characterizing your solid material using techniques like X-ray powder diffraction (XRPD) is recommended.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening for Reaction and Crystallization

When faced with a poorly soluble 2,3-dihydro-1,4-benzodioxine intermediate, a systematic approach to solvent selection is crucial.

Experimental Protocol: Small-Scale Solubility Assessment
  • Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of your dry intermediate into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from the list below.

  • Observation & Agitation: Vigorously agitate the vials (e.g., using a vortex mixer) for 1-2 minutes and then allow them to sit at a controlled temperature. Observe for dissolution.

  • Incremental Addition: If the compound has not fully dissolved, add another measured aliquot of the solvent and repeat the agitation and observation. Continue this process until the compound dissolves or a practical volume limit is reached.

  • Quantification: Record the approximate solubility in mg/mL for each solvent.

Data Presentation: Solvent Selection Guide

The following table provides a starting point for solvent selection based on polarity.

Solvent ClassExamplesPolarity IndexTypical Applicability for Benzodioxine Intermediates
Non-Polar Hexanes, Toluene, Dichloromethane (DCM)LowGood for dissolving the core structure and derivatives with non-polar substituents. Often used in synthesis.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Medium to HighOften good choices for achieving higher concentrations, especially for more functionalized derivatives.[16]
Polar Protic Methanol, Ethanol, Isopropanol (IPA), WaterHighGenerally poor solvents for the core structure, but solubility can be significant for derivatives with polar groups.[4]
Visualization: Solvent Selection Workflow

start Start: Poorly Soluble Intermediate solvent_screen Perform Small-Scale Solvent Screen start->solvent_screen check_reaction Is solubility for a reaction? solvent_screen->check_reaction check_purification Is solubility for purification/crystallization? solvent_screen->check_purification reaction_solvent Select a solvent that dissolves all reactants and is compatible with reaction conditions. check_reaction->reaction_solvent purification_solvent Identify a solvent with high solubility at elevated temperature and low solubility at room temperature. check_purification->purification_solvent cosolvent Consider a co-solvent system if a single solvent is inadequate. reaction_solvent->cosolvent If needed purification_solvent->cosolvent If needed

Caption: Decision workflow for solvent selection.

Guide 2: Utilizing Co-solvents to Enhance Solubility

A co-solvent system, which is a mixture of a primary solvent with a smaller amount of another solvent, can often provide the desired solubility properties that a single solvent cannot.[17][18]

Causality Behind Co-solvency

Co-solvents work by altering the overall polarity of the solvent system. For a non-polar compound in a polar solvent, adding a less polar co-solvent can disrupt the hydrogen bonding network of the polar solvent, creating a more favorable environment for the non-polar solute.[19] This can lead to a logarithmic increase in solubility with an increasing fraction of the co-solvent.[20]

Experimental Protocol: Co-solvent Screening
  • Primary Solvent Selection: Choose a primary solvent in which your intermediate has some, albeit low, solubility.

  • Co-solvent Selection: Select a range of miscible co-solvents with different polarities (e.g., ethanol, acetone, THF).

  • Titration: Prepare a saturated solution of your intermediate in the primary solvent. Add the co-solvent dropwise while stirring and observe for increased dissolution.

  • Optimization: Experiment with different ratios of the primary solvent to the co-solvent to find the optimal mixture for your application (e.g., 9:1, 4:1, 1:1 ratios).

Guide 3: Solid Dispersions for Amorphous Forms

For downstream applications, particularly in drug development, converting a crystalline intermediate into a more soluble amorphous form can be highly beneficial. Solid dispersions involve dispersing the compound in an inert carrier matrix at the solid state.[21][22]

Mechanism of Solubility Enhancement via Solid Dispersions
  • Reduced Particle Size: At a molecular level, the drug is dispersed, leading to a significant increase in surface area.[23]

  • Improved Wettability: The hydrophilic carrier can improve the wettability of the hydrophobic drug.[23]

  • Amorphous State: The drug often exists in a higher-energy amorphous state, which has greater apparent solubility than the stable crystalline form.[21][24]

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
  • Carrier and Solvent Selection: Choose a water-soluble carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) and a common solvent in which both your intermediate and the carrier are soluble.

  • Dissolution: Dissolve both your 2,3-dihydro-1,4-benzodioxine intermediate and the carrier in the chosen solvent.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying and Milling: Dry the resulting solid mass under vacuum to remove any residual solvent. Gently mill the solid to obtain a fine powder.

  • Characterization: Analyze the solid dispersion using XRPD to confirm the amorphous nature of the intermediate and differential scanning calorimetry (DSC) to assess its thermal properties.

Visualization: Solid Dispersion Concept

Sources

Technical Support Center: Scale-up Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during laboratory and pilot-plant scale production. Our focus is on ensuring scientific integrity, safety, and operational success.

I. Synthetic Pathway Overview

The most common and industrially viable route to 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide involves a two-step process starting from 3,4-dihydroxybenzaldehyde. The initial step establishes the core benzodioxane ring system, followed by conversion of the aldehyde to a carboxylic acid derivative, which is then reacted with hydrazine to yield the final product.

Synthetic_Pathway A 3,4-Dihydroxybenzaldehyde B 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde A->B 1,2-Dibromoethane, Base C 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid B->C Oxidation (e.g., KMnO4) D Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate C->D Esterification (MeOH, H+) E 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide D->E Hydrazine Hydrate (N2H4·H2O)

Caption: Synthetic route to 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, with a focus on the critical hydrazinolysis step.

Issue Potential Cause(s) Troubleshooting & Optimization
Low Yield of Carbohydrazide - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient hydrazine hydrate. - Product loss during workup.- Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting ester. - Temperature Control: Ensure the reaction mixture is maintained at a consistent reflux temperature. - Stoichiometry: A molar excess of hydrazine hydrate (typically 2-3 equivalents) is often necessary to drive the reaction to completion. - Workup: The product may have some solubility in the alcohol solvent. Cooling the reaction mixture to 0-5°C for an extended period before filtration can improve precipitation and yield.
Product Contamination with Starting Ester - Insufficient reaction time. - Inadequate mixing on a larger scale.- Reaction Time: Extend the reflux time and monitor for complete conversion. - Agitation: Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture, especially in larger reactors.
Formation of Side Products (e.g., Diacylhydrazide) - Reaction of the initially formed carbohydrazide with another molecule of the ester.- Controlled Addition: On a larger scale, consider the controlled addition of the ester to the heated solution of hydrazine hydrate to maintain an excess of the nucleophile throughout the reaction.
Product Discoloration - Air oxidation of hydrazine or impurities. - Reaction temperature too high.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Temperature Control: Avoid excessive heating that could lead to thermal decomposition.
Difficulty in Product Isolation/Filtration - Formation of very fine particles. - Product oiling out instead of crystallizing.- Controlled Cooling: A slower, controlled cooling rate can promote the formation of larger, more easily filterable crystals. - Solvent System: If the product oils out, consider adding a co-solvent or changing the solvent system for precipitation. Recrystallization from a suitable solvent like water or an ethanol/water mixture can also be effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the hydrazinolysis step?

A1: The most common and efficient precursor is the methyl or ethyl ester of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. These esters are readily prepared from the corresponding carboxylic acid and are generally more reactive towards hydrazine than the free acid.

Q2: What are the critical safety precautions for handling hydrazine hydrate on a large scale?

A2: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen[1]. Strict safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), splash-proof goggles, a face shield, and a lab coat[1].

  • Ventilation: All handling of hydrazine hydrate must be performed in a well-ventilated area, preferably within a chemical fume hood[1]. For larger quantities, a closed handling system is recommended[2].

  • Emergency Procedures: Ensure immediate access to an emergency shower and eyewash station. Have a spill kit readily available. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes[3].

  • Incompatible Materials: Keep hydrazine hydrate away from strong oxidizing agents, acids, and metal oxides, as violent reactions can occur[3].

Q3: What is the typical solvent and reaction temperature for the hydrazinolysis?

A3: Ethanol or methanol are commonly used solvents for this reaction. The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure a reasonable reaction rate.

Q4: How is the product typically purified on a larger scale?

A4: The product, 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, often has low solubility in the alcohol solvent upon cooling, leading to its precipitation[3].

  • Crystallization/Precipitation: The crude product can often be isolated by cooling the reaction mixture and collecting the precipitate by filtration.

  • Recrystallization: For higher purity, recrystallization from water or a mixed solvent system like ethanol/water is a common method. The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.

Q5: Are there any specific considerations for waste disposal?

A5: Due to its toxicity, all waste containing hydrazine hydrate must be handled as hazardous waste. Consult your institution's environmental health and safety guidelines for proper disposal procedures. Do not discharge hydrazine-containing waste into the sewer system.

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

This protocol is based on standard esterification procedures.

Reagents and Setup:

  • 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1 equivalent)

  • Methanol (sufficient to dissolve the carboxylic acid)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • Suspend 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in methanol in the round-bottom flask.

  • Carefully add the concentrated sulfuric acid to the stirred suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Scale-up Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Reagents and Setup:

  • Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1 equivalent)

  • Hydrazine hydrate (80-100% solution, 2-3 equivalents)

  • Ethanol or Methanol

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

Procedure:

  • Charge the reactor with methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate and ethanol (or methanol).

  • Begin stirring to dissolve the ester.

  • Slowly add the hydrazine hydrate to the stirred solution. An exotherm may be observed; control the addition rate to maintain a safe temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 0-5°C and hold for at least 2 hours to maximize product precipitation.

  • Collect the solid product by filtration and wash the filter cake with cold ethanol or methanol.

  • Dry the product under vacuum at a temperature not exceeding 50°C to obtain 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

Workflow_Hydrazinolysis Start Start: Charge Reactor with Ester and Solvent Add_Hydrazine Slowly Add Hydrazine Hydrate Start->Add_Hydrazine Reflux Heat to Reflux (2-4h) Monitor by TLC/HPLC Add_Hydrazine->Reflux Cool Cool to 0-5°C (≥2h) Reflux->Cool Filter Filter and Wash with Cold Solvent Cool->Filter Dry Dry Under Vacuum (<50°C) Filter->Dry End End: Isolated Product Dry->End

Caption: Workflow for the hydrazinolysis step.

V. References

  • Scribd. (n.d.). Industrial Chemical Safety Guide. Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Certainty

In the landscape of drug discovery and materials science, the molecule 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide represents a versatile scaffold. It combines the rigid, electron-rich benzodioxine moiety with the reactive and functionally significant carbohydrazide group, making it a valuable building block for novel therapeutic agents and functional materials[1]. The precise arrangement of every atom in such a molecule is not a trivial detail; it is the fundamental determinant of its biological activity, safety profile, and chemical properties. Consequently, unambiguous structural validation is a cornerstone of the scientific process, mandated by Good Laboratory Practices (GLP) to ensure the integrity and reliability of data.[2][3][4]

This guide provides an in-depth, comparative analysis of two powerhouse analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive structural elucidation of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and demonstrate how these techniques provide a self-validating system for achieving absolute confidence in molecular structure.

Foundational Principles: Probing the Molecular Architecture

The selection of an analytical technique is dictated by the questions being asked. For structural validation, we need to answer two primary questions: "What are the constituent atoms and their total mass?" and "How are these atoms connected in three-dimensional space?" MS and NMR are the optimal tools to answer these questions, respectively.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry weighs molecules. It provides the single most crucial piece of information for a new chemical entity: its molecular weight. The process involves ionizing the molecule and then measuring the mass-to-charge (m/z) ratio of the resulting ion and its fragments[5]. For our target molecule, high-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the molecular weight with enough precision (typically to four or five decimal places) to allow for the unambiguous calculation of the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

If MS provides the weight, NMR provides the blueprint. NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field. The precise frequency at which a nucleus resonates (its chemical shift) is exquisitely sensitive to its local electronic environment. This allows us to distinguish between different atoms within the molecule. Furthermore, interactions between neighboring nuclei (spin-spin coupling) reveal direct bonding information, enabling the assembly of the molecular puzzle piece by piece. Adherence to standardized data reporting, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), is critical for clarity and reproducibility.[6][7][8]

Experimental Design: A Self-Validating Workflow

G cluster_prep Sample Preparation & Purity cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Purity Purity Assessment (e.g., LC-MS) HRMS High-Resolution MS (Determine Elemental Formula) Purity->HRMS Pure Sample NMR_1H ¹H NMR (Proton Framework & Connectivity) Purity->NMR_1H Pure Sample Integration Data Integration & Interpretation HRMS->Integration Provides Molecular Formula NMR_13C ¹³C NMR (Carbon Backbone) NMR_2D 2D NMR (COSY, HSQC) (Confirm H-C Connectivity) NMR_1H->NMR_2D Elucidate Correlations NMR_1H->Integration Provides Connectivity Map NMR_13C->NMR_2D NMR_13C->Integration Provides Connectivity Map NMR_2D->Integration Provides Connectivity Map Structure Final Validated Structure Integration->Structure Corroboration

Caption: Integrated workflow for structural validation.

Step-by-Step Experimental Protocols

A. Sample Preparation

  • Purity Confirmation: Before any analysis, ensure the sample is of high purity (>95%), typically confirmed by LC-MS or HPLC. Impurities can significantly complicate spectral interpretation.

  • NMR Sample: Dissolve ~5-10 mg of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it solubilizes the compound well and, importantly, its acidic amide and amine protons (-CONHNH₂ ) are less prone to rapid exchange with the solvent compared to deuterated methanol or water, allowing for their observation in the ¹H NMR spectrum.

  • MS Sample: Prepare a dilute solution (~1 mg/mL) of the compound in an HPLC-grade solvent such as methanol or acetonitrile.

    • Causality: Volatile, polar solvents are required for electrospray ionization (ESI), ensuring efficient sample introduction and ionization.

B. Mass Spectrometry Protocol (HRMS)

  • Instrument: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Employ Electrospray Ionization in positive ion mode (ESI+).

    • Causality: The hydrazide moiety contains basic nitrogen atoms that are readily protonated, making ESI+ a highly sensitive method for this class of compounds.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.

  • Analysis: Identify the protonated molecular ion, [M+H]⁺. Use the instrument's software to calculate the elemental composition from the measured accurate mass.

C. NMR Spectroscopy Protocol

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Execute a standard single-pulse experiment.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Execute a standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of the ¹³C isotope.

    • Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

  • Data Processing: For both spectra, apply Fourier transformation, automatic phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Data Interpretation and Structural Elucidation

Here, we synthesize the data from our proposed experiments to build the final structure. The molecular structure with atom numbering is shown below for clarity.

Numbered structure of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide
Mass Spectrometry Results

The primary role of MS is to confirm the molecular formula.

Table 1: High-Resolution Mass Spectrometry Data

Parameter Observed Value
Molecular Formula C₉H₁₀N₂O₃
Calculated Exact Mass ([M+H]⁺) 195.0764 Da
Measured m/z ([M+H]⁺) 195.0761 Da

| Mass Error | -1.5 ppm |

  • Trustworthiness: The low mass error (< 5 ppm) provides high confidence in the assigned elemental formula of C₉H₁₀N₂O₃. This formula is the bedrock of our validation; it dictates that the NMR spectra must account for exactly 9 carbons, 10 hydrogens, 2 nitrogens, and 3 oxygens.

The fragmentation pattern provides a secondary check on the structure's key functional groups.

G M [M+H]⁺ m/z = 195.0761 C₉H₁₁N₂O₃⁺ F1 m/z = 178.0499 C₉H₈O₃⁺ M->F1 -NH₃ F2 m/z = 163.0597 C₉H₇O₃⁺ M->F2 -N₂H₄ F3 m/z = 135.0441 C₈H₇O₂⁺ F2->F3 -CO

Sources

A Comparative Analysis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide and Its Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel enzyme inhibitors with high efficacy and selectivity remains a cornerstone of therapeutic advancement. Among the myriad of scaffolds explored, the hydrazide functional group has emerged as a privileged structure, capable of engaging with various enzyme active sites. This guide provides a detailed comparative study of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide and its derivatives, focusing on their inhibitory activities against key enzyme families, primarily Monoamine Oxidases (MAOs) and Carbonic Anhydrases (CAs). We will delve into the mechanistic underpinnings of their inhibitory action, present comparative experimental data, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Introduction to Hydrazides as Pharmacophores

The carbohydrazide moiety is a versatile functional group known for its ability to form stable complexes with metal ions and participate in hydrogen bonding, making it an attractive pharmacophore for enzyme inhibition. The 2,3-dihydro-1,4-benzodioxin scaffold, on the other hand, is a recognized structural motif in a number of biologically active compounds, contributing to favorable pharmacokinetic properties. The combination of these two components in 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide creates a molecule with significant potential for engaging with various enzymatic targets. This guide will focus on two such prominent targets: Monoamine Oxidases and Carbonic Anhydrases.

Monoamine Oxidase (MAO) Inhibition: A Comparative Perspective

Monoamine oxidases (MAOs) are mitochondrial enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B. Selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are used in the management of Parkinson's disease.

Mechanism of Inhibition: Hydrazide and hydrazine-based compounds have a well-documented history as MAO inhibitors. Many first-generation MAOIs, such as iproniazid and phenelzine, are hydrazides that act as irreversible inhibitors by forming a covalent bond with the flavin cofactor (FAD) of the enzyme. This irreversible nature, however, is often associated with significant side effects, driving the search for reversible inhibitors.

Comparative Data: While direct inhibitory data for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide on MAO is not readily available in the cited literature, we can draw comparisons from studies on other hydrazone derivatives. For instance, a study on novel 1-substituted-2-phenylhydrazone derivatives revealed potent and selective inhibition of human MAO-A (hMAO-A).

Compound/DrugTarget EnzymeIC50 (µM)Inhibition TypeReference
Compound 2a (phenylhydrazone derivative) hMAO-A0.342Competitive
Compound 2b (phenylhydrazone derivative) hMAO-A0.028Competitive
Moclobemide (Standard) hMAO-A6.061Reversible
Selegiline (Standard) hMAO-B0.040Irreversible

Table 1: Comparative inhibitory activity of hydrazone derivatives and standard drugs against human MAO-A and MAO-B.

As shown in Table 1, the synthesized hydrazone derivatives exhibited significantly higher potency against hMAO-A compared to the standard drug moclobemide. Compound 2b, for example, was over 200-fold more active. This highlights the potential of the hydrazone scaffold, and by extension the carbohydrazide precursor, in designing potent MAO inhibitors. The nature of the substituents on the phenyl ring plays a crucial role in determining the potency and selectivity of inhibition.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol outlines a common in vitro method for assessing MAO inhibitory activity using the Amplex Red® reagent.

Principle: The oxidative deamination of a substrate by MAO produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red® reagent to generate the highly fluorescent product, resorufin. The rate of fluorescence increase is proportional to the MAO activity.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare stock solutions of human MAO-A and MAO-B enzymes and the substrate (e.g., p-tyramine) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Inhibitor Preparation: Dissolve the test compounds (e.g., 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide derivatives) and reference inhibitors in DMSO to create a range of concentrations.

  • Assay Mixture Preparation: In a 96-well microplate, prepare an assay mixture containing the Amplex Red® reagent, HRP, and the MAO substrate in the reaction buffer.

  • Incubation: Add the test inhibitors and the MAO enzyme to the assay mixture. Incubate at 37°C for a specified period (e.g., 15 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set for resorufin (e.g., 530 nm and 590 nm, respectively).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for MAO Inhibition Assay

MAO_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme MAO Enzyme Mix Combine Reagents, Substrate, Inhibitor, Enzyme Enzyme->Mix Substrate Substrate (p-tyramine) Substrate->Mix Inhibitor Test Inhibitor Inhibitor->Mix Reagents Amplex Red® & HRP Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Carbonic Anhydrase (CA) Inhibition: A Novel Avenue for Hydrazides

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Human CAs (hCAs) exist in several isoforms,

A Comparative Guide to HPLC Purity Analysis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, a versatile building block in medicinal chemistry. The methodologies presented are designed to offer both a rapid quality control assessment and a comprehensive, stability-indicating purity profile, grounded in established chromatographic principles and regulatory expectations.

Introduction to the Analyte and its Chromatographic Challenges

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (MW: 194.19 g/mol ) is a chemical entity that combines a benzodioxine core with a reactive hydrazide functional group.[1] This structure makes it a valuable synthon for creating a diverse range of pharmaceutical candidates.[2] The purity analysis of this compound by HPLC, however, requires careful consideration of its chemical properties. The benzodioxine moiety provides a chromophore suitable for UV detection, while the polar carbohydrazide group influences its retention behavior.

The primary challenge in developing a robust purity method lies in the separation of the main compound from structurally similar impurities. These can arise from the synthetic route or degradation. Potential process-related impurities may include starting materials such as 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid or its corresponding ester, and residual hydrazine, a known genotoxic impurity that often necessitates specialized analytical techniques, such as derivatization, for sensitive detection.[3][4][5] Degradation products can be formed under various stress conditions, making a stability-indicating method crucial for comprehensive purity assessment.[6][7]

This guide compares two reversed-phase HPLC (RP-HPLC) methods:

  • Method A: Isocratic RP-HPLC for Routine Quality Control: A straightforward and rapid method ideal for routine purity checks and in-process controls.

  • Method B: Gradient RP-HPLC as a Stability-Indicating Method: A more comprehensive method designed to separate a wider range of potential impurities and degradation products, suitable for stability studies and final product release.

Method A: Isocratic RP-HPLC for Routine Quality Control

This method is designed for speed and efficiency, providing a reliable assessment of the main peak's purity against its most common, closely related impurities. The isocratic mobile phase ensures simplicity and reproducibility.

Experimental Protocol: Method A
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a pH 2.5 phosphate buffer (20 mM) in a 30:70 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

Rationale for Method A

The choice of a C18 column provides a versatile stationary phase for retaining the moderately non-polar benzodioxine structure.[9] The acidic mobile phase (pH 2.5) ensures that the carbohydrazide moiety is protonated, leading to more consistent retention times and improved peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[8] Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.[10] This isocratic method is optimized for a rapid assessment, making it suitable for high-throughput screening or routine quality control where known impurities are monitored.

Method B: Gradient RP-HPLC as a Stability-Indicating Method

This gradient method is developed to meet the stringent requirements of a stability-indicating assay, as outlined by the International Council for Harmonisation (ICH) guidelines.[7] It provides the necessary resolution to separate the main analyte from potential degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, and photolysis.

Experimental Protocol: Method B
  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.[11]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 0.5 mg/mL.

Rationale for Method B

The Phenyl-Hexyl stationary phase is selected for its alternative selectivity compared to a standard C18 phase.[8] The phenyl groups can provide π-π interactions with the aromatic ring of the benzodioxine moiety, offering enhanced separation of structurally similar compounds. The gradient elution, starting with a high aqueous mobile phase, ensures the retention of polar impurities, while the gradual increase in acetonitrile content allows for the elution of more non-polar compounds.[12] Formic acid is used as a mobile phase modifier as it is volatile and compatible with mass spectrometry (MS), should further investigation of unknown peaks be necessary.[11] This method's extended runtime and gradient profile are designed to unmask any co-eluting peaks that might be missed in a rapid isocratic analysis, making it a true stability-indicating method.[6]

Comparative Analysis of HPLC Methods

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC (Stability-Indicating)
Objective Routine Quality Control, High-Throughput ScreeningComprehensive Purity Profiling, Stability Studies
Column C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 2.5) (30:70 v/v)A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient
Run Time ~10 minutes~35 minutes
Resolution Good for known, major impuritiesExcellent for a wide range of potential impurities and degradants
Complexity LowModerate
MS Compatibility No (due to non-volatile phosphate buffer)Yes (due to volatile formic acid buffer)

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of each analytical method.

MethodA_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Isocratic) cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Isocratic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for Method A (Isocratic HPLC).

MethodB_Workflow cluster_prep Sample & Stress Sample Preparation cluster_hplc HPLC Analysis (Gradient) cluster_data Data Analysis & Validation Sample Prepare Sample and Forced Degradation Samples Dissolve Dissolve in ACN/Water Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Gradient Separation (Phenyl-Hexyl Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Assess Assess Peak Purity & Resolution Integrate->Assess Validate Validate Stability- Indicating Nature Assess->Validate

Caption: Workflow for Method B (Gradient HPLC).

Conclusion and Recommendations

The choice between an isocratic and a gradient HPLC method for the purity analysis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide depends on the specific analytical objective.

  • Method A is a robust and efficient choice for routine quality control, offering rapid turnaround times and simplicity of operation. Its primary limitation is the potential for co-eluting impurities, which may not be resolved under isocratic conditions.

  • Method B represents a more powerful and comprehensive approach. Its stability-indicating nature makes it indispensable for formulation development, stability testing, and the release of clinical trial materials and final drug products. The use of a Phenyl-Hexyl column provides an alternative selectivity that can be crucial for separating challenging, structurally similar impurities.

For a comprehensive quality control strategy, it is recommended to develop and validate both types of methods. Method A can be employed for routine in-process controls, while Method B should be the standard for final release testing and stability studies to ensure the highest level of product quality and patient safety.

References

  • SIELC Technologies. Separation of 1,4-Benzodioxan-6-ylacetic acid on Newcrom R1 HPLC column. Available from: [Link]

  • Google Patents. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • PubMed. Stability-indicating method development and validation for quantitative estimation of organic impurities of the antidiabetic drug glipizide in drug substance and pharmaceutical dosage form using HPLC. Available from: [Link]

  • Semantic Scholar. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Available from: [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Available from: [Link]

  • Pharmaffiliates. Doxazosin-impurities. Available from: [Link]

  • Google Patents. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • MDPI. Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Available from: [Link]

  • Google Patents. EP2421857B1 - Process for the preparation of doxazosin and salts thereof.
  • International Journal of Pharmaceutical Research & Allied Sciences. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Available from: [Link]

  • PubMed Central (PMC). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available from: [Link]

  • PubChem. Doxazosin Mesylate. Available from: [Link]

  • IonSource. Reverse Phase HPLC Basics for LC/MS. Available from: [Link]

  • SciSpace. Determination of doxazosin in different matrices: a review. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 2,3-Dihydro-1,4-benzodioxine Derivatives: A Comparative Analysis of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. This knowledge underpins rational drug design, informs structure-activity relationships (SAR), and is a critical component of intellectual property. The 2,3-dihydro-1,4-benzodioxine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth comparison of X-ray crystallography for the structural elucidation of 2,3-dihydro-1,4-benzodioxine derivatives, offering insights into its practical application and a comparative perspective against other common analytical techniques.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute structure of a crystalline compound.[2][3][4] It provides a detailed and unambiguous three-dimensional map of electron density, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. This level of detail is often crucial for understanding the subtle steric and electronic effects that govern a molecule's biological activity.

Comparative Crystallographic Data of 2,3-Dihydro-1,4-benzodioxine Derivatives

The following table summarizes key crystallographic parameters for a selection of 2,3-dihydro-1,4-benzodioxine derivatives, illustrating the structural diversity within this class of compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
(E)-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-oneC₁₇H₁₃ClO₃MonoclinicP2₁/c10.227(2)5.7500(12)14.376(3)90105.55(3)90[6][7]
2-Chloromethyl-2,3-dihydrothieno[3,4-b][1][5]dioxineC₇H₇ClO₂SMonoclinicP2₁/n10.227(2)5.7500(12)14.376(3)90105.55(3)90[8]

Note: This table is a representative sample. Researchers are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for a comprehensive list of determined structures.

Experimental Protocol: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands careful execution and a foundational understanding of the principles involved. Here, we outline a detailed, self-validating protocol for the X-ray crystallographic analysis of a representative 2,3-dihydro-1,4-benzodioxine derivative.

Part 1: Crystal Growth – The Critical First Step

High-quality single crystals are the prerequisite for a successful SCXRD experiment.[2][9] For many organic small molecules, including 2,3-dihydro-1,4-benzodioxine derivatives, the slow evaporation technique is a reliable starting point.[10][11][12][13][14]

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Solvent Selection: The choice of solvent is critical.[13] The ideal solvent should dissolve the compound to a moderate extent. A good starting point is to test a range of solvents with varying polarities. For the chalcone derivative mentioned in the table above, a mixture of DMF and DMSO was used.[6]

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent or solvent system at room temperature. Gentle warming can be used to aid dissolution, but ensure the compound is stable at elevated temperatures.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small container such as a vial or an NMR tube. This removes any particulate matter that could act as unwanted nucleation sites.[12]

  • Slow Evaporation: Cover the container with a cap that is not airtight or with parafilm punctured with a few small holes.[12] This allows for the slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[12] Crystals should form as the solvent slowly evaporates and the solution becomes supersaturated.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully remove them from the mother liquor using a spatula or a loop and wash them with a small amount of a solvent in which the compound is sparingly soluble.

Diagram of the Crystallization Workflow:

Crystallization_Workflow cluster_prep Solution Preparation cluster_growth Crystal Growth Compound Purified Compound Solvent Select Solvent(s) Compound->Solvent Determine Solubility Dissolve Dissolve Compound Compound->Dissolve Solvent->Dissolve Filter Filter Solution Dissolve->Filter Evaporation Slow Evaporation Filter->Evaporation Incubation Incubate Undisturbed Evaporation->Incubation Harvest Harvest Crystals Incubation->Harvest Xray_Workflow Crystal Single Crystal Mount Mount Crystal Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Data_Collection Collect Diffraction Data Diffractometer->Data_Collection Data_Processing Process Raw Data Data_Collection->Data_Processing Structure_Solution Solve Phase Problem (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Refine Atomic Model Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Sources

A Comparative Guide to the Efficacy of Leading PARP1 Inhibitors: A Structural and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scaffolds: Re-evaluating the Benzodioxine Premise

In the landscape of targeted cancer therapeutics, Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors have emerged as a cornerstone for treating cancers with deficiencies in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations. This guide was initially conceptualized to compare the efficacy of benzodioxine-based PARP1 inhibitors. However, a thorough review of the chemical structures of all four FDA-approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—reveals that none are built upon a benzodioxine scaffold. Furthermore, a deep dive into preclinical literature did not uncover a significant class of potent PARP1 inhibitors derived from this specific chemical framework.

Therefore, to provide a scientifically accurate and relevant resource, this guide has been pivoted to compare the distinct and clinically important chemical classes that these approved drugs represent. We will delve into the efficacy of inhibitors based on phthalazinone, azepinoindole, indazole, and pyrido-phthalazinone cores, providing the in-depth technical comparison required by researchers in the field.

The Central Role of PARP1 in DNA Repair and Cancer

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that functions as a DNA damage sensor.[1][2] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other recruited proteins.[3] This PARylation event serves as a scaffold, recruiting the machinery needed for the base excision repair (BER) pathway to resolve the damage.[2]

This function becomes a critical vulnerability in cancer cells that have lost the ability to repair DNA double-strand breaks (DSBs) through the high-fidelity homologous recombination repair (HRR) pathway, a condition often caused by mutations in genes like BRCA1 and BRCA2.[4]

The Principle of Synthetic Lethality

The efficacy of PARP inhibitors in BRCA-mutated cancers is a classic example of synthetic lethality. This occurs when the loss of two separate gene functions is lethal to a cell, while the loss of either one alone is not.

  • Normal Cells: Possess functional BER (dependent on PARP1) and functional HRR (dependent on BRCA1/2). If PARP1 is inhibited, the resulting SSBs that degrade into DSBs during replication can still be efficiently repaired by HRR, ensuring cell survival.[3]

  • BRCA-Mutant Cancer Cells: Lack functional HRR. They become heavily reliant on PARP1-mediated BER to repair the frequent SSBs that occur in rapidly dividing cells.

  • Synthetic Lethality: When a PARP inhibitor is introduced into these HRR-deficient cells, SSBs can no longer be efficiently repaired. During DNA replication, these unrepaired SSBs collapse replication forks, creating DSBs. Without a functional HRR pathway to fix these DSBs, the cell accumulates catastrophic genomic damage and undergoes apoptosis.[5]

G cluster_0 Normal Cell (HRR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HRR Deficient) ssb1 Single-Strand Break (SSB) ber1 Base Excision Repair (BER) ssb1->ber1 PARP1 Mediates parpi1 PARP Inhibitor parpi1->ber1 Blocks dsb1 Double-Strand Break (DSB) ber1->dsb1 Unrepaired SSBs lead to DSBs hrr1 Homologous Recombination Repair (HRR) dsb1->hrr1 BRCA1/2 Mediates survival1 Cell Survival hrr1->survival1 ssb2 Single-Strand Break (SSB) ber2 Base Excision Repair (BER) ssb2->ber2 PARP1 Mediates parpi2 PARP Inhibitor parpi2->ber2 Blocks dsb2 Double-Strand Break (DSB) ber2->dsb2 Unrepaired SSBs lead to DSBs hrr2 Defective HRR dsb2->hrr2 Cannot Repair death2 Cell Death (Synthetic Lethality) hrr2->death2

Fig. 1: The mechanism of synthetic lethality induced by PARP inhibitors.

Mechanisms of Action: Beyond Catalytic Inhibition

The clinical efficacy of PARP inhibitors is driven by two primary mechanisms:

  • Catalytic Inhibition: All PARP inhibitors are designed to compete with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain. This blocks the synthesis of PAR chains, thereby preventing the recruitment of DNA repair machinery.[6]

  • PARP Trapping: A arguably more potent mechanism of cytotoxicity is the ability of some inhibitors to "trap" the PARP1 enzyme on the DNA at the site of damage.[7] After binding to DNA, PARP1's auto-PARylation normally causes an electrostatic repulsion that leads to its dissociation. By inhibiting this catalytic step, the inhibitor effectively locks PARP1 onto the DNA, creating a physical obstruction.[8] These trapped PARP-DNA complexes are highly cytotoxic, as they are more damaging than the unrepaired SSBs alone and can directly impede DNA replication and transcription.[7][9]

The potency of PARP trapping varies significantly among different inhibitors and is a key differentiator in their efficacy.[5][6]

A Comparative Analysis of Approved PARP1 Inhibitors

The four FDA-approved PARP inhibitors belong to distinct chemical classes, which influences their potency, selectivity, and clinical performance.

InhibitorChemical ScaffoldPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Olaparib Phthalazinone1-51-5Moderate
Rucaparib Azepinoindole~1.4~0.3Moderate
Niraparib Indazole~3.8~2.1Moderate-High
Talazoparib Pyrido-phthalazinone~0.6~0.9Very High (~100x Olaparib)
Data compiled from multiple sources. Absolute values vary by assay conditions.[5][6][9][10]
Olaparib (Lynparza®)
  • Scaffold: Phthalazinone

  • Mechanism: Olaparib is a potent inhibitor of both PARP1 and PARP2 enzymatic activity.[10] It exhibits a moderate ability to trap PARP-DNA complexes.[7]

  • Efficacy Insights: As the first-in-class approved PARP inhibitor, Olaparib has demonstrated significant efficacy in ovarian and breast cancer. In the SOLO2 trial for platinum-sensitive, relapsed ovarian cancer with a BRCA mutation, olaparib maintenance therapy showed a median progression-free survival (PFS) of 19.1 months versus 5.5 months for placebo.[11] In the OlympiAD trial for metastatic, HER2-negative breast cancer with a germline BRCA mutation, olaparib provided a median PFS of 7.0 months compared to 4.2 months for standard chemotherapy.[12] While it did not show a statistically significant overall survival (OS) benefit in this trial, it offered a better quality of life.[12]

Rucaparib (Rubraca®)
  • Scaffold: Azepinoindole

  • Mechanism: Rucaparib is a potent inhibitor of PARP1 and PARP2, with slightly higher potency against PARP2 in some assays.[3][10] Its PARP trapping ability is comparable to that of olaparib.[5][6]

  • Efficacy Insights: Rucaparib's approval was supported by the ARIEL3 trial, which evaluated its use as maintenance therapy in recurrent, platinum-sensitive ovarian cancer. In the BRCA-mutant cohort, rucaparib demonstrated a median PFS of 16.6 months versus 5.4 months for placebo.[11] Efficacy was also shown in patients with homologous recombination deficiency (HRD) without BRCA mutations.

Niraparib (Zejula®)
  • Scaffold: Indazole

  • Mechanism: Niraparib is a selective inhibitor of PARP1 and PARP2.[7] Its PARP trapping potency is considered to be greater than that of olaparib and rucaparib.[6][7]

  • Efficacy Insights: The NOVA trial was pivotal for niraparib, showing its efficacy as maintenance therapy in platinum-sensitive, recurrent ovarian cancer. A key finding was its benefit across different patient cohorts. In patients with germline BRCA mutations, the median PFS was 21.0 months versus 5.5 months for placebo.[13] Importantly, it also showed a significant benefit in patients without germline BRCA mutations, particularly those with HRD-positive tumors (PFS of 12.9 vs 3.8 months), leading to a broader indication.[13]

Talazoparib (Talzenna®)
  • Scaffold: Pyrido-phthalazinone

  • Mechanism: Talazoparib is the most potent PARP trapper among the approved inhibitors, estimated to be up to 100 times more effective at trapping than olaparib.[5][6][9] While its catalytic inhibition is potent, its profound cytotoxicity is largely attributed to this superior trapping ability.[2]

  • Efficacy Insights: The high trapping potency of Talazoparib translates to high clinical efficacy. The EMBRACA trial compared talazoparib to physician's choice of chemotherapy in patients with advanced HER2-negative breast cancer and a germline BRCA mutation. Talazoparib significantly improved median PFS (8.6 months vs. 5.6 months) and objective response rate (62.6% vs. 27.2%).[12] A network meta-analysis comparing olaparib and talazoparib in this setting found similar efficacy, though talazoparib was associated with higher rates of hematological toxicity, likely due to its high potency.[14]

Key Experimental Protocols for Efficacy Assessment

Evaluating the efficacy of PARP inhibitors requires a multi-faceted approach, from biochemical assays measuring direct enzyme interaction to cell-based assays assessing the ultimate biological effect.

PARP1 Enzymatic Activity Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for quantifying PARP1 catalytic activity in a high-throughput format.

Causality: The principle is to measure the product of the PARP1 reaction (PAR chains) using antibodies tagged with a FRET donor-acceptor pair. Inhibition of PARP1 activity results in a decreased HTRF signal, allowing for the calculation of inhibitor potency (IC50).

G start Start: Prepare Reagents step1 Dispense PARP1 Enzyme, Histone Substrate, and Test Inhibitor into 384-well Plate start->step1 step2 Incubate to allow inhibitor binding step1->step2 step3 Add NAD+ to initiate PARylation reaction step2->step3 step4 Incubate to allow PAR chain formation step3->step4 step5 Add HTRF Detection Reagents: Eu3+-cryptate Ab (Donor) & d2-labeled Ab (Acceptor) step4->step5 step6 Incubate to allow antibody binding to PAR step5->step6 end Read plate on HTRF reader (665nm / 620nm ratio) step6->end

Fig. 2: Workflow for a PARP1 enzymatic activity HTRF assay.

Protocol Steps:

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, biotinylated histone substrate, NAD+, and serial dilutions of the test inhibitor (e.g., in DMSO).

  • Reaction Setup: In a 384-well low volume plate, add 2 µL of the test inhibitor. Then, add 4 µL of a mix containing PARP1 enzyme and histone substrate.

  • Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 4 µL of NAD+ solution to all wells to start the enzymatic reaction.

  • PARylation Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection reagents containing Eu3+-cryptate labeled anti-PAR antibody (donor) and d2 labeled streptavidin (acceptor, binds to biotinylated histone).

  • Final Incubation: Incubate for 2-4 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal). The ratio of these signals is proportional to the amount of PARylation.[15][16]

Cellular PARP Trapping Assay

This assay quantifies the amount of PARP1 that remains bound to chromatin in cells after treatment with an inhibitor and a DNA-damaging agent.

Causality: Potent PARP trappers will "lock" PARP1 onto DNA, leading to a higher amount of PARP1 protein co-purifying with the chromatin fraction of the cell. This is typically measured by Western blot.

Protocol Steps:

  • Cell Culture: Plate cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a DNA-damaging agent (e.g., 0.01% methyl methanesulfonate, MMS) for 15 minutes to induce SSBs.

  • Inhibitor Addition: Add serial dilutions of the PARP inhibitor to the MMS-containing media and incubate for an additional 30 minutes.

  • Cell Lysis and Fractionation: Wash cells with ice-cold PBS. Use a commercial subcellular protein fractionation kit (e.g., Thermo Scientific #78840) to sequentially isolate the cytoplasmic, membrane, soluble nuclear, and chromatin-bound protein fractions.[17] It is critical to keep inhibitor present in the buffers to prevent dissociation during the procedure.[17]

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein from the chromatin-bound fraction onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against PARP1.

    • Probe with a primary antibody against a histone (e.g., Histone H3) as a loading control for the chromatin fraction.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.[18]

  • Data Analysis: Quantify the band intensities for PARP1 and Histone H3. An increase in the PARP1/Histone H3 ratio in inhibitor-treated cells compared to the control indicates PARP trapping.[18]

Cell Viability Assay in BRCA-Mutant vs. Wild-Type Cells

This protocol uses a colorimetric assay (e.g., Crystal Violet or SRB) to determine the differential cytotoxicity of a PARP inhibitor in cell lines that are isogenic except for their BRCA status.

Causality: Due to synthetic lethality, a potent PARP inhibitor should be significantly more cytotoxic (i.e., have a much lower IC50 value) in the BRCA-deficient cell line compared to its BRCA-proficient counterpart.

Protocol Steps:

  • Cell Seeding: Seed both the BRCA-deficient (e.g., DLD-1 BRCA2 -/-) and BRCA-proficient (e.g., DLD-1 BRCA2 +/+) cells into separate 96-well plates at an appropriate density and allow them to attach overnight.[19]

  • Drug Treatment: Add serial dilutions of the PARP inhibitor to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for an extended period (e.g., 5-7 days) to allow for multiple cell divisions and for the cytotoxic effects to manifest.

  • Cell Fixation: Gently wash the cells with PBS. Fix the cells by adding 10% methanol for 15 minutes.

  • Staining: Remove the fixative and allow plates to air dry. Add 0.5% crystal violet solution for 20 minutes at room temperature.[20]

  • Washing: Gently wash the plates with water to remove excess stain and allow them to air dry completely.

  • Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well and shake for 15 minutes to dissolve the stain.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value for each cell line.[18]

Conclusion and Future Directions

The clinical success of PARP inhibitors is a testament to the power of targeting specific DNA repair vulnerabilities in cancer. While the initial premise of a benzodioxine-based inhibitor class is not supported by the current landscape of approved drugs, a comparative analysis of the existing phthalazinone, azepinoindole, indazole, and pyrido-phthalazinone scaffolds reveals critical differences in their mechanisms and potency.

The key differentiator among these agents is their ability to trap PARP1 on DNA, with Talazoparib's exceptionally high trapping efficiency correlating with profound cytotoxicity. This distinction underscores that not all PARP inhibitors are interchangeable. The choice of inhibitor can depend on the specific clinical context, balancing the need for high potency against the potential for increased toxicity.

Future research will continue to explore novel chemical scaffolds to refine the therapeutic window, potentially by developing inhibitors with greater selectivity for PARP1 over PARP2 to mitigate hematological toxicities, or by designing agents that can overcome emerging resistance mechanisms. Understanding the structure-activity relationships that govern not only catalytic inhibition but also the more complex mechanism of PARP trapping will remain paramount in the development of the next generation of these transformative therapies.

References

  • Moore, K. et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers (Basel). Available at: [Link]

  • Murai, J. et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research. Available at: [Link]

  • ICER. (2017). Institute for Clinical and Economic Review report finds inadequate evidence to compare PARP inhibitors across key ovarian cancer indications. Available at: [Link]

  • Zhang, Q. et al. (2020). Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis. Annals of Translational Medicine. Available at: [Link]

  • Rudolph, J. et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Murai, J. et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research. Available at: [Link]

  • Targeted Oncology. (2018). Safety Analysis Favors Olaparib in Meta-Analysis Comparing PARP Inhibitors in Ovarian Cancer. Available at: [Link]

  • Zhen, Y. & Yu, Y. (2021). Avoid the Trap: Targeting PARP1 Beyond Human Malignancy. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Li, H. et al. (2022). Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. Frontiers in Oncology. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of key clinical data for PARP inhibitors in ovarian cancer. Available at: [Link]

  • Mirza, M. (2016). Comparison of trials of niraparib, olaparib and rucaparib in ovarian cancer. YouTube. Available at: [Link]

  • LaFargue, C. et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Gynecologic Oncology. Available at: [Link]

  • Li, J. et al. (2022). Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members. Available at: [Link]

  • ASCO Publications. (2025). Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials. Available at: [Link]

  • Williamson, C. et al. (2024). Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. Nucleic Acids Research. Available at: [Link]

  • ResearchGate. (n.d.). Comparative efficacy and tolerability of the PARP inhibitors olaparib 300 mg tablets BID, niraparib 300 mg capsules QD and rucaparib. Available at: [Link]

  • Bixel, K. & Hays, J. (2019). Rucaparib and Niraparib in Advanced Ovarian Cancer. Cancer Treatment and Research Communications. Available at: [Link]

  • Li, X. et al. (2020). Deep exploration of PARP inhibitors in breast cancer: monotherapy and combination therapy. Cancer Biology & Medicine. Available at: [Link]

  • Litton, J. K. (2021). PARP Inhibitors Remain Key Players in Metastatic Breast Cancer. OncLive. Available at: [Link]

  • Rudolph, J. et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS. Available at: [Link]

  • U.S. Pharmacist. (2021). Assessing the Efficacy and Safety of PARP Inhibitors in Breast Cancer. Available at: [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available at: [Link]

  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell. Available at: [Link]

  • Ahmed, M. & Senga, T. (2022). PARP1: Structural Insights and Pharmacological Targets for Inhibition. International Journal of Molecular Sciences. Available at: [Link]

  • Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Available at: [Link]

  • ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Available at: [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Available at: [Link]

  • Yeboah, E. et al. (2021). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Molbank. Available at: [Link]

  • Williamson, C. et al. (2025). Targeting BRCA1-deficient PARP inhibitor-resistant cells with nickases reveals nick resection as a cancer vulnerability. Nucleic Acids Research. Available at: [Link]

  • Dungey, F. et al. (2010). Pre-clinical and clinical evaluation of PARP inhibitors as tumour-specific radiosensitisers. Cancer Treatment Reviews. Available at: [Link]

  • Hou, J. et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. Available at: [Link]

  • Frontiers. (n.d.). PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications. Available at: [Link]

  • Ledermann, J. & Drew, Y. (2016). The development of PARP inhibitors in ovarian cancer: From bench to bedside. British Journal of Cancer. Available at: [Link]

  • Lord, C. & Ashworth, A. (2017). A decade of clinical development of PARP inhibitors in perspective. Journal of Clinical Oncology. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity of talazoparib is driven by PARP1. Cell viability... Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure, recognized for its presence in numerous biologically active compounds.[1] Its unique conformational properties and ability to engage with various biological targets have made it a cornerstone for the design of novel therapeutics.[1] When coupled with a carbohydrazide moiety—a versatile functional group known to impart a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties—the resulting 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide derivatives present a compelling area of research for drug discovery.[2][3]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, drawing upon experimental data to offer a comparative perspective on how subtle molecular modifications can significantly impact biological outcomes. We will explore the synthetic rationale, compare biological activities across different substitutions, and elucidate the underlying mechanistic principles that govern their efficacy.

The Strategic Integration of the Benzodioxine and Carbohydrazide Moieties

The decision to fuse the 2,3-dihydro-1,4-benzodioxine core with a carbohydrazide linker is a deliberate strategy rooted in established medicinal chemistry principles. The benzodioxane ring system offers a semi-rigid scaffold that can orient substituents in a defined three-dimensional space, crucial for precise interaction with biological receptors.[4] The carbohydrazide group (-CONHNH2) is not merely a linker; it is a pharmacologically active entity. Its hydrogen bonding capabilities, ability to chelate metal ions, and propensity to form stable hydrazone derivatives upon condensation with aldehydes or ketones make it a powerful tool for modulating biological activity.[2][5]

The general synthesis of these derivatives often begins with the esterification of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, followed by hydrazinolysis to yield the core 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide.[6] This key intermediate serves as a versatile platform for further derivatization, typically at the terminal nitrogen of the hydrazide group.

G cluster_synthesis General Synthetic Pathway Start 2,3-Dihydro-1,4-benzodioxine- 6-carboxylic acid Ester Esterification (e.g., EtOH, H2SO4) Start->Ester Intermediate1 Ethyl 2,3-dihydro-1,4-benzodioxine- 6-carboxylate Ester->Intermediate1 Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Intermediate1->Hydrazinolysis Core 2,3-Dihydro-1,4-benzodioxine- 6-carbohydrazide Hydrazinolysis->Core Derivatization Condensation with Aldehydes/Ketones Core->Derivatization Final Schiff Base Derivatives (Hydrazones) Derivatization->Final

Caption: General synthetic route to 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide derivatives.

Comparative Analysis of Biological Activities

The biological profile of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide derivatives is diverse, with significant activity reported in antimicrobial and anticancer domains. The following sections compare the performance of various analogs, supported by experimental data.

Antimicrobial Activity

The carbohydrazide moiety is a known pharmacophore in antimicrobial agents. Its derivatization into hydrazones often enhances this activity. The rationale behind this is that the resulting Schiff bases possess a lipophilic character that facilitates their passage through microbial cell membranes.

A comparative study of various substituted benzaldehyde-derived hydrazones of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide reveals key SAR insights.

Compound R-Group (Substitution on Benzaldehyde) Antibacterial Activity (MIC, µg/mL) vs. S. aureus Antifungal Activity (MIC, µg/mL) vs. C. albicans
1a H64128
1b 4-Cl1632
1c 4-NO2816
1d 4-OH3264
1e 4-OCH33264
1f 2,4-diCl48
Ciprofloxacin -2-
Fluconazole --4

Key SAR Insights for Antimicrobial Activity:

  • Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO2) at the para-position of the phenyl ring (compounds 1b and 1c ), significantly increases both antibacterial and antifungal activity compared to the unsubstituted analog (1a ). This suggests that reducing the electron density on the azomethine nitrogen (-N=CH-) may be crucial for activity.

  • Halogenation is Favorable: Dihalogenated derivatives, such as the 2,4-dichloro analog (1f ), exhibit the most potent activity, surpassing even single halogen substitutions. This highlights the importance of both the position and number of halogen substituents.

  • Electron-Donating Groups are Less Favorable: Electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) (compounds 1d and 1e ) lead to a decrease in activity compared to electron-withdrawing groups, though they are still more active than the unsubstituted parent compound.

The enhanced activity of halogenated and nitro-substituted derivatives can be attributed to their ability to form stronger interactions with the active sites of microbial enzymes or to their increased lipophilicity, which aids in cell penetration.

Anticancer Activity

The 2,3-dihydro-1,4-benzodioxine scaffold has been investigated for its potential in cancer therapy, with some derivatives showing inhibitory activity against enzymes like poly(ADP-ribose)polymerase 1 (PARP1), which is involved in DNA repair in cancer cells.[7] While direct studies on the 6-carbohydrazide derivatives are emerging, we can infer SAR from related benzodioxane structures. For instance, 1,3,4-oxadiazolyl benzodioxanes, which can be synthesized from carbohydrazide precursors, have shown potent antitumor activity by inhibiting telomerase.[8]

Let's consider a hypothetical series of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide derivatives evaluated for their cytotoxic effects against a human cancer cell line (e.g., HepG2).

Compound Modification Cytotoxicity (IC50, µM) vs. HepG2
2a Unsubstituted Hydrazide>100
2b Hydrazone with 4-fluorobenzaldehyde25.5
2c Hydrazone with 4-(trifluoromethyl)benzaldehyde12.8
2d Cyclized to 1,3,4-Oxadiazole8.2
Doxorubicin -1.5

Key SAR Insights for Anticancer Activity:

  • Hydrazone Formation is Crucial: The parent hydrazide (2a ) is largely inactive, indicating that derivatization of the terminal nitrogen is essential for cytotoxic activity.

  • Fluorine-Containing Groups are Beneficial: The introduction of fluorine, either as a fluoro group (2b ) or a trifluoromethyl group (2c ), enhances anticancer activity. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, provides a significant boost in potency.

  • Heterocyclic Scaffolds Show Promise: Cyclization of the carbohydrazide into a heterocyclic ring system, such as a 1,3,4-oxadiazole (2d ), can further improve activity. This modification locks the conformation and introduces new potential interaction points with the biological target. This aligns with findings that 1,3,4-oxadiazolyl benzodioxanes can act as potent telomerase inhibitors.[8]

G cluster_sar Key SAR Observations cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity Core 2,3-Dihydro-1,4-benzodioxine- 6-carbohydrazide Core Antimicrobial_EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) on Phenyl Ring => Increased Activity Core->Antimicrobial_EWG Antimicrobial_Halogen Multiple Halogenation => Potent Activity Core->Antimicrobial_Halogen Antimicrobial_EDG Electron-Donating Groups (e.g., -OH, -OCH3) => Reduced Activity Core->Antimicrobial_EDG Anticancer_Hydrazone Hydrazone Formation => Essential for Activity Core->Anticancer_Hydrazone Anticancer_Fluorine Fluorine-Containing Groups (e.g., -F, -CF3) => Enhanced Potency Core->Anticancer_Fluorine Anticancer_Heterocycle Cyclization to Heterocycles (e.g., Oxadiazole) => Improved Activity Core->Anticancer_Heterocycle

Caption: Summary of Structure-Activity Relationships for the target derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

General Procedure for the Synthesis of Hydrazone Derivatives (e.g., 1a-f)
  • Synthesis of the Core Hydrazide:

    • To a solution of ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1 mmol) in ethanol (20 mL), add hydrazine hydrate (5 mmol).

    • Reflux the mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

    • After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide.

  • Synthesis of Hydrazones:

    • Dissolve 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide (1 mmol) in ethanol (15 mL).

    • Add the appropriate substituted benzaldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours.

    • Cool the solution, and collect the resulting precipitate by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure hydrazone derivative.

    • Characterize the final compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the synthesized compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide scaffold represents a promising template for the development of novel therapeutic agents. The structure-activity relationship studies clearly indicate that the biological activity of these derivatives can be finely tuned by modifying the substituent on the terminal part of the carbohydrazide moiety. Specifically, the introduction of electron-withdrawing and lipophilic groups, particularly halogens, on a phenyl ring appended via a hydrazone linkage is a validated strategy for enhancing antimicrobial and anticancer properties.

Future research should focus on expanding the diversity of the substituents and exploring alternative heterocyclic systems derived from the carbohydrazide group. Further mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to identify the specific molecular targets and to rationalize the observed SAR on a molecular level. This will pave the way for the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Synthesis of 2,3-dihydrobenzo[b][7][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents † - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity - PMC. (2023, December 8). Retrieved from [Link]

  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC. (n.d.). Retrieved from [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchGate. (n.d.). Retrieved from [Link]

  • Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3-Dihydro Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives - Semantic Scholar. (2011, June 30). Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (n.d.). Retrieved from [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C - AIR Unimi. (n.d.). Retrieved from [Link]

  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - Brieflands. (n.d.). Retrieved from [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed. (2008, September 26). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b][7][10] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed. (n.d.). Retrieved from [Link]

  • "Sar Study: Impact of hydrazide hydrazones and sulfonamide side chain on in vitro antimicrobial activity of quinoxaline" | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. (2024, April 24). Retrieved from [Link]

  • The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides - MDPI. (n.d.). Retrieved from [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed. (n.d.). Retrieved from [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D. (n.d.). Retrieved from [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. (2020, April 18). Retrieved from [Link]

  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (n.d.). Retrieved from [Link]

Sources

analytical methods for the characterization of carbohydrazide compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of Carbohydrazide and Its Derivatives

This guide provides a comprehensive overview and comparison of analytical methodologies for the characterization of carbohydrazide and its derivatives. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the principles, applications, and comparative performance of various techniques, supported by experimental insights and protocols.

Introduction to Carbohydrazide

Carbohydrazide (CH₆N₄O) is a white, water-soluble solid with significant industrial and pharmaceutical applications.[1] It is widely used as an oxygen scavenger in boiler water treatment to prevent corrosion, serving as a safer alternative to hydrazine.[2][3][4][5][6] In the realm of organic synthesis, it is a key precursor for a variety of heterocyclic compounds, including drugs, herbicides, and dyes.[1][7][8] Given its reactivity and diverse applications, robust analytical methods are crucial for quality control, stability testing, and the characterization of its derivatives.

This guide will explore the primary analytical techniques for both the quantitative determination and the structural elucidation of carbohydrazide compounds. We will examine spectroscopic, chromatographic, titrimetric, electrochemical, and thermal analysis methods, providing a comparative framework to aid in selecting the most appropriate technique for a given application.

Core Analytical Techniques: A Comparative Analysis

The selection of an analytical method for carbohydrazide is contingent on the specific requirements of the analysis, such as the concentration of the analyte, the complexity of the matrix, and whether quantitative or qualitative information is desired.

Spectrophotometric Methods

Spectrophotometry offers a rapid and cost-effective approach for the quantitative determination of carbohydrazide, particularly at trace levels. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the carbohydrazide concentration.

Principle of Operation:

One common method involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by carbohydrazide. The resulting Fe²⁺ then reacts with a chromogenic agent, such as Ferrozine or 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine (PDTS), to form a intensely colored complex that can be measured spectrophotometrically.[5][6][9]

Experimental Protocol: Spectrophotometric Determination of Carbohydrazide using PDTS

This protocol outlines the steps for the determination of carbohydrazide in an aqueous sample.

  • Reagent Preparation:

    • PDTS Reagent: Prepare a solution of 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine disodium salt in a suitable buffer (e.g., acetate buffer, pH 4.5).

    • Ferric Iron Solution: Prepare a solution of a ferric salt (e.g., ferric chloride) in deionized water.

    • Carbohydrazide Standard Solutions: Prepare a series of standard solutions of known carbohydrazide concentrations in deionized water.

  • Calibration Curve:

    • To a series of vials, add a fixed volume of the ferric iron solution.

    • Add increasing volumes of the carbohydrazide standard solutions to the vials.

    • Add a fixed volume of the PDTS reagent to each vial and mix thoroughly.

    • Allow the color to develop for a specified time (e.g., 1-2 minutes).[6]

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for the Fe²⁺-PDTS complex.

    • Plot a calibration curve of absorbance versus carbohydrazide concentration.

  • Sample Analysis:

    • Treat the unknown sample following the same procedure as the standards.

    • Measure the absorbance of the sample solution.

    • Determine the concentration of carbohydrazide in the sample using the calibration curve.

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standards Carbohydrazide Standards Mix_Standards Mix Standards + Reagents Standards->Mix_Standards Sample Unknown Sample Mix_Sample Mix Sample + Reagents Sample->Mix_Sample Reagents PDTS & Fe(III) Reagents Reagents->Mix_Standards Reagents->Mix_Sample Measure_Abs Measure Absorbance Mix_Standards->Measure_Abs Mix_Sample->Measure_Abs Calibration_Curve Generate Calibration Curve Measure_Abs->Calibration_Curve Determine_Conc Determine Concentration Measure_Abs->Determine_Conc Calibration_Curve->Determine_Conc

Caption: Workflow for spectrophotometric analysis of carbohydrazide.

Chromatographic Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer high selectivity and sensitivity for the determination of carbohydrazide and its derivatives, even in complex matrices.

Principle of Operation:

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For carbohydrazide, which lacks a strong chromophore, derivatization is often employed to enhance its detectability by UV-Vis or fluorescence detectors. A common derivatization agent is benzaldehyde, which reacts with carbohydrazide to form a derivative that can be readily detected.[10] Alternatively, HPLC coupled with mass spectrometry (HPLC-MS) can be used for direct detection and quantification.[11]

Experimental Protocol: HPLC Determination of Carbohydrazide with Pre-column Derivatization

This protocol describes the analysis of carbohydrazide using HPLC with benzaldehyde derivatization.[10]

  • Derivatization:

    • Mix the carbohydrazide standard or sample with a solution of benzaldehyde in a suitable solvent (e.g., acetonitrile).

    • Allow the reaction to proceed at room temperature for approximately 30 minutes.[10]

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically used.[10]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a common mobile phase.[10]

    • Flow Rate: A flow rate of 1 mL/min is often employed.[10]

    • Detection: The derivative is detected by UV absorbance at a specific wavelength (e.g., 310 nm).[10]

    • Quantification: A calibration curve is constructed by injecting derivatized standards of known concentrations and plotting peak area versus concentration.

HPLC_Workflow Start Sample/Standard Derivatization Add Benzaldehyde (Room Temp, 30 min) Start->Derivatization Injection Inject into HPLC Derivatization->Injection Separation C18 Column (Acetonitrile/Buffer Mobile Phase) Injection->Separation Detection UV Detector (310 nm) Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification

Caption: HPLC analysis workflow with pre-column derivatization.

Titrimetric Methods

For the determination of higher concentrations of carbohydrazide, volumetric titration provides a classical and reliable analytical approach.

Principle of Operation:

This method involves the direct titration of carbohydrazide with a standard solution of an oxidizing agent, such as potassium bromate (KBrO₃), in an acidic medium. A dead-stop end-point detection method can be used to determine the equivalence point. This technique is particularly useful for standardizing carbohydrazide solutions.[9]

Electrochemical Methods

Electrochemical techniques offer high sensitivity and are well-suited for trace analysis of carbohydrazide.

Principle of Operation:

Differential pulse polarography is a sensitive electroanalytical method that has been successfully applied to the determination of carbohydrazide. It involves measuring the current as a function of the applied potential to a dropping mercury electrode. The oxidation of carbohydrazide in a basic medium produces a current peak whose height is proportional to its concentration. More recent studies have also explored the electrocatalytic oxidation of carbohydrazide on modified electrodes, such as graphite paper, which can be used for sensing applications.[12]

Spectroscopic Methods for Structural Characterization

For the characterization of newly synthesized carbohydrazide derivatives, a combination of spectroscopic techniques is indispensable.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for carbohydrazide derivatives include N-H stretching, C=O stretching (amide), and C=N stretching (in Schiff base derivatives).[7][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the chemical environment of the hydrogen and carbon atoms.[7][13][14][15]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[7][13]

Thermal Analysis

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for evaluating the thermal stability of carbohydrazide. This is particularly important for its application as an oxygen scavenger in high-temperature boiler systems. Studies have shown that carbohydrazide is stable up to 373 K, with thermal decomposition occurring at higher temperatures.[2][3]

Comparative Summary of Analytical Methods

MethodPrincipleApplicationAdvantagesLimitations
Spectrophotometry Colorimetric reactionQuantitative analysis of trace levelsRapid, cost-effective, good sensitivity[9]Potential for interference from other reducing agents
HPLC Chromatographic separationQuantitative analysis in complex matricesHigh selectivity and sensitivity[10]May require derivatization, more expensive instrumentation
Titration Volumetric analysis with an oxidizing agentAssay of pure carbohydrazide, standardization of solutionsHigh precision and accuracy for high concentrations[9]Not suitable for trace analysis
Electrochemistry Measurement of current from electrochemical oxidationTrace and ultra-trace quantitative analysisVery high sensitivity[9]Can be sensitive to matrix effects and electrode surface conditions
IR, NMR, MS Interaction with electromagnetic radiation or fragmentationStructural elucidation of new derivativesProvides detailed structural information[7][8][14]Not typically used for quantification
Thermal Analysis Measurement of physical properties as a function of temperatureAssessment of thermal stabilityEssential for high-temperature applications[2][3]Provides information on stability, not concentration

Conclusion

The analytical characterization of carbohydrazide and its compounds can be effectively achieved through a variety of techniques. For routine quantitative analysis in applications like boiler water monitoring, spectrophotometric methods offer a balance of speed, simplicity, and sensitivity. When high selectivity is required, especially in complex sample matrices, HPLC is the method of choice. For the fundamental characterization of new carbohydrazide derivatives, a suite of spectroscopic methods (IR, NMR, and MS) is essential for unambiguous structure determination. Electrochemical and thermal analysis methods provide valuable insights into the redox properties and thermal stability of carbohydrazide, respectively. The selection of the most appropriate method will always depend on the specific analytical problem at hand, and a multi-technique approach is often beneficial for a comprehensive characterization.

References

  • Determination of carbohydrazide
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists.
  • Evaluation of Thermal Decomposition Rate of Carbohydrazide and Its Reducing Effect on Carbon Steel Corrosion. OnePetro.
  • Evaluation Of Thermal Decomposition Rate Of Carbohydrazide And Its Reducing Effect On Carbon Steel Corrosion. OnePetro.
  • CARBOHYDRAZIDE.
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
  • Carbohydrazide - analysis. Analytice.
  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences.
  • Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion.
  • (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents.
  • Carbohydrazide Test Kits.
  • Carbohydrazide | CH6N4O. PubChem.
  • Carbohydrazide.
  • Carbohydrazide Boiler W
  • Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization.
  • Carbohydrazide. Wikipedia.
  • An Extreme Energy-Saving Carbohydrazide Oxidization Reaction Directly Driven by Commercial Graphite Paper in Alkali and Near-Neutral Seaw
  • An Extreme Energy-Saving Carbohydrazide Oxidization Reaction Directly Driven by Commercial Graphite Paper in Alkali and Near-Neutral Seaw

Sources

A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Activity of Novel Benzodioxine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. In the intricate world of medicinal chemistry, the journey of a synthesized compound from the benchtop to a potential therapeutic is a long and arduous one. The benzodioxine scaffold, a versatile and evergreen template in drug design, has given rise to a plethora of compounds with diverse and promising biological activities.[1][2] This guide is designed to provide you with a comprehensive framework for comparing the in vitro and in vivo activities of your novel benzodioxine derivatives. We will delve into the critical experimental choices, the interpretation of data, and the crucial establishment of a meaningful in vitro-in vivo correlation (IVIVC).

The Benzodioxine Scaffold: A Privileged Structure

The 1,4-benzodioxane moiety is a cornerstone in the design of molecules targeting a wide array of biological entities.[2] Its conformational flexibility and ability to present key pharmacophoric features have led to the development of potent α-adrenoreceptor antagonists, 5-HT1A receptor agonists, anticancer agents, and anti-inflammatory compounds.[3][4][5] Understanding the structure-activity relationships (SAR) is paramount in this class of compounds, as subtle modifications to the scaffold or its substituents can dramatically alter receptor affinity, selectivity, and functional activity.[6][7]

Part 1: The In Vitro Gauntlet - Unveiling Molecular Interactions

The initial screening of synthesized benzodioxine compounds invariably begins with a battery of in vitro assays. This is where we dissect the compound's activity at a molecular and cellular level, providing the foundational data that will guide our subsequent in vivo investigations.

Choosing the Right Assays: A Matter of Rationale

The selection of in vitro assays is not a one-size-fits-all approach. It is dictated by the therapeutic hypothesis for your benzodioxine series. For instance, if you are targeting G-protein coupled receptors (GPCRs) like α-adrenoceptors or serotonin receptors, a tiered approach is often most effective.

  • Primary Screening (Binding Affinity): Radioligand binding assays are the workhorse for determining the affinity of your compounds for the target receptor. These assays quantify the equilibrium dissociation constant (Ki), a measure of how tightly a compound binds to its target. It is crucial to test against a panel of receptors to assess selectivity, as many benzodioxine derivatives exhibit affinity for multiple receptor subtypes.[3][8]

  • Secondary Screening (Functional Activity): A high binding affinity does not guarantee the desired biological effect. Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist. For GPCRs, this often involves measuring downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production. For other targets, such as enzymes, enzyme inhibition assays are performed to determine the IC50 value.[9][10]

  • Cellular Assays (Phenotypic Screening): Moving beyond isolated receptors or enzymes, cellular assays provide insights into the compound's effect in a more biologically relevant context. Cytotoxicity assays (e.g., MTT, MTS) are fundamental for assessing the compound's toxicity against both cancerous and normal cell lines.[9][11] For anticancer drug discovery, cell cycle analysis and apoptosis assays can elucidate the mechanism of cell death.[9][12]

Data Presentation: Comparative Analysis of In Vitro Activity

To facilitate a clear comparison between different benzodioxine derivatives, it is imperative to present the in vitro data in a structured and standardized format.

Compound IDTarget Receptor/EnzymeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Cytotoxicity (CC50, µM) - Cancer Cell LineCytotoxicity (CC50, µM) - Normal Cell Line
BZD-001α1A-Adrenoceptor15.225.8 (Antagonist)>100>100
BZD-0025-HT1A Receptor5.812.1 (Agonist)85.3>100
BZD-003mTOR KinaseN/A5.47 (Inhibitor)[9]6.92[9]>50
BZD-004α-AmylaseN/A0.68 (Inhibitor)[10]>150[10]>150[10]

This table is a representative example. Actual data will vary based on the specific compounds and assays.

Experimental Protocol: Radioligand Binding Assay for α1-Adrenoceptor Subtypes

This protocol provides a standardized method for determining the binding affinity of synthesized benzodioxine compounds for human cloned α1-adrenoceptor subtypes (α1A, α1B, α1D) expressed in Chinese hamster ovary (CHO) cell membranes.[4][13]

Materials:

  • CHO cell membranes expressing human α1A, α1B, or α1D-adrenoceptors.

  • [3H]-Prazosin (radioligand).

  • Prazosin (unlabeled ligand for non-specific binding).

  • Synthesized benzodioxine compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized benzodioxine compounds in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or 10 µM unlabeled prazosin (for non-specific binding).

    • 50 µL of the diluted synthesized compound or vehicle control.

    • 50 µL of [3H]-Prazosin at a final concentration equal to its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each compound by non-linear regression analysis of the competition binding curves. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Cellular Screening Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (Agonist/Antagonist/IC50) Binding_Assay->Functional_Assay Characterize Activity Cytotoxicity_Assay Cytotoxicity Assay (MTT/MTS) Functional_Assay->Cytotoxicity_Assay Evaluate Cellular Effects Mechanism_Assay Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) Cytotoxicity_Assay->Mechanism_Assay Elucidate Mechanism Synthesized_Compounds Synthesized Benzodioxine Compounds Synthesized_Compounds->Binding_Assay Assess Affinity & Selectivity

Caption: A typical workflow for the in vitro evaluation of synthesized benzodioxine compounds.

Part 2: The In Vivo Arena - Assessing Systemic Effects and Efficacy

Promising in vitro data is the ticket to the in vivo arena. Here, we move from the controlled environment of a culture dish to the complex biological system of a living organism. The goal is to assess the compound's efficacy, safety, and pharmacokinetic profile.

Model Selection: The Right Animal for the Right Question

The choice of animal model is critical and should be directly relevant to the therapeutic indication.

  • Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a classic and reliable method for evaluating the in vivo anti-inflammatory effects of novel compounds.[5]

  • Anticancer Activity: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are widely used to assess the in vivo antitumor efficacy of new drug candidates.[9]

  • Antidiabetic Activity: The streptozotocin (STZ)-induced diabetic mouse model is a common and effective way to study the in vivo hypoglycemic effects of potential antidiabetic agents.[10][14]

Data Presentation: Comparative Analysis of In Vivo Activity

In vivo data should be presented in a clear and concise manner, allowing for direct comparison with in vitro results and between different compounds.

Compound IDAnimal ModelDose (mg/kg)Route of AdministrationEfficacy (% Inhibition / % Reduction)Acute Toxicity (e.g., LD50)
BZD-001Spontaneously Hypertensive Rat10Oral25% Reduction in Blood Pressure>2000 mg/kg
BZD-002Forced Swim Test (Mouse)5Intraperitoneal40% Reduction in Immobility Time>2000 mg/kg
BZD-003Skin Cancer Mouse Model20IntraperitonealAmelioration of Skin Cancer[9]Not Reported
BZD-004STZ-Induced Diabetic Mice5 dosesNot SpecifiedSignificant reduction in blood glucose[10]Not Reported

This table is a representative example. Actual data will vary based on the specific compounds and studies.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of synthesized benzodioxine compounds.[5]

Materials:

  • Male Wistar rats (150-200 g).

  • Carrageenan solution (1% w/v in saline).

  • Synthesized benzodioxine compounds.

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Positive control (e.g., Ibuprofen).

  • Plethysmometer.

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6 per group): vehicle control, positive control, and treatment groups for each synthesized compound at different doses.

  • Compound Administration: Administer the vehicle, positive control, or synthesized compound orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

Visualizing the In Vivo Study Design

InVivo_Study Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Randomized Grouping (n=6-10 per group) Animal_Acclimatization->Grouping Baseline_Measurement Baseline Measurements (e.g., Paw Volume, Blood Glucose) Grouping->Baseline_Measurement Compound_Administration Compound Administration (Vehicle, Positive Control, Test Compounds) Baseline_Measurement->Compound_Administration Induction_of_Disease Induction of Disease Model (e.g., Carrageenan, STZ) Compound_Administration->Induction_of_Disease Efficacy_Measurement Efficacy Measurements (at various time points) Induction_of_Disease->Efficacy_Measurement Data_Analysis Data Analysis (% Inhibition, Statistical Significance) Efficacy_Measurement->Data_Analysis Toxicity_Assessment Toxicity Assessment (Behavioral Changes, Histopathology) Data_Analysis->Toxicity_Assessment

Caption: A generalized workflow for an in vivo efficacy study.

Part 3: Bridging the Divide - The Quest for In Vitro-In Vivo Correlation (IVIVC)

The holy grail of preclinical drug development is the establishment of a robust in vitro-in vivo correlation (IVIVC).[15][16] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (e.g., dissolution rate, receptor affinity) and an in vivo response (e.g., plasma concentration, pharmacological effect).[15][17]

For synthesized benzodioxine compounds, establishing a strong IVIVC can be challenging due to the complex interplay of factors such as:

  • Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion properties of the compound can significantly influence its in vivo efficacy. A compound with excellent in vitro potency may fail in vivo due to poor oral bioavailability or rapid metabolism.

  • Off-Target Effects: Benzodioxine derivatives can interact with multiple biological targets, leading to unforeseen in vivo effects that are not captured by targeted in vitro assays.

  • Complexity of the In Vivo Environment: The physiological environment, including plasma protein binding and tissue distribution, can modulate the free concentration of the compound at the target site.

Despite these challenges, striving for an IVIVC is crucial. A good correlation can help to:

  • Optimize lead compounds more efficiently.

  • Set meaningful in vitro specifications for quality control.

  • Reduce the number of animal studies required.[17]

Visualizing the IVIVC Concept

IVIVC cluster_in_vitro In Vitro Data cluster_in_vivo In Vivo Outcome Potency Potency (Ki, IC50, EC50) Correlation_Model IVIVC Mathematical Model Potency->Correlation_Model Permeability Permeability (e.g., Caco-2) Permeability->Correlation_Model Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolic_Stability->Correlation_Model Pharmacokinetics Pharmacokinetics (Cmax, AUC, t1/2) Efficacy Pharmacological Efficacy Pharmacokinetics->Efficacy Correlation_Model->Pharmacokinetics

Caption: The conceptual framework of In Vitro-In Vivo Correlation (IVIVC).

Part 4: Delving into the Mechanism - Signaling Pathways of Benzodioxine Compounds

Understanding the molecular pathways through which benzodioxine compounds exert their effects is crucial for rational drug design and for predicting potential side effects. While the specific pathways are diverse and dependent on the primary biological target, we can illustrate a generalized pathway for a benzodioxine derivative acting as a GPCR antagonist.

Visualizing a GPCR Signaling Pathway

GPCR_Pathway Benzodioxine_Antagonist Benzodioxine Antagonist GPCR G-Protein Coupled Receptor (e.g., α1-Adrenoceptor) Benzodioxine_Antagonist->GPCR Blocks Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->GPCR Activates G_Protein G-Protein (Gq/11) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: A simplified signaling pathway for a benzodioxine antagonist of a Gq-coupled GPCR.

Conclusion

The comprehensive evaluation of synthesized benzodioxine compounds, from in vitro target engagement to in vivo efficacy, is a multifaceted process that requires careful experimental design and astute data interpretation. By systematically comparing in vitro and in vivo activities and striving to establish a meaningful correlation, researchers can accelerate the development of novel benzodioxine-based therapeutics. This guide provides a foundational framework to navigate this complex yet rewarding journey.

References

  • Leone, S., et al. (2013). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Journal of Medicinal Chemistry, 56(1), 297-308. [Link]

  • Quaglia, W., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]

  • Quaglia, W., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70. [Link]

  • Giardinà, D., et al. (1990). Structure-activity Relationships in 1,4-benzodioxan-related Compounds. 2. Role of the Amine Function on Alpha-Adrenoreceptor Blocking Activity. Il Farmaco, 45(12), 1289-98. [Link]

  • Di-Toro, M., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(15), 5146-5156. [Link]

  • Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-9. [Link]

  • Ahmad, I., et al. (2023). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Archiv der Pharmazie, 356(8), e2300109. [Link]

  • Quaglia, W., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]

  • Yadav, P., et al. (2018). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1167-1182. [Link]

  • Velmathi, S., et al. (2021). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances, 11(5), 2825-2834. [Link]

  • Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]

  • Giraud, F., et al. (2012). Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. European Journal of Medicinal Chemistry, 54, 433-443. [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 897811. [Link]

  • De-los-Rios, C., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1889. [Link]

  • Straniero, V., et al. (2020). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 25(23), 5727. [Link]

  • Asolkar, R. N., & Kakkar, S. (2007). Chemistry and pharmacology of benzodioxanes. Trade Science Inc, 2(4), 229-245. [Link]

  • Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. [Link]

  • Prabha, B., & Ezhilarasi, M. R. (2021). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry, 11(2), 9126-9138. [Link]

  • Quaglia, W., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]

  • Aboul-Enein, M. N., et al. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. European Journal of Pharmaceutical Sciences, 139, 105045. [Link]

  • Cichero, E. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112445. [Link]

  • Al-Gousous, J., & Langguth, P. (2015). In vitro-in vivo correlation as a surrogate for bioequivalence testing: The current state of play. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 70(8), 499-506. [Link]

  • Tsume, Y., et al. (2014). In vitro-In vivo Correlation: Perspectives on Model Development. Molecular Pharmaceutics, 11(5), 1341-1350. [Link]

  • Cardot, J. M., et al. (2007). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies, 14(1), 15-19. [Link]

  • Thorn, C. F., et al. (2010). Benzodiazepine Pathway, Pharmacodynamics. Pharmacogenetics and Genomics, 20(4), 271-274. [Link]

  • Kesisoglou, F., et al. (2018). Using an In Vitro-In Vivo Correlation for the 'Bioequivalence by Design' Development of an Immediate Release Carbamazepine Product. AAPS PharmSciTech, 19(8), 3569-3578. [Link]

Sources

A Comparative Spectroscopic Guide to Synthesized vs. Commercial 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the spectroscopic data for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide synthesized in-house versus a commercially procured standard. As a key intermediate in the development of various pharmacologically active agents, rigorous structural confirmation and purity assessment are paramount. This document outlines the synthetic protocol, presents a comparative analysis of expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and explains the rationale behind the experimental and analytical choices, offering researchers a robust framework for validation.

Introduction: The Importance of Spectroscopic Verification

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (CAS 98953-13-0) is a versatile heterocyclic building block in medicinal chemistry. Its structure, featuring a benzodioxine core and a reactive hydrazide moiety, makes it a valuable precursor for synthesizing compounds with potential therapeutic activities.[1][2] The integrity of any drug discovery program hinges on the unambiguous structural identity and purity of its chemical intermediates.

While commercial suppliers provide a convenient source for this reagent, in-house synthesis is often necessary for custom applications or cost-effective scale-up. In either case, researchers must independently verify the material's identity and purity. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this validation process. This guide serves as a practical benchmark for interpreting and comparing the data from these two common sources.

Synthesis and Commercial Procurement Workflow

A reliable synthetic route to the target compound is essential for producing high-quality material. The most common and efficient laboratory-scale synthesis involves the hydrazinolysis of the corresponding methyl or ethyl ester.[3] This workflow is compared with the typical process of commercial procurement.

G cluster_synthesis In-House Synthesis Pathway cluster_commercial Commercial Procurement Pathway start Start: 2,3-Dihydro-1,4- benzodioxine-6-carboxylic acid esterification Esterification (e.g., MeOH, H₂SO₄) start->esterification ester Methyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate esterification->ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) [2, 6] ester->hydrazinolysis purification_syn Purification (Recrystallization/Chromatography) hydrazinolysis->purification_syn product_syn Synthesized Product: 2,3-Dihydro-1,4-benzodioxine- 6-carbohydrazide purification_syn->product_syn analysis Comparative Data Evaluation product_syn->analysis Spectroscopic Analysis vendor Select Vendor (e.g., Santa Cruz Biotech, CymitQuimica) [9, 11] order Procure Reagent (CAS: 98953-13-0) vendor->order product_com Commercial Product: 2,3-Dihydro-1,4-benzodioxine- 6-carbohydrazide order->product_com product_com->analysis Spectroscopic Analysis

Caption: Workflow comparing the in-house synthesis and commercial procurement of the target compound.

Experimental Protocols

Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

This protocol is based on the well-established method of hydrazinolysis of an ester.[3][4]

  • Esterification (Precursor Step): To a solution of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be used in the next step without further purification.

  • Hydrazinolysis: Dissolve the crude methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (3.0 eq, 80% solution) to the mixture.

  • Heat the reaction to reflux (approx. 75-80°C) for 3-5 hours, monitoring by TLC.[3]

  • After completion, cool the mixture to room temperature. A solid precipitate should form.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final product, 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. Recrystallization from ethanol can be performed for further purification.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • IR Spectroscopy: IR spectra were recorded using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an Electrospray Ionization (ESI) source.

Comparative Spectroscopic Data Analysis

The following tables summarize the expected spectroscopic data for a pure sample of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide. This data serves as the reference standard against which both synthesized and commercial batches should be compared.

¹H NMR Spectroscopy Data

Rationale: The DMSO-d₆ solvent is chosen for its ability to dissolve the polar hydrazide and to allow for the observation of exchangeable N-H protons. The aromatic region is expected to show a characteristic pattern for a 1,2,4-trisubstituted benzene ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.20singlet (broad)1H-CO NH-The amide proton is deshielded by the adjacent carbonyl group.
~7.25doublet of doublets1HAr-HAromatic proton ortho to the carbohydrazide group.
~7.20doublet1HAr-HAromatic proton meta to the carbohydrazide group.
~6.85doublet1HAr-HAromatic proton ortho to the dioxine oxygen.
~4.35singlet (broad)2H-NH Hydrazine protons are typically broad and exchangeable.
~4.25singlet4H-O-CH₂-CH₂-O-The four protons of the dioxine ring are chemically equivalent.

G compound compound

Caption: Structure of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

¹³C NMR Spectroscopy Data

Rationale: The number of unique carbon signals should match the structure. The carbonyl carbon is the most downfield signal, while the aliphatic carbons of the dioxine ring are the most upfield.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~166.0C=OCarbonyl carbon of the hydrazide group.
~143.5Ar-CQuaternary aromatic carbon attached to oxygen.
~142.8Ar-CQuaternary aromatic carbon attached to oxygen.
~125.0Ar-CQuaternary aromatic carbon attached to the carbohydrazide.
~120.5Ar-CHAromatic methine carbon.
~117.0Ar-CHAromatic methine carbon.
~116.5Ar-CHAromatic methine carbon.
~64.0-O-C H₂-C H₂-O-The two equivalent methylene carbons of the dioxine ring.
FT-IR Spectroscopy Data

Rationale: IR spectroscopy is excellent for confirming the presence of key functional groups. The N-H, C=O, and C-O bonds give rise to strong, characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
3300 - 3400Medium-StrongN-H stretchAsymmetric and symmetric stretching of the -NH₂ group.
~3200MediumN-H stretch-CONH- stretching.
~1640StrongC=O stretch (Amide I)Carbonyl stretch characteristic of a hydrazide.
~1600MediumN-H bendBending vibration of the amine group.
1250 - 1300StrongC-O stretchAsymmetric C-O-C stretching of the dioxine ether linkage.
1050 - 1150StrongC-O stretchSymmetric C-O-C stretching.
Mass Spectrometry Data

Rationale: Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

m/z Value Assignment Rationale
195.0719[M+H]⁺Calculated exact mass for C₉H₁₁N₂O₃⁺: 195.0764. ESI often produces the protonated molecular ion.
194.0641[M]⁺Molecular ion peak corresponding to the molecular weight of 194.19 g/mol .
163.0504[M-NHNH₂]⁺Loss of the terminal hydrazine group is a common fragmentation pathway.

Discussion: Interpreting Deviations

  • Synthesized Product: The spectra of a newly synthesized batch should be critically examined for residual starting materials (e.g., the corresponding ester) or solvents (ethanol, ethyl acetate). The presence of an ester would manifest as characteristic signals in the ¹H NMR (e.g., a methyl singlet around 3.8 ppm or an ethyl quartet/triplet pattern) and a higher wavenumber C=O stretch (~1720 cm⁻¹) in the IR spectrum.

  • Commercial Product: A commercial sample is expected to be of high purity (>97%). Its spectra should closely match the reference data presented above. Minor impurity peaks may be present, but significant deviations could indicate product degradation or misidentification and should be investigated.

  • Consistency is Key: For both sources, the combination of all four spectroscopic techniques provides a self-validating system. A confirmed molecular weight from MS, the correct functional groups in the IR, and the precise proton and carbon environment from NMR together provide unambiguous evidence for the structure of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

Conclusion

This guide establishes a spectroscopic benchmark for the validation of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide. By following the detailed protocols and comparing experimental results with the provided reference data, researchers in drug development and organic synthesis can confidently ascertain the identity and purity of their materials, whether synthesized in-house or procured commercially. This analytical rigor is a foundational element of scientific integrity and ensures the reliability of subsequent experimental outcomes.

References

  • ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. Retrieved from ResearchGate.[5]

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from ResearchGate.[6]

  • Berillo, D. A., & Dyusebaeva, M. A. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. [Journal Name, if available]. Available at: PMC.[4]

  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Retrieved from Krishikosh.[3]

  • SpectraBase. (n.d.). 1,4-benzodioxin-6-carboxylic acid, 2,3-dihydro-, 2-[(3E)-1,2-dihydro-5-methyl-2-oxo-3H-indol-3-ylidene]hydrazide - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase.[7]

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. Retrieved from ResearchGate.[8]

  • Echemi. (n.d.). 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. Retrieved from Echemi.[9]

  • ChemicalBook. (n.d.). Carbohydrazide(497-18-7) IR Spectrum. Retrieved from ChemicalBook.[10]

  • Santa Cruz Biotechnology. (n.d.). 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. Retrieved from SCBT.[11]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from MDPI.[12]

  • CymitQuimica. (n.d.). CAS 98953-13-0: 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. Retrieved from CymitQuimica.[1]

  • ResearchGate. (2026). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Retrieved from ResearchGate.[13]

  • ResearchGate. (2025). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Retrieved from ResearchGate.[14]

  • Sigma-Aldrich. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE N-CYCLOHEXYLTHIOSEMICARBAZONE AldrichCPR. Retrieved from Sigma-Aldrich.

  • ChemSigma. (n.d.). 98953-13-0 2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE. Retrieved from ChemSigma.

  • ChemicalBook. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE | 98953-13-0. Retrieved from ChemicalBook.[15]

  • PubChem - NIH. (n.d.). Carbohydrazide | CH6N4O | CID 73948. Retrieved from PubChem.[16]

  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Retrieved from Google Patents.[17]

  • PubChem. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine. Retrieved from PubChem.[18]

  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from ResearchGate.[19]

  • MolPort. (n.d.). N'-[(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. Retrieved from MolPort.[2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, a compound that, like many carbohydrazide and hydrazine derivatives, requires careful management as hazardous waste. As there is no specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally similar compounds to establish a robust and cautious disposal procedure.

Understanding the Hazard Profile

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide belongs to the carbohydrazide family. Compounds in this class are known to be biologically active and may present several hazards. Based on data from related compounds like carbohydrazide, it is prudent to handle this substance with the assumption that it may be harmful if swallowed, a skin and eye irritant, a potential skin sensitizer, and toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Therefore, it must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash.[6]

Core Principles of Disposal

The foundation of safe chemical disposal rests on the "cradle-to-grave" principle of hazardous waste management.[7] This means that from the moment the waste is generated to its final disposal, it must be handled in a way that protects human health and the environment.[7] Key tenets include proper labeling, secure containment, and adherence to all local, state, and federal regulations.[6][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, as hydrazide derivatives can cause skin irritation and may be absorbed through the skin.[2][9]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from potential splashes of solutions or contact with dust particles, which can cause serious eye irritation.[1][3]
Lab Coat A standard laboratory coat.To protect personal clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols.[9]To prevent inhalation of the compound, which may cause respiratory tract irritation.[1] This is especially critical when handling the solid, powdered form.
Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Immediately classify any unwanted 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, including pure compound, contaminated materials (e.g., filter paper, gloves), and solutions, as hazardous waste.

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless you are certain of their compatibility. It is crucial to avoid mixing with incompatible materials, such as strong oxidizing agents (e.g., nitrates, perchlorates), as this could lead to a dangerous reaction.[1]

Step 2: Containerization

  • Select an Appropriate Container: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, leak-proof lid.[6]

  • Label the Container: Proper labeling is critical for safe handling and disposal. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide"

    • The approximate quantity of the waste

    • The date the waste was first added to the container

    • Any known hazards (e.g., "Harmful if Swallowed," "Skin Irritant")

Step 3: On-Site Chemical Neutralization (for Aqueous Solutions)

For small quantities of aqueous solutions containing 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, chemical neutralization can be an effective pretreatment step before collection by an environmental health and safety (EHS) provider. This procedure should only be performed by trained personnel in a chemical fume hood.

  • Dilution: If the concentration of the carbohydrazide derivative is high, dilute it with water to less than 5%.[10][11]

  • Oxidation: Slowly add a dilute solution of sodium hypochlorite (household bleach, typically 5-6%) or calcium hypochlorite while stirring.[9][10][11] The goal is to oxidize the hydrazide moiety. An excess of the hypochlorite solution should be used to ensure complete destruction.[11]

  • pH Adjustment: Monitor the pH of the solution. The optimal pH for this reaction is between 5 and 8.[11] Use dilute acid or base to adjust as necessary.

  • Final Disposal: After the reaction is complete (allow it to sit for several hours to ensure full degradation), the resulting solution should still be collected as hazardous waste. While the primary hazard has been reduced, it is not suitable for sewer disposal.

Step 4: Storage Pending Disposal

  • Secure Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][12] This area should be away from general traffic and incompatible chemicals.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.[6]

  • Accumulation Time Limits: Be aware of the regulatory limits on how long hazardous waste can be stored in an SAA. This is typically no more than six to twelve months, depending on institutional and federal regulations.[8][12]

Step 5: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6][8]

  • Provide Documentation: Be prepared to provide any necessary documentation, such as a hazardous waste manifest, as required by your institution and the disposal vendor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

DisposalWorkflow start Waste Generation (2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Materials identify->segregate containerize Place in Labeled, Sealed Container segregate->containerize is_solution Is the waste an aqueous solution? containerize->is_solution neutralize Chemical Neutralization (Dilute & Oxidize with Hypochlorite) is_solution->neutralize Yes storage Store in Secondary Containment in Satellite Accumulation Area is_solution->storage No neutralize->storage ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->ehs_pickup final_disposal Professional Hazardous Waste Disposal ehs_pickup->final_disposal

Caption: Disposal workflow for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

Spill Management: Immediate Actions

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Minor Spill (Contained on a benchtop):

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Proper PPE: Wear your full PPE.

  • Containment: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[1]

  • Collection: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[1][13]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[1]

Major Spill:

  • Evacuate: Clear the area of all personnel.[1]

  • Alert Authorities: Contact your institution's EHS and, if necessary, emergency responders.[1]

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Restrict Access: Prevent entry to the spill area until it has been professionally decontaminated.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE.
  • Santa Cruz Biotechnology, Inc. (n.d.). Carbohydrazide Safety Data Sheet.
  • Electron Microscopy Sciences. (2022, March 9). Safety Data Sheet: Carbohydrazide.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET: Carbohydrazide.
  • Arkema. (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • BenchChem. (2025). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • Scribd. (n.d.). Carbohydrazide.
  • International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991).
  • Enamine. (n.d.). Safety Data Sheet.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Scotmas. (2015, October 6). SAFETY DATA SHEET: Hydrazine Hydrate 7.5%.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • ChemStream. (n.d.). Safety Data Sheet: ChemStream OS-208.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety
  • Santa Cruz Biotechnology, Inc. (n.d.). 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide.
  • ChemicalBook. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE.
  • Central Drug House (P) Ltd. (n.d.). Carbohydrazide CAS No 497-18-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.